Product packaging for 3-Methylcrotonylglycine-d2(Cat. No.:)

3-Methylcrotonylglycine-d2

Numéro de catalogue: B12304624
Poids moléculaire: 159.18 g/mol
Clé InChI: PFWQSHXPNKRLIV-APZFVMQVSA-N
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Description

3-Methylcrotonylglycine-d2 is a useful research compound. Its molecular formula is C7H11NO3 and its molecular weight is 159.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO3 B12304624 3-Methylcrotonylglycine-d2

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C7H11NO3

Poids moléculaire

159.18 g/mol

Nom IUPAC

2,2-dideuterio-2-(3-methylbut-2-enoylamino)acetic acid

InChI

InChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11)/i4D2

Clé InChI

PFWQSHXPNKRLIV-APZFVMQVSA-N

SMILES isomérique

[2H]C([2H])(C(=O)O)NC(=O)C=C(C)C

SMILES canonique

CC(=CC(=O)NCC(=O)O)C

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylcrotonylglycine-d2: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological context of 3-Methylcrotonylglycine-d2. This deuterated isotopologue of 3-Methylcrotonylglycine serves as a crucial internal standard for mass spectrometry-based quantitative analysis in clinical diagnostics and metabolic research, particularly in the study of inborn errors of metabolism.

Core Chemical Properties

This compound, the deuterium-labeled form of 3-Methylcrotonylglycine, is an acylglycine that plays a significant role as a biomarker for certain metabolic disorders. Its key chemical identifiers and properties are summarized below.

PropertyValueSource
Molecular Formula C₇H₉D₂NO₃[1]
Molecular Weight 159.18 g/mol [2]
CAS Number 1276197-31-9[2]
Appearance Solid (predicted)[3][4]
Synonyms N-(3-Methyl-1-oxo-2-buten-1-yl)glycine-2,2-d2, 2-(3-Methylbut-2-enamido)acetic-2,2-d2-acid[5]

Structural Information

The structural details of this compound are essential for its identification and characterization in analytical experiments.

Structural RepresentationValueSource
SMILES CC(=CC(=O)NC([2H])([2H])C(=O)O)C[1]
InChI InChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11)/i4D2[1]
InChIKey PFWQSHXPNKRLIV-QNGILUHASA-N[1]

Biological Context: Leucine Catabolism and 3-MCC Deficiency

3-Methylcrotonylglycine is a metabolite in the catabolic pathway of the essential amino acid leucine. An elevated level of this compound in urine and blood is a key diagnostic marker for the inborn error of metabolism known as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency. This autosomal recessive genetic disorder results from mutations in the MCCC1 or MCCC2 genes, which encode the subunits of the 3-methylcrotonyl-CoA carboxylase enzyme. This enzyme catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA. A deficiency in this enzyme leads to the accumulation of upstream metabolites, including 3-methylcrotonyl-CoA, which is then conjugated with glycine to form 3-methylcrotonylglycine.

Below is a diagram illustrating the abbreviated pathway of leucine catabolism, highlighting the step affected in 3-MCC deficiency.

Leucine_Catabolism Leucine Leucine a_KG α-Ketoisocaproate Leucine->a_KG BCAT Isovaleryl_CoA Isovaleryl-CoA a_KG->Isovaleryl_CoA BCKDH MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA IVD MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA Deficient in 3-MCC Deficiency MCG 3-Methylcrotonylglycine MC_CoA->MCG Glycine Conjugation HMG_CoA HMG-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Glycine Glycine Glycine->MCG

Abbreviated Leucine Catabolism Pathway

Experimental Protocols

Synthesis of this compound

General Procedure:

  • Preparation of Glycine-2,2-d2: Glycine can be deuterated at the α-carbon through methods such as acid- or base-catalyzed exchange in deuterium oxide (D₂O) or through enzymatic methods.

  • Preparation of 3,3-Dimethylacryloyl Chloride: 3,3-Dimethylacrylic acid can be converted to its corresponding acid chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Acylation Reaction (Schotten-Baumann conditions):

    • Dissolve Glycine-2,2-d2 in an aqueous alkaline solution (e.g., sodium hydroxide).

    • Cool the solution in an ice bath.

    • Add 3,3-dimethylacryloyl chloride dropwise to the cooled solution with vigorous stirring.

    • Maintain the alkaline pH by the concurrent addition of a base solution.

    • After the addition is complete, continue stirring until the reaction is complete.

    • Acidify the reaction mixture to precipitate the N-acyl glycine derivative.

    • Collect the product by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Quantification of 3-Methylcrotonylglycine in Urine by Isotope Dilution LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of endogenous 3-Methylcrotonylglycine in biological samples. The following is a representative protocol for this analysis.[6]

1. Sample Preparation:

  • To 100 µL of a urine sample, add a known amount of this compound internal standard solution.
  • Add 1 mL of acidified ethyl acetate and vortex for 1 minute for liquid-liquid extraction.
  • Centrifuge at 10,000 x g for 5 minutes.
  • Transfer the supernatant (organic layer) to a clean tube.
  • Evaporate the solvent to dryness under a stream of nitrogen.
  • Reconstitute the residue in 500 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the analyte from other matrix components.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 10 µL.
  • Tandem Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • 3-Methylcrotonylglycine: Monitor the transition from the precursor ion (m/z) to a specific product ion (m/z).
  • This compound: Monitor the corresponding transition for the deuterated internal standard.
  • Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each transition.

3. Data Analysis:

  • Generate a calibration curve by analyzing a series of standards with known concentrations of 3-Methylcrotonylglycine and a fixed concentration of the internal standard.
  • Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
  • Quantify the amount of 3-Methylcrotonylglycine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Below is a diagram illustrating the experimental workflow for the quantification of 3-Methylcrotonylglycine in a biological sample.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing urine_sample Urine Sample add_is Add this compound (Internal Standard) urine_sample->add_is l_l_extraction Liquid-Liquid Extraction (Ethyl Acetate) add_is->l_l_extraction evaporation Evaporation to Dryness l_l_extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of 3-Methylcrotonylglycine calibration_curve->quantification

Workflow for Quantification of 3-Methylcrotonylglycine

Spectral Data

While a dedicated high-resolution spectrum for this compound is not publicly available, the ¹H NMR spectral data for the non-deuterated form provides a reference for the expected chemical shifts. The key difference in the ¹H NMR spectrum of the d2 isotopologue would be the absence of the signal corresponding to the α-protons of the glycine moiety.

¹H NMR Data for 3-Methylcrotonylglycine (500 MHz, CDCl₃): [3]

Chemical Shift (ppm)MultiplicityAssignment
5.65s=CH
4.12d-CH₂- (glycine)
2.19s-CH₃
1.90s-CH₃

Note: The deuterium substitution at the C2 position of the glycine moiety in this compound will result in the disappearance of the doublet at 4.12 ppm in the ¹H NMR spectrum. The adjacent amide proton would likely appear as a singlet.

Conclusion

This compound is an indispensable tool for researchers and clinicians involved in the diagnosis and study of 3-methylcrotonyl-CoA carboxylase deficiency and other related metabolic disorders. Its use as an internal standard in isotope dilution mass spectrometry ensures the high accuracy and precision required for reliable quantification of its endogenous counterpart in complex biological matrices. This guide provides a foundational understanding of its chemical properties, structure, and a practical framework for its application in a research setting.

References

The Role of 3-Methylcrotonylglycine-d2 in Advancing Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is a pivotal biomarker for the diagnosis of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an inherited metabolic disorder of leucine catabolism. Accurate quantification of 3-MCG in biological matrices is crucial for newborn screening, clinical diagnosis, and monitoring of therapeutic interventions. This technical guide provides an in-depth overview of the application of its deuterated analog, 3-Methylcrotonylglycine-d2 (3-MCG-d2), as an internal standard in mass spectrometry-based analytical methods. The use of stable isotope-labeled internal standards like 3-MCG-d2 is the gold standard for achieving the highest accuracy and precision in quantitative bioanalysis.

Core Application: Internal Standard in Mass Spectrometry

This compound serves as an ideal internal standard for the quantification of endogenous 3-MCG in biological samples, such as dried blood spots (DBS), plasma, and urine. Its utility stems from its chemical and physical properties being nearly identical to the unlabeled analyte, while its increased mass allows for distinct detection by a mass spectrometer. This co-elution and co-ionization behavior compensates for variations in sample preparation, injection volume, and instrument response, thereby ensuring reliable and reproducible quantification.

Table 1: Chemical Properties of 3-Methylcrotonylglycine and its Deuterated Analog
Property3-MethylcrotonylglycineThis compound
Chemical Formula C₇H₁₁NO₃C₇H₉D₂NO₃
Molecular Weight 157.17 g/mol 159.18 g/mol
CAS Number 33008-07-01276197-31-9

Experimental Protocols

The quantification of 3-MCG using 3-MCG-d2 as an internal standard is typically performed using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Method 1: Urinary Organic Acid Analysis by GC-MS

This method is commonly used for the diagnosis and monitoring of patients with suspected organic acidurias.

Sample Preparation:

  • To 1 mL of urine, add a known amount of this compound internal standard solution.

  • Acidify the sample to a pH of approximately 1 with hydrochloric acid.

  • Extract the organic acids with two portions of 3 mL of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen.

  • Derivatize the dried residue to increase volatility for GC-MS analysis. A common method is methoximation followed by silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

GC-MS Parameters:

  • Column: A non-polar capillary column, such as a DB-5ms.

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp to 300°C at 10°C/min, and a final hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) or full scan mode. In SIM mode, characteristic ions for both derivatized 3-MCG and 3-MCG-d2 are monitored.

Method 2: Acylcarnitine and Acylglycine Analysis in Dried Blood Spots by LC-MS/MS

This is the primary method for newborn screening of 3-MCC deficiency.

Sample Preparation:

  • A 3 mm disk is punched from the dried blood spot card.

  • The disk is placed in a well of a 96-well plate.

  • An extraction solution containing a known concentration of this compound and other deuterated internal standards in methanol is added to each well.

  • The plate is agitated for 30 minutes to ensure complete extraction.

  • The supernatant is transferred to a new plate and evaporated to dryness.

  • The residue is reconstituted in a mobile phase-compatible solvent for injection into the LC-MS/MS system.

LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for both 3-MCG and 3-MCG-d2 are monitored.

Table 2: Illustrative MRM Transitions for 3-MCG and 3-MCG-d2
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Methylcrotonylglycine 158.186.115
This compound 160.188.115

Note: Optimal MRM transitions and collision energies should be determined empirically on the specific mass spectrometer being used.

Visualizing the Workflow and Metabolic Pathway

Diagram 1: Leucine Catabolic Pathway and the Role of 3-MCC

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA 3-MCC MCC_Deficiency 3-MCC Deficiency MC_CoA->MCC_Deficiency HMG_CoA HMG-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA 3_MCG 3-Methylcrotonylglycine 3_HIVA 3-Hydroxyisovaleric Acid MCC_Deficiency->3_MCG MCC_Deficiency->3_HIVA

Caption: Leucine catabolism and the metabolic block in 3-MCC deficiency.

Diagram 2: Experimental Workflow for 3-MCG Quantification

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Sample Biological Sample (DBS, Urine) Add_IS Addition of 3-MCG-d2 Internal Standard Sample->Add_IS Extraction Extraction Add_IS->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Injection Injection into GC-MS or LC-MS/MS Extraction->Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification using Analyte/IS Ratio Detection->Quantification Result Concentration of 3-MCG Quantification->Result

Caption: General workflow for 3-MCG analysis using an internal standard.

Conclusion

This compound is an indispensable tool for researchers, clinicians, and drug development professionals involved in the study of inborn errors of metabolism. Its application as an internal standard in mass spectrometry-based methods provides the necessary accuracy and precision for the reliable quantification of 3-Methylcrotonylglycine. The detailed methodologies and workflows presented in this guide offer a comprehensive resource for the implementation of robust and accurate diagnostic and research assays for 3-MCC deficiency and related metabolic disorders.

The Role of 3-Methylcrotonylglycine-d2 in Quantitative Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-Methylcrotonylglycine-d2 as an internal standard for quantitative mass spectrometry. It details the underlying principles, experimental protocols, and data analysis workflows relevant to its application, particularly in the context of diagnosing and monitoring the inborn error of metabolism, 3-Methylcrotonyl-CoA carboxylase deficiency.

Introduction to 3-Methylcrotonylglycine and its Clinical Significance

3-Methylcrotonylglycine (3-MCG) is an N-acylglycine that is a key biomarker for the diagnosis of 3-Methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an autosomal recessive inherited disorder of leucine metabolism.[1][2] In individuals with this deficiency, the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase is non-functional, leading to a blockage in the leucine catabolism pathway.[1] This results in the accumulation of upstream metabolites, including 3-methylcrotonyl-CoA, which is then conjugated to glycine to form 3-MCG and excreted in the urine.[3] The urinary excretion of 3-hydroxyisovaleric acid (3-HIVA) and 3-methylcrotonylglycine (3-MCG) is increased in affected individuals.[2][4]

The clinical presentation of 3-MCC deficiency is highly variable, ranging from asymptomatic to severe neurological manifestations, metabolic crises, and developmental delay.[3][5] Newborn screening programs widely utilize tandem mass spectrometry (MS/MS) to detect elevated levels of a related biomarker, 3-hydroxyisovalerylcarnitine (C5-OH), in dried blood spots, which often prompts further investigation and quantitative analysis of 3-MCG in urine.[5][6]

The Role of Stable Isotope-Labeled Internal Standards in Mass Spectrometry

Quantitative analysis by mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), relies on the use of internal standards to ensure accuracy and precision. An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to the sample at a known concentration before sample preparation.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative mass spectrometry.[7][8] These are molecules in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), nitrogen-15 (¹⁵N)).

Advantages of using a SIL internal standard like this compound include:

  • Correction for Matrix Effects: Biological samples are complex matrices that can enhance or suppress the ionization of the analyte, leading to inaccurate quantification. Since the SIL internal standard co-elutes with the analyte and has nearly identical ionization efficiency, it experiences the same matrix effects, allowing for accurate correction.

  • Compensation for Sample Loss: Any loss of sample during extraction, cleanup, and derivatization steps will affect both the analyte and the internal standard equally, thus not impacting the final calculated concentration.

  • Improved Precision and Accuracy: By normalizing the analyte response to the internal standard response, variability in injection volume and instrument performance is minimized, leading to more robust and reproducible results.

While deuterium-labeled standards are widely used, it is important to note that the substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time on a chromatographic column, known as the "isotope effect".[8][9] This needs to be considered during method development to ensure proper integration of chromatographic peaks.

Quantitative Analysis of 3-Methylcrotonylglycine by LC-MS/MS

The quantification of 3-MCG in biological matrices like urine is typically performed using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. This technique offers high selectivity and sensitivity.

Principle of MRM Analysis

In an MRM experiment, a specific precursor ion (the molecular ion or a prominent adduct of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). The precursor ion -> product ion transition is highly specific to the analyte of interest. For quantification, at least one MRM transition is monitored for the analyte (3-MCG) and one for the internal standard (3-MCG-d2).

Hypothetical Quantitative Data for 3-MCG and 3-MCG-d2

The following table summarizes hypothetical yet realistic mass transitions that could be used for the analysis of 3-Methylcrotonylglycine and its d2-labeled internal standard. The exact m/z values would need to be confirmed experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Methylcrotonylglycine (Analyte)158.0884.0815
3-Methylcrotonylglycine (Analyte)158.0856.0520
This compound (Internal Standard)160.0986.0915
This compound (Internal Standard)160.0956.0520

Note: These values are illustrative. The precursor ion is assumed to be the [M+H]⁺ ion. Product ions are based on predicted fragmentation patterns. Optimal collision energies would be determined during method development.

Experimental Protocol for 3-MCG Analysis

The following is a representative, detailed protocol for the quantification of 3-Methylcrotonylglycine in urine using this compound as an internal standard. This protocol is based on established methods for the analysis of similar metabolites.

Materials and Reagents
  • 3-Methylcrotonylglycine analytical standard

  • This compound internal standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Urine samples (patient and quality control)

  • Microcentrifuge tubes

  • Autosampler vials

Sample Preparation
  • Thaw Samples: Thaw frozen urine samples, quality controls, and standards at room temperature. Vortex to ensure homogeneity.

  • Spike with Internal Standard: To a 1.5 mL microcentrifuge tube, add 50 µL of urine. Add 10 µL of the this compound internal standard working solution (concentration to be optimized during method validation).

  • Protein Precipitation/Dilution: Add 440 µL of a protein precipitation solvent, such as acetonitrile containing 0.1% formic acid. This will also serve to dilute the sample.

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Illustrative):

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Illustrative):

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Rates Optimized for the specific instrument
MRM Transitions As specified in the table above
Data Analysis and Quantification
  • Peak Integration: Integrate the chromatographic peaks for the MRM transitions of both the analyte (3-MCG) and the internal standard (3-MCG-d2).

  • Calculate Response Ratio: Determine the ratio of the analyte peak area to the internal standard peak area.

  • Calibration Curve: Prepare a calibration curve by analyzing a series of standards with known concentrations of 3-MCG and a constant concentration of the internal standard. Plot the response ratio against the concentration of the analyte.

  • Determine Unknown Concentration: Use the response ratio from the unknown sample to determine its concentration from the linear regression of the calibration curve.

  • Normalization: It is common practice to normalize the urinary concentration of metabolites to the creatinine concentration to account for variations in urine dilution. Therefore, the creatinine concentration in the same urine sample should be measured, and the final result for 3-MCG should be expressed as a ratio to creatinine (e.g., in mmol/mol creatinine).

Visualizations

Leucine Catabolism Pathway

The following diagram illustrates the catabolism of the amino acid leucine. A deficiency in the enzyme 3-Methylcrotonyl-CoA Carboxylase (3-MCC) leads to the accumulation of 3-Methylcrotonyl-CoA, which is subsequently converted to 3-Methylcrotonylglycine.

Leucine_Catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA MCG 3-Methylcrotonylglycine MC_CoA->MCG Glycine N-acyltransferase HMG_CoA β-Hydroxy-β-methylglutaryl-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA

Caption: Leucine catabolism pathway and the formation of 3-Methylcrotonylglycine.

Experimental Workflow for 3-MCG Analysis

This diagram outlines the logical flow of the experimental procedure for the quantitative analysis of 3-Methylcrotonylglycine in urine samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Urine Sample Collection Spiking Spike with 3-MCG-d2 Internal Standard Sample_Collection->Spiking Dilution Dilution & Protein Precipitation Spiking->Dilution Centrifugation Centrifugation Dilution->Centrifugation Transfer Transfer Supernatant Centrifugation->Transfer LC_Separation Chromatographic Separation (LC) Transfer->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Normalization Normalization to Creatinine Quantification->Normalization

Caption: Workflow for quantitative analysis of 3-MCG using LC-MS/MS.

Conclusion

This compound serves as an essential tool for the reliable quantification of 3-Methylcrotonylglycine in biological samples by mass spectrometry. Its use as an internal standard is critical for overcoming the challenges of matrix effects and sample variability, thereby ensuring the accuracy required for clinical diagnostic applications. The methodologies outlined in this guide provide a robust framework for researchers and clinicians involved in the diagnosis and monitoring of 3-Methylcrotonyl-CoA carboxylase deficiency and other related metabolic disorders.

References

An In-depth Technical Guide to the Synthesis, Purification, and Application of 3-Methylcrotonylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and application of 3-Methylcrotonylglycine-d2. This deuterated internal standard is crucial for the accurate quantification of 3-Methylcrotonylglycine, a key biomarker for the inborn error of metabolism, 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency.

Introduction

3-Methylcrotonylglycine is an acylglycine that accumulates in individuals with a deficiency of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase, an essential enzyme in the catabolism of the amino acid leucine.[1][2] The detection and quantification of 3-Methylcrotonylglycine in biological fluids, such as urine, is a primary method for diagnosing this metabolic disorder.[3]

Stable isotope-labeled internal standards are essential for accurate quantification in mass spectrometry-based assays. This compound, where two hydrogen atoms on the glycine backbone are replaced with deuterium, serves as an ideal internal standard for the quantification of endogenous 3-Methylcrotonylglycine.[4][5] Its chemical and physical properties are nearly identical to the unlabeled analyte, but its increased mass allows it to be distinguished by a mass spectrometer.

This guide outlines a proposed synthetic route and purification protocol for this compound and describes its application in a typical experimental workflow for the diagnosis of 3-MCC deficiency.

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the formation of an amide bond between 3-methylcrotonic acid and glycine-d2. A common and effective method for this is to first activate the carboxylic acid by converting it to an acyl chloride, which then readily reacts with the amine group of glycine-d2.

2.1. Physicochemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )CAS NumberKey Properties
3-Methylcrotonic AcidC5H8O2100.12541-47-9Starting material
Thionyl ChlorideSOCl2118.977719-09-7Activating reagent
Glycine-d2C2H3D2NO277.084896-75-7Deuterated reactant[6]
This compound C7H9D2NO3 159.18 N/A Final Product

2.2. Experimental Protocol: Synthesis

Step 1: Activation of 3-Methylcrotonic Acid to 3-Methylcrotonyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-methylcrotonic acid (1.0 g, 10 mmol).

  • Carefully add thionyl chloride (1.5 mL, 20 mmol) to the flask at room temperature.

  • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO2) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-methylcrotonyl chloride is used in the next step without further purification.

Step 2: Coupling of 3-Methylcrotonyl Chloride with Glycine-d2

  • In a separate flask, dissolve Glycine-d2 (0.77 g, 10 mmol) in 20 mL of a 1 M aqueous solution of sodium hydroxide.

  • Cool the Glycine-d2 solution in an ice bath.

  • Slowly add the crude 3-methylcrotonyl chloride (from Step 1) to the cooled Glycine-d2 solution with vigorous stirring.

  • Simultaneously, add a 2 M aqueous solution of sodium hydroxide dropwise to maintain the pH of the reaction mixture between 9 and 10.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 4 hours.

  • Acidify the reaction mixture to a pH of approximately 2 with concentrated hydrochloric acid.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Proposed Purification of this compound

The crude product can be purified using standard chromatographic techniques.

3.1. Experimental Protocol: Purification by Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Equilibrate the column with a mobile phase of hexane:ethyl acetate (e.g., 1:1 v/v).

  • Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, and then introducing methanol if necessary.

  • Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure. The absence of a proton signal at the alpha-carbon of the glycine moiety in the ¹H NMR spectrum will confirm deuteration.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Application in Diagnostic Workflows

This compound is primarily used as an internal standard for the quantitative analysis of 3-methylcrotonylglycine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

5.1. Leucine Catabolism Pathway and 3-MCC Deficiency

The following diagram illustrates the leucine catabolism pathway, highlighting the role of 3-methylcrotonyl-CoA carboxylase and the consequence of its deficiency.

Leucine_Catabolism cluster_accumulation Accumulation in 3-MCC Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MCGlycine 3-Methylcrotonylglycine MC_CoA->MCGlycine Conjugation with Glycine HIVA 3-Hydroxyisovaleric Acid MC_CoA->HIVA Alternative Pathway MCC 3-Methylcrotonyl-CoA Carboxylase (MCC) MC_CoA->MCC MCG 3-Methylglutaconyl-CoA HMG_CoA HMG-CoA MCG->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Accumulated Accumulated MCC->MCG Deficiency Deficiency

Caption: Leucine catabolism and 3-MCC deficiency pathway.

5.2. Experimental Workflow for Quantification of 3-Methylcrotonylglycine

The diagram below outlines the typical workflow for using this compound in a clinical research setting for the diagnosis of 3-MCC deficiency.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Urine Sample Collection Spike Spike with This compound (Internal Standard) Sample->Spike Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction Spike->Extraction Derivatization Derivatization (optional, e.g., butylation) Extraction->Derivatization LC Liquid Chromatography (LC) Separation Derivatization->LC MSMS Tandem Mass Spectrometry (MS/MS) Detection LC->MSMS Integration Peak Integration for Analyte and Internal Standard MSMS->Integration Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Report 3-Methylcrotonylglycine Concentration Quantification->Result

Caption: LC-MS/MS workflow for 3-Methylcrotonylglycine quantification.

5.3. Experimental Protocol: LC-MS/MS Analysis

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge the samples to remove any particulate matter.

    • To 100 µL of urine supernatant, add 10 µL of a known concentration of this compound in a suitable solvent (e.g., methanol).

    • Perform solid-phase extraction to clean up the sample and concentrate the analyte.

    • Elute the analyte and internal standard from the SPE cartridge.

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions (Example):

    • LC System: A standard HPLC or UPLC system.

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI), positive mode.

    • MRM Transitions:

      • 3-Methylcrotonylglycine: Monitor the transition from the parent ion to a specific product ion.

      • This compound: Monitor the corresponding transition for the deuterated internal standard.

  • Data Analysis:

    • Integrate the peak areas for both the endogenous 3-Methylcrotonylglycine and the this compound internal standard.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Determine the concentration of 3-Methylcrotonylglycine in the sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled 3-Methylcrotonylglycine and a fixed concentration of the internal standard.

Conclusion

References

The Role of 3-Methylcrotonylglycine-d2 in Newborn Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Newborn screening programs have been revolutionized by the advent of tandem mass spectrometry (MS/MS), enabling the early detection of numerous inborn errors of metabolism from a single dried blood spot. One such condition is 3-Methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an autosomal recessive disorder of leucine catabolism. The primary marker for 3-MCC deficiency in newborn screening is the elevated concentration of 3-hydroxyisovalerylcarnitine (C5OH) in the blood. However, confirmatory testing is crucial and often involves the quantitative analysis of specific metabolites in the urine, such as 3-methylcrotonylglycine. To ensure the accuracy and reliability of this quantitative analysis, a stable isotope-labeled internal standard, 3-Methylcrotonylglycine-d2, plays a pivotal role. This technical guide provides an in-depth overview of the function and application of this compound in newborn screening assays for 3-MCC deficiency.

The Biochemical Basis of 3-MCC Deficiency and the Significance of 3-Methylcrotonylglycine

3-Methylcrotonyl-CoA carboxylase is a key enzyme in the metabolic pathway of the branched-chain amino acid leucine. A deficiency in this enzyme leads to the accumulation of upstream metabolites. The body attempts to detoxify the accumulating 3-methylcrotonyl-CoA by conjugating it with glycine, forming 3-methylcrotonylglycine, which is then excreted in the urine. Therefore, elevated levels of 3-methylcrotonylglycine in urine are a hallmark of 3-MCC deficiency.

The Role of this compound as an Internal Standard

In quantitative mass spectrometry, an internal standard is a compound with a known concentration that is added to a sample prior to analysis. The ideal internal standard is chemically and physically similar to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. This compound, a deuterated analog of 3-methylcrotonylglycine, serves as an excellent internal standard for several reasons:

  • Similar Chemical and Physical Properties: Being structurally almost identical to the endogenous 3-methylcrotonylglycine, the d2-labeled standard behaves similarly during sample extraction, derivatization, and chromatographic separation. This co-elution is critical for accurate quantification as it compensates for any sample loss or variability during these steps.

  • Mass Differentiation: The two deuterium atoms in this compound give it a mass-to-charge ratio (m/z) that is two units higher than the native compound. This mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously and independently.

  • Improved Accuracy and Precision: By comparing the signal intensity of the analyte to that of the known concentration of the internal standard, any variations in sample preparation or instrument response can be normalized. This significantly improves the accuracy and precision of the quantitative results.

Quantitative Data and Experimental Protocols

The use of this compound is integral to the liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods used for the confirmatory diagnosis of 3-MCC deficiency. Below are tables summarizing key quantitative data and a general experimental protocol.

Table 1: Mass Spectrometry Parameters for 3-Methylcrotonylglycine and this compound
CompoundPrecursor Ion (m/z)Product Ion (m/z)
3-Methylcrotonylglycine158.184.1
This compound160.186.1

Note: The specific precursor and product ions may vary slightly depending on the ionization method and the specific adduct being monitored (e.g., [M+H]+).

Table 2: Typical Concentrations and Performance Metrics
ParameterValue
Internal Standard (this compound) ConcentrationTypically in the range of 1-10 µg/mL in the spiking solution
Calibration Curve Range for 3-Methylcrotonylglycine0.1 - 50 µg/mL
Limit of Quantification (LOQ)< 0.1 µg/mL
Normal Urinary 3-Methylcrotonylglycine Concentration< 5 µmol/mmol creatinine
Pathological Urinary 3-Methylcrotonylglycine Concentration> 20 µmol/mmol creatinine
Detailed Experimental Protocol for Urinary 3-Methylcrotonylglycine Analysis
  • Sample Collection and Preparation:

    • A random urine sample is collected from the newborn.

    • A known volume of urine (e.g., 100 µL) is aliquoted.

    • A precise amount of the internal standard solution (this compound) is added to the urine sample.

  • Extraction (Optional but Recommended):

    • For cleaner samples and to reduce matrix effects, a solid-phase extraction (SPE) or liquid-liquid extraction may be performed to isolate the acylglycines from the urine matrix.

  • Derivatization (Optional):

    • In some methods, the carboxyl group of the acylglycines is derivatized (e.g., to butyl esters) to improve their chromatographic properties and ionization efficiency.

  • LC-MS/MS Analysis:

    • The prepared sample is injected into a liquid chromatography system coupled to a tandem mass spectrometer.

    • The acylglycines are separated on a C18 or similar reversed-phase column.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for both 3-methylcrotonylglycine and this compound (as listed in Table 1).

  • Data Analysis and Quantification:

    • The peak areas for both the analyte and the internal standard are integrated.

    • A response ratio (analyte peak area / internal standard peak area) is calculated.

    • The concentration of 3-methylcrotonylglycine in the urine sample is determined by comparing its response ratio to a calibration curve generated using known concentrations of 3-methylcrotonylglycine and a constant concentration of the internal standard.

    • The final concentration is typically normalized to the urinary creatinine concentration to account for variations in urine dilution.

Visualization of Experimental Workflow and Signaling Pathway

Newborn_Screening_Workflow cluster_screening Initial Screening cluster_confirmation Confirmatory Testing cluster_diagnosis Diagnosis DBS Dried Blood Spot (DBS) from Newborn Heel Prick MSMS1 Tandem Mass Spectrometry (MS/MS) Analysis DBS->MSMS1 Elevated_C5OH Elevated C5OH (3-Hydroxyisovalerylcarnitine) MSMS1->Elevated_C5OH Urine_Sample Urine Sample Collection Elevated_C5OH->Urine_Sample Follow-up Add_IS Addition of This compound (Internal Standard) Urine_Sample->Add_IS LCMSMS LC-MS/MS Analysis of Urinary Acylglycines Add_IS->LCMSMS Quantification Quantification of 3-Methylcrotonylglycine LCMSMS->Quantification Diagnosis Diagnosis of 3-MCC Deficiency Quantification->Diagnosis Elevated Levels

Caption: Newborn screening workflow for 3-MCC deficiency.

Leucine_Catabolism_Pathway cluster_detox Detoxification Pathway Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MCC_enzyme 3-Methylcrotonyl-CoA Carboxylase (3-MCC) MC_CoA->MCC_enzyme Glycine Glycine MC_CoA->Glycine + MG_CoA 3-Methylglutaconyl-CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA MCC_enzyme->MG_CoA Block Deficient in 3-MCC Deficiency MCC_enzyme->Block MCG 3-Methylcrotonylglycine (Excreted in Urine) Glycine->MCG

Caption: Leucine catabolism and 3-MCC deficiency pathway.

Conclusion

This compound is an indispensable tool in the modern newborn screening laboratory. Its use as an internal standard in LC-MS/MS assays for the quantification of urinary 3-methylcrotonylglycine ensures the high accuracy and reliability required for the confirmatory diagnosis of 3-MCC deficiency. This, in turn, allows for timely clinical intervention and management of affected newborns, ultimately improving their long-term health outcomes. The detailed methodologies and quantitative data presented in this guide underscore the critical role of stable isotope-labeled standards in advancing the field of inborn errors of metabolism diagnostics.

Isotopic Labeling of 3-Methylcrotonylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is a pivotal biomarker for the diagnosis of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an inherited metabolic disorder of leucine catabolism.[1][2][3] The quantitative analysis of 3-MCG in biological matrices, primarily urine, is crucial for both newborn screening and ongoing patient monitoring. Stable isotope dilution analysis, employing isotopically labeled 3-MCG as an internal standard, is the gold standard for accurate quantification by mass spectrometry. This technical guide provides an in-depth overview of the synthesis, analytical methodologies, and relevant data pertaining to the isotopic labeling of 3-Methylcrotonylglycine.

The Role of 3-Methylcrotonylglycine in Metabolism

3-Methylcrotonyl-CoA carboxylase is a biotin-dependent mitochondrial enzyme that catalyzes the conversion of 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA in the leucine degradation pathway.[1][4][5] A deficiency in this enzyme leads to the accumulation of 3-methylcrotonyl-CoA, which is subsequently detoxified through conjugation with glycine to form 3-Methylcrotonylglycine, or with carnitine.[3] Consequently, elevated levels of 3-MCG in urine are a characteristic finding in individuals with 3-MCC deficiency.[2][6]

Leucine_Catabolism cluster_pathway Leucine Catabolic Pathway cluster_deficiency 3-MCC Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA Isovaleryl_CoA->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA MC_CoA->MG_CoA 3-MCC MCG 3-Methylcrotonylglycine MC_CoA->MCG Glycine Conjugation HMG_CoA HMG-CoA MG_CoA->HMG_CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA HMG_CoA->Acetyl_CoA Glycine Glycine

Caption: Leucine catabolism and the formation of 3-Methylcrotonylglycine in 3-MCC deficiency.

Synthesis of Isotopically Labeled 3-Methylcrotonylglycine

The synthesis of isotopically labeled 3-Methylcrotonylglycine typically involves the coupling of an isotopically labeled glycine moiety with 3-methylcrotonyl chloride. This approach allows for the introduction of stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) into the glycine portion of the molecule.

Proposed Synthetic Pathway

A plausible synthetic route for isotopically labeled 3-MCG is the Schotten-Baumann reaction, which involves the acylation of an amino acid with an acyl chloride in an alkaline aqueous solution.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Glycine Isotopically Labeled Glycine (e.g., Glycine-d2, Glycine-13C2,15N) Reaction Aqueous Alkaline Solution (e.g., NaOH or KOH) Glycine->Reaction MC_Chloride 3-Methylcrotonyl Chloride MC_Chloride->Reaction Labeled_MCG Isotopically Labeled 3-Methylcrotonylglycine Reaction->Labeled_MCG Acylation

Caption: Proposed synthesis of isotopically labeled 3-Methylcrotonylglycine.

Experimental Protocol (Illustrative)
  • Preparation of Labeled Glycine Solution: Dissolve isotopically labeled glycine (e.g., glycine-2,2-d₂) in an aqueous solution of sodium hydroxide or potassium hydroxide.

  • Acylation Reaction: Cool the glycine solution in an ice bath. Add 3-methylcrotonyl chloride dropwise to the stirred solution while maintaining the alkaline pH.

  • Reaction Monitoring and Workup: Monitor the reaction by a suitable technique (e.g., TLC or LC-MS). After completion, acidify the reaction mixture to precipitate the N-acylglycine product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization or chromatography.

Analytical Methodologies for 3-Methylcrotonylglycine Quantification

The accurate quantification of 3-MCG in biological samples is paramount for the diagnosis and management of 3-MCC deficiency. Stable isotope dilution mass spectrometry, using either gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), is the preferred analytical approach.

UPLC-MS/MS Analysis

UPLC-MS/MS offers high sensitivity and specificity for the analysis of acylglycines.[7][8][9] The use of an isotopically labeled internal standard for 3-MCG corrects for variations in sample preparation and instrument response.

  • Internal Standard Spiking: Add a known amount of isotopically labeled 3-MCG internal standard to the urine sample.

  • Extraction: Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the organic acids, including 3-MCG.

  • Derivatization (Optional but common for acylglycines): Derivatize the extracted acylglycines to enhance their chromatographic and mass spectrometric properties. A common method is butylation using butanol-HCl.

  • Reconstitution: Evaporate the solvent and reconstitute the sample in a suitable mobile phase for UPLC-MS/MS analysis.

The analysis is typically performed using a UPLC system coupled to a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
3-Methylcrotonylglycine216.1142.1
Labeled 3-MCG (e.g., d2)218.1144.1

Note: The precursor ion m/z values are for the butylated derivatives. The exact m/z values may vary depending on the derivatization and the specific isotopologue used.

UPLC_MSMS_Workflow Urine Urine Sample Spike Spike with Labeled Internal Standard Urine->Spike Extract Extraction (SPE or LLE) Spike->Extract Derivatize Derivatization (e.g., Butylation) Extract->Derivatize UPLC UPLC Separation Derivatize->UPLC MSMS Tandem Mass Spectrometry (MRM Mode) UPLC->MSMS Quant Quantification MSMS->Quant

References

Interpreting the Certificate of Analysis for 3-Methylcrotonylglycine-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a stable isotope-labeled compound like 3-Methylcrotonylglycine-d2 is a critical document. It provides a comprehensive quality assessment, ensuring the material's identity, purity, and isotopic enrichment meet the stringent requirements for research and clinical applications. This guide offers an in-depth interpretation of a typical CoA for this compound, detailing the significance of each analytical test and the methodologies employed.

Quantitative Data Summary

The following table summarizes the key quantitative specifications typically found on a CoA for this compound. These values are essential for ensuring the quality and suitability of the material for its intended use.

ParameterSpecificationSignificance
Chemical Purity (HPLC) ≥98%Indicates the percentage of the desired compound relative to any non-isotopically labeled impurities. A high chemical purity is crucial to avoid interference from other substances in experimental assays.
Isotopic Enrichment ≥98 atom % DRepresents the percentage of molecules in which the designated hydrogen atoms have been replaced by deuterium. High isotopic enrichment is vital for the accuracy of tracer studies and mass spectrometry-based quantification.
Molecular Formula C₇H₉D₂NO₃The chemical formula incorporating the deuterium labels.
Molecular Weight 159.18 g/mol The mass of one mole of the deuterated compound.
Residual Solvents Conforms to USP <467>Ensures that the levels of any solvents used during synthesis are below the safety limits defined by the United States Pharmacopeia.
Appearance White to Off-White SolidA physical description of the material, which can be a preliminary indicator of purity.

Experimental Protocols

The specifications presented in the CoA are verified through a series of rigorous analytical tests. The methodologies for these key experiments are detailed below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a cornerstone technique for assessing the chemical purity of this compound. It separates the compound of interest from any impurities.

  • Instrumentation : A standard HPLC system equipped with a UV detector is typically used.

  • Column : A C18 reverse-phase column is commonly employed for the separation of polar to moderately nonpolar compounds like this compound.

  • Mobile Phase : A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid) is often used to achieve optimal separation.

  • Detection : UV detection at a wavelength where the analyte has maximum absorbance is utilized for quantification.

  • Procedure : A precisely weighed sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The area of the peak corresponding to the compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is a powerful tool for confirming the identity and determining the isotopic enrichment of this compound.

  • Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used to accurately determine the mass-to-charge ratio (m/z) of the molecule.

  • Ionization Source : Electrospray ionization (ESI) is a common technique for ionizing polar molecules like this compound.

  • Procedure for Identity : The instrument is calibrated, and the sample is introduced. The observed molecular ion peak is compared to the theoretical mass of this compound to confirm its identity.

  • Procedure for Isotopic Enrichment : The relative intensities of the mass isotopologues are measured. The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the d2-labeled compound to the intensities of the peaks for the unlabeled (d0) and partially labeled (d1) species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR (Proton NMR) spectroscopy is used to confirm the chemical structure of the molecule and to ensure the deuterium labeling is at the correct position.

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain detailed structural information.

  • Solvent : A deuterated solvent, such as dimethyl sulfoxide-d6 (DMSO-d6) or methanol-d4 (CD3OD), is used to dissolve the sample.

  • Procedure : The sample is dissolved in the NMR solvent and placed in the spectrometer. The resulting spectrum is analyzed for the characteristic chemical shifts and coupling patterns of the protons in the 3-Methylcrotonylglycine moiety. The absence of a signal at the position corresponding to the deuterated glycine protons confirms the successful labeling.

Visualizing Workflows and Relationships

Diagrams are invaluable for visualizing complex processes and relationships. The following diagrams, generated using the DOT language, illustrate the quality control workflow and the chemical relationship of this compound.

Quality_Control_Workflow cluster_Material_Handling Material Handling cluster_Synthesis_and_Purification Synthesis and Purification cluster_Analytical_Testing Analytical Testing cluster_Final_Product Final Product Raw_Material Starting Material (3-Methylcrotonylglycine) Synthesis Chemical Synthesis Raw_Material->Synthesis Deuterated_Reagent Deuterated Reagent (e.g., D2O) Deuterated_Reagent->Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity) Purification->HPLC MS Mass Spectrometry (Identity & Isotopic Enrichment) Purification->MS NMR NMR (Structure) Purification->NMR Residual_Solvents Residual Solvents (GC) Purification->Residual_Solvents Final_Product This compound HPLC->Final_Product MS->Final_Product NMR->Final_Product Residual_Solvents->Final_Product CoA_Generation Certificate of Analysis Generation Final_Product->CoA_Generation

Quality Control Workflow for this compound.

Methodological & Application

Application Note: Quantification of 3-Methylcrotonylglycine in Human Urine using a Validated LC-MS/MS Method with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of 3-Methylcrotonylglycine (3-MCG) in human urine using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, 3-Methylcrotonylglycine-d2, to ensure high accuracy and precision. A simple "dilute-and-shoot" sample preparation protocol is employed, making it suitable for high-throughput analysis. This method is intended for researchers, scientists, and drug development professionals investigating inborn errors of metabolism, such as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, where 3-MCG is a key biomarker.

Introduction

3-Methylcrotonylglycine is an acylglycine that serves as a crucial diagnostic marker for the inborn error of metabolism known as 3-methylcrotonyl-CoA carboxylase deficiency, a disorder of leucine catabolism. Elevated levels of 3-MCG are also associated with other metabolic conditions, such as 3-hydroxy-3-methylglutaryl-CoA lyase deficiency and propionic acidemia. Accurate and reliable quantification of 3-MCG in urine is essential for the study and monitoring of these diseases. LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity, specificity, and ability to handle complex biological matrices. The use of a deuterated internal standard, this compound, corrects for matrix effects and variations in sample preparation and instrument response, leading to highly reliable quantitative results.

Experimental

Materials and Reagents
  • 3-Methylcrotonylglycine analytical standard

  • This compound internal standard

  • LC-MS/MS grade water

  • LC-MS/MS grade acetonitrile

  • Formic acid

  • Control human urine

Sample Preparation

A simple and rapid "dilute-and-shoot" method is utilized for urine sample preparation:

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with 490 µL of an internal standard working solution (containing this compound in water with 0.1% formic acid).

  • Vortex the mixture thoroughly.

  • Transfer the diluted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a UPLC system with a C18 reversed-phase column.

Table 1: Liquid Chromatography Parameters

ParameterValue
LC SystemWaters ACQUITY UPLC or equivalent
ColumnWaters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
GradientTime (min)
0.0
2.5
3.0
3.1
5.0
Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. Analytes are monitored using Multiple Reaction Monitoring (MRM).

Table 2: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerWaters Xevo TQ-S or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature500 °C
Desolvation Gas Flow1000 L/hr
Cone Gas Flow150 L/hr
Collision GasArgon

Table 3: MRM Transitions and Compound-Specific Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
3-Methylcrotonylglycine158.186.12010
This compound160.188.12010

Results and Discussion

The developed LC-MS/MS method demonstrates excellent performance for the quantification of 3-Methylcrotonylglycine in human urine.

Linearity and Sensitivity

The method is linear over a wide concentration range, allowing for the accurate measurement of both basal and pathologically elevated levels of 3-MCG.

Table 4: Method Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
3-Methylcrotonylglycine1 - 1000> 0.9951
Precision and Accuracy

The precision and accuracy of the method were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

Table 5: Intra- and Inter-Assay Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)
Low5< 10< 1090 - 110
Medium50< 10< 1090 - 110
High500< 10< 1090 - 110

Workflow and Pathway Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine Urine Sample centrifuge Centrifugation urine->centrifuge dilute Dilution with IS (3-MCG-d2) vortex Vortexing dilute->vortex transfer Transfer to Vial vortex->transfer centrifuge->dilute lc_separation UPLC Separation (C18 Column) transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting Results quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of 3-Methylcrotonylglycine.

leucine_catabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MCG 3-Methylcrotonylglycine MC_CoA->MCG Blocked Pathway (3-MCC Deficiency) MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA Normal Pathway MCC 3-Methylcrotonyl-CoA Carboxylase HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA

Caption: Leucine catabolism pathway showing the formation of 3-Methylcrotonylglycine in 3-MCC deficiency.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of 3-Methylcrotonylglycine in human urine. The use of a deuterated internal standard and a simple sample preparation protocol ensures data quality and workflow efficiency. This method is a valuable tool for researchers and scientists in the field of metabolic disorders.

Quantitative Analysis of 3-Methylcrotonylglycine in Human Urine using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3-Methylcrotonylglycine (3-MCG) is an acylglycine that serves as a key diagnostic biomarker for the inborn error of metabolism known as 3-Methylcrotonyl-CoA carboxylase (3-MCC) deficiency. This autosomal recessive disorder affects the catabolism of the branched-chain amino acid leucine, leading to an accumulation of 3-methylcrotonyl-CoA and its subsequent metabolites, including 3-MCG and 3-hydroxyisovaleric acid, in bodily fluids. The quantitative analysis of 3-MCG in urine is crucial for the diagnosis and monitoring of patients with 3-MCC deficiency.

This application note describes a robust and sensitive method for the quantitative analysis of 3-Methylcrotonylglycine in human urine. The method utilizes a stable isotope-labeled internal standard (3-Methylcrotonylglycine-d2) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and precise quantification. The "dilute-and-shoot" sample preparation procedure is simple, rapid, and suitable for high-throughput clinical testing.

Principle of the Method

The method is based on the principle of stable isotope dilution analysis (SIDA). A known amount of the deuterated internal standard (this compound), which is chemically identical to the analyte but has a different mass, is added to the urine sample. The analyte and the internal standard are then co-extracted and analyzed by LC-MS/MS. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample. This approach corrects for variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Experimental Protocols

Materials and Reagents
  • 3-Methylcrotonylglycine (analytical standard)

  • N-(3-Methylcrotonyl)glycine-2,2-d2 (3-MCG-d2) (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Control urine (drug-free)

Preparation of Standard and Internal Standard Solutions
  • 3-MCG Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-MCG and dissolve it in 10 mL of methanol.

  • 3-MCG-d2 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-MCG-d2 and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 3-MCG stock solution with a 50:50 mixture of methanol and water to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Dilute the 3-MCG-d2 stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Dilute-and-Shoot)
  • Thaw frozen urine samples at room temperature and vortex for 30 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant, 50 µL of the Internal Standard Working Solution (100 ng/mL), and 900 µL of 0.1% formic acid in water.

  • Vortex the mixture for 10 seconds.

  • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient 0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimized for the specific instrument

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-Methylcrotonylglycine158.184.115
This compound160.186.115

Data Presentation

Table 1: Quantitative Performance of the LC-MS/MS Method for 3-MCG

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 10%
Accuracy (% Recovery) 95 - 105%
Matrix Effect Minimal due to stable isotope dilution

Mandatory Visualizations

Leucine_Catabolism_Pathway cluster_enzymes Leucine Leucine aKIC α-Ketoisocaproate Leucine->aKIC IsovalerylCoA Isovaleryl-CoA aKIC->IsovalerylCoA MC_CoA 3-Methylcrotonyl-CoA IsovalerylCoA->MC_CoA MCG 3-Methylcrotonylglycine (Excreted in Urine) MC_CoA->MCG MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA HMG_CoA HMG-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate AcetylCoA Acetyl-CoA HMG_CoA->AcetylCoA BCAT Branched-chain aminotransferase BCKDH Branched-chain α-ketoacid dehydrogenase complex IVD Isovaleryl-CoA dehydrogenase MCC 3-Methylcrotonyl-CoA carboxylase (Deficient Enzyme) Glycine_Conj Glycine Conjugation MG_Hydratase 3-Methylglutaconyl-CoA hydratase HMG_Lyase HMG-CoA lyase

Caption: Leucine catabolism pathway and the formation of 3-MCG.

Experimental_Workflow cluster_prep Details Sample_Collection 1. Urine Sample Collection Sample_Prep 2. Sample Preparation (Dilute-and-Shoot) Sample_Collection->Sample_Prep LC_MS_Analysis 3. LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Centrifugation Centrifugation Dilution Dilution with IS & Acid Vortex Vortexing Data_Acquisition 4. Data Acquisition (MRM) LC_MS_Analysis->Data_Acquisition Data_Processing 5. Data Processing Data_Acquisition->Data_Processing Quantification 6. Quantification & Reporting Data_Processing->Quantification

Caption: Workflow for 3-MCG quantitative analysis.

Application Notes and Protocols for the Quantification of 3-Methylcrotonylglycine-d2 in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is a critical biomarker for the diagnosis and monitoring of 3-methylcrotonyl-CoA carboxylase (3MCC) deficiency, an inherited metabolic disorder of leucine catabolism.[1][2][3] Accurate and precise quantification of 3-MCG in urine is essential for clinical diagnosis and for assessing the efficacy of therapeutic interventions. The use of a stable isotope-labeled internal standard, such as 3-Methylcrotonylglycine-d2 (3-MCG-d2), is paramount for achieving reliable quantitative results by correcting for variations in sample preparation and instrument response.

These application notes provide detailed protocols for the sample preparation and analysis of 3-MCG in human urine using 3-MCG-d2 as an internal standard, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.

Analytical Methodologies Overview

The quantification of 3-MCG in urine typically involves three key stages: sample preparation (extraction), chemical modification (derivatization for GC-MS), and instrumental analysis.

  • Sample Preparation : The primary goal is to isolate the organic acids, including 3-MCG, from the complex urine matrix. Common techniques include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). SPE, particularly with strong anion exchange columns, often provides cleaner extracts and higher recoveries for a broad range of organic acids.[4][5]

  • Derivatization (for GC-MS) : To enhance the volatility and thermal stability of polar analytes like 3-MCG for GC-MS analysis, a derivatization step is necessary. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method for this purpose.[6][7]

  • Instrumental Analysis :

    • GC-MS : This technique offers high chromatographic resolution and is a well-established method for organic acid profiling. After derivatization, the sample is vaporized and separated on a capillary column before being detected by a mass spectrometer.[8][9]

    • LC-MS/MS : This method has gained prominence due to its high sensitivity and specificity, often without the need for derivatization. It is particularly suitable for the analysis of polar compounds directly from liquid samples.

Experimental Protocols

The following sections provide detailed protocols for the preparation of urine samples for the analysis of 3-MCG using 3-MCG-d2 as an internal standard.

Protocol 1: Solid-Phase Extraction (SPE) followed by GC-MS Analysis

This protocol is adapted from established methods for urinary organic acid analysis.[4][5][8]

1. Materials and Reagents:

  • Urine sample

  • This compound (3-MCG-d2) internal standard solution (concentration to be optimized based on expected endogenous levels)

  • Strong anion exchange (SAX) SPE cartridges

  • Methanol, HPLC grade

  • Deionized water

  • Formic acid

  • Ethyl acetate, HPLC grade

  • Sodium sulfate (Na₂SO₄), anhydrous

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine

2. Sample Preparation Workflow:

SPE_GCMS_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_post_spe Post-Extraction Processing cluster_analysis Analysis urine 1. Urine Sample Collection spike 2. Spike with 3-MCG-d2 Internal Standard urine->spike ph_adjust 3. pH Adjustment (pH 8-8.5) spike->ph_adjust condition 4. Condition SPE Cartridge (Methanol, Water) ph_adjust->condition load 5. Load Sample condition->load wash 6. Wash Cartridge (Water, Methanol) load->wash dry 8. Dry Eluate under Nitrogen elute 7. Elute Organic Acids (Ethyl Acetate/Formic Acid) wash->elute elute->dry derivatize 9. Derivatize with BSTFA (60°C for 30 min) dry->derivatize gcms 10. GC-MS Analysis derivatize->gcms

Workflow for SPE-GC-MS analysis of 3-MCG in urine.

3. Detailed Procedure:

  • Sample Normalization : Determine the creatinine concentration of the urine sample. Normalize the sample volume to be equivalent to a specific amount of creatinine (e.g., 0.5-1.0 µmol).

  • Internal Standard Spiking : To the normalized urine sample, add a known amount of 3-MCG-d2 internal standard solution.

  • pH Adjustment : Adjust the pH of the urine sample to 8.0-8.5 with a suitable base (e.g., NaOH).

  • SPE Cartridge Conditioning : Condition a strong anion exchange SPE cartridge by sequentially passing methanol followed by deionized water.

  • Sample Loading : Load the pH-adjusted urine sample onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with deionized water to remove neutral and basic compounds, followed by a wash with methanol to remove water.

  • Elution : Elute the organic acids from the cartridge using a mixture of an organic solvent and formic acid (e.g., ethyl acetate with 5% formic acid).

  • Drying : Collect the eluate and dry it completely under a gentle stream of nitrogen at approximately 50°C.

  • Derivatization : To the dried residue, add 50 µL of BSTFA (+ 1% TMCS) and 50 µL of pyridine. Cap the vial tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[7]

  • Analysis : After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

4. GC-MS Parameters (Typical):

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injection Mode Splitless
Injector Temp. 250°C
Oven Program Initial 80°C, hold 2 min, ramp to 300°C at 10°C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Note: Specific ions for monitoring 3-MCG-TMS and 3-MCG-d2-TMS derivatives should be determined by analyzing the respective standards.

Protocol 2: Liquid-Liquid Extraction (LLE) followed by LC-MS/MS Analysis

This protocol is a generalized procedure for the analysis of small polar molecules in urine and may require optimization.

1. Materials and Reagents:

  • Urine sample

  • This compound (3-MCG-d2) internal standard solution

  • Ethyl acetate, HPLC grade

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Acetonitrile, LC-MS grade

  • Formic acid, LC-MS grade

  • Deionized water, LC-MS grade

2. Sample Preparation Workflow:

LLE_LCMS_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_post_lle Post-Extraction Processing cluster_analysis Analysis urine 1. Urine Sample Aliquot spike 2. Spike with 3-MCG-d2 Internal Standard urine->spike acidify 3. Acidify Sample (e.g., with HCl) spike->acidify add_solvent 5. Add Ethyl Acetate saturate 4. Add NaCl acidify->saturate saturate->add_solvent vortex 6. Vortex/Mix add_solvent->vortex centrifuge 7. Centrifuge vortex->centrifuge dry_organic 10. Dry Organic Phase (with Na₂SO₄) collect_organic 8. Collect Organic Layer centrifuge->collect_organic repeat_ext 9. Repeat Extraction (2x) collect_organic->repeat_ext repeat_ext->dry_organic evaporate 11. Evaporate to Dryness dry_organic->evaporate reconstitute 12. Reconstitute in Mobile Phase evaporate->reconstitute lcms 13. LC-MS/MS Analysis reconstitute->lcms

Workflow for LLE-LC-MS/MS analysis of 3-MCG in urine.

3. Detailed Procedure:

  • Sample Aliquot : Take a defined volume of urine (e.g., 500 µL).

  • Internal Standard Spiking : Add a known amount of 3-MCG-d2 internal standard solution.

  • Acidification : Acidify the sample to a pH of approximately 1-2 with HCl.

  • Salting Out : Add NaCl to saturate the aqueous phase, which enhances the extraction efficiency.

  • Extraction : Add 2 mL of ethyl acetate, vortex vigorously for 1-2 minutes.

  • Phase Separation : Centrifuge to separate the organic and aqueous layers.

  • Collection : Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Repeat Extraction : Repeat the extraction steps (5-7) two more times, pooling the organic layers.

  • Drying : Add anhydrous Na₂SO₄ to the pooled organic extract to remove any residual water.

  • Evaporation : Transfer the dried extract to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution : Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis : Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

4. LC-MS/MS Parameters (Typical):

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 5 min, hold 2 min, return to initial
Flow Rate 0.3 mL/min
Ion Source Electrospray Ionization (ESI), Positive or Negative Mode
Acquisition Mode Multiple Reaction Monitoring (MRM)

Note: MRM transitions for 3-MCG and 3-MCG-d2 must be optimized by infusing the individual standards into the mass spectrometer.

Data Presentation

Quantitative data should be presented in a clear and structured format. The use of an internal standard (3-MCG-d2) allows for the calculation of the concentration of the endogenous analyte (3-MCG) by comparing the peak area ratios.

Table 1: Example Calibration Curve Data for 3-MCG

Calibrator LevelConcentration (µmol/L)Peak Area (3-MCG)Peak Area (3-MCG-d2)Area Ratio (3-MCG / 3-MCG-d2)
10.510,500200,0000.0525
21.021,200205,0000.1034
35.0108,000202,0000.5347
410.0220,500208,0001.0601
550.01,150,000210,0005.4762
6100.02,280,000206,00011.0680

Table 2: Example Quantitative Results for Patient Samples

Sample IDPeak Area (3-MCG)Peak Area (3-MCG-d2)Area RatioCalculated Conc. (µmol/L)Result (mmol/mol Creatinine)
Control 18,500210,0000.0405< LLOQNot Detected
Patient A850,000205,0004.146338.2254.7
Patient B1,500,000208,0007.211566.5443.3

Note: LLOQ = Lower Limit of Quantification. Final results are typically normalized to creatinine concentration. The normal range for urinary 3-methylcrotonylglycine is typically undetectable.[1]

Conclusion

The protocols outlined provide a comprehensive framework for the reliable quantification of 3-Methylcrotonylglycine in urine using its deuterated internal standard. The choice between GC-MS and LC-MS/MS will depend on the available instrumentation, desired sensitivity, and sample throughput requirements. Proper validation of the chosen method is essential to ensure accurate and precise results for clinical and research applications.

References

Application Note and Protocol: Quantitative Analysis of 3-Methylcrotonylglycine in Urine using Isotope Dilution Mass Spectrometry with 3-Methylcrotonylglycine-d2 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is an N-acylglycine that serves as a key biomarker for the inborn error of leucine metabolism, 3-methylcrotonyl-CoA carboxylase (MCC) deficiency.[1][2] Elevated levels of 3-MCG in urine are indicative of this disorder.[3][4][5] Accurate and precise quantification of 3-MCG is crucial for the diagnosis and monitoring of patients. This application note provides a detailed protocol for the creation of a calibration curve for the quantitative analysis of 3-MCG in human urine using a stable isotope-labeled internal standard, 3-Methylcrotonylglycine-d2 (3-MCG-d2), and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of an isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations in sample preparation and instrument response.

Principle

The method employs the principle of isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard (3-MCG-d2) is spiked into all samples, including calibration standards, quality controls, and unknown patient samples. The analyte (3-MCG) and the internal standard (3-MCG-d2) are chemically identical and thus exhibit similar behavior during sample extraction, chromatographic separation, and ionization. By measuring the peak area ratio of the analyte to the internal standard, a calibration curve can be constructed by plotting this ratio against the known concentrations of the analyte in the calibration standards. The concentration of 3-MCG in patient samples can then be accurately determined by interpolating their peak area ratios from this calibration curve.

Materials and Reagents

  • Analytes and Internal Standard:

    • 3-Methylcrotonylglycine (analytical standard)

    • This compound (internal standard)

  • Solvents and Reagents:

    • Methanol (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

    • Human urine (drug-free, for matrix-matched calibrators)

  • Consumables:

    • Microcentrifuge tubes (1.5 mL)

    • Autosampler vials with inserts

    • Syringe filters (0.22 µm)

    • Pipette tips

Experimental Protocols

Preparation of Standard Solutions

4.1.1. Primary Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 1 mg of 3-Methylcrotonylglycine and this compound into separate volumetric flasks.

  • Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.

4.1.2. Working Standard Solutions:

  • Prepare a series of working standard solutions of 3-MCG by serially diluting the primary stock solution with 50% methanol/water.

  • Prepare a working internal standard (IS) solution of 3-MCG-d2 at a concentration of 10 µg/mL in 50% methanol/water.

Preparation of Calibration Curve Standards and Quality Controls
  • Calibration standards are prepared by spiking the appropriate amount of the 3-MCG working standard solutions into drug-free human urine to achieve the desired concentrations.

  • The concentration range for the calibration curve should encompass the expected physiological and pathological concentrations of 3-MCG. In individuals with MCC deficiency, urinary 3-MCG levels can range from 50 to 4000 mmol/mol creatinine, while it is typically undetectable in healthy individuals.[3] Assuming a urinary creatinine concentration of 10 mmol/L, this corresponds to a range of approximately 5 to 4000 µmol/L.

  • A suggested calibration curve range is 0.1, 0.5, 1, 5, 10, 50, 100, and 500 µmol/L.

  • Quality control (QC) samples should be prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range.

Table 1: Preparation of Calibration Standards and Quality Controls

Standard/QC LevelConcentration of 3-MCG (µmol/L)Volume of 3-MCG Working Standard (µL)Volume of Drug-Free Urine (µL)
Cal 10.110 of 1 µmol/L990
Cal 20.510 of 5 µmol/L990
Cal 3110 of 10 µmol/L990
Cal 4510 of 50 µmol/L990
Cal 51010 of 100 µmol/L990
Cal 65010 of 500 µmol/L990
Cal 710010 of 1000 µmol/L990
Cal 850010 of 5000 µmol/L990
QC Low0.810 of 8 µmol/L990
QC Mid4010 of 400 µmol/L990
QC High40010 of 4000 µmol/L990
Sample Preparation Protocol ("Dilute-and-Shoot")

This protocol is a simple and rapid method suitable for urine samples.[6][7]

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Centrifuge the urine samples at 14,000 x g for 10 minutes to pellet any particulate matter.[8]

  • In a clean microcentrifuge tube, add 90 µL of the urine supernatant (or calibration standard/QC).

  • Add 10 µL of the 10 µg/mL 3-MCG-d2 internal standard working solution.

  • Add 900 µL of 50% methanol/water containing 0.1% formic acid.

  • Vortex for 30 seconds.

  • Filter the mixture through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: These need to be determined by infusing the pure 3-MCG and 3-MCG-d2 standards into the mass spectrometer. The precursor ions will be the [M+H]+ adducts.

    • 3-Methylcrotonylglycine (Analyte): Q1 (m/z 158.1) → Q3 (optimized product ion)

    • This compound (Internal Standard): Q1 (m/z 160.1) → Q3 (optimized product ion)

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.

Data Presentation and Analysis

Calibration Curve Construction
  • After acquiring the data, integrate the peak areas for both the analyte (3-MCG) and the internal standard (3-MCG-d2) for each calibration standard.

  • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

  • Plot the peak area ratio (y-axis) against the known concentration of 3-MCG (x-axis).

  • Perform a linear regression analysis on the data points. The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.

Sample Quantification
  • Calculate the peak area ratio for the unknown samples and QC samples.

  • Determine the concentration of 3-MCG in the unknown and QC samples by using the linear regression equation from the calibration curve:

    • Concentration = (Peak Area Ratio - y-intercept) / slope

Table 2: Example Calibration Curve Data

Concentration (µmol/L)3-MCG Peak Area3-MCG-d2 Peak AreaPeak Area Ratio (3-MCG / 3-MCG-d2)
0.11,5001,000,0000.0015
0.57,5001,000,0000.0075
115,0001,000,0000.0150
575,0001,000,0000.0750
10150,0001,000,0000.1500
50750,0001,000,0000.7500
1001,500,0001,000,0001.5000
5007,500,0001,000,0007.5000

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine Urine Sample / Calibrator / QC is_spike Spike with 3-MCG-d2 (IS) urine->is_spike dilute Dilute with 50% Methanol/Water + 0.1% Formic Acid is_spike->dilute vortex Vortex dilute->vortex filter Filter (0.22 µm) vortex->filter lcms Inject into LC-MS/MS filter->lcms separation Chromatographic Separation (C18) lcms->separation detection MS/MS Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification

Caption: Experimental workflow for the quantification of 3-Methylcrotonylglycine in urine.

Calibration Curve Logic

calibration_logic cluster_input Inputs cluster_processing Processing cluster_output Output known_conc Known 3-MCG Concentrations (Calibration Standards) plot Plot Ratio vs. Concentration known_conc->plot peak_areas Measured Peak Areas (3-MCG and 3-MCG-d2) calc_ratio Calculate Peak Area Ratio (3-MCG / 3-MCG-d2) peak_areas->calc_ratio calc_ratio->plot regression Perform Linear Regression plot->regression cal_curve Calibration Curve (y = mx + b, r² ≥ 0.99) regression->cal_curve

Caption: Logical flow for the construction of the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the development of a robust and reliable method for the quantification of 3-Methylcrotonylglycine in urine using this compound as an internal standard. The use of isotope dilution LC-MS/MS ensures high accuracy and precision, making this method suitable for clinical research, newborn screening follow-up, and patient monitoring in the context of 3-methylcrotonyl-CoA carboxylase deficiency. Adherence to this protocol will enable researchers and clinicians to obtain high-quality quantitative data for this critical biomarker.

References

Application Notes and Protocols for 3-MCC Deficiency Diagnosis Using 3-Methylcrotonylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonyl-CoA carboxylase (3-MCC) deficiency is an autosomal recessive inborn error of leucine metabolism.[1][2] It is one of the most common organic acidurias identified through newborn screening programs.[1] The deficiency of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase leads to the accumulation of toxic byproducts of leucine breakdown.[3][4] Clinical presentation is highly variable, ranging from asymptomatic individuals to those experiencing severe metabolic crises with symptoms like vomiting, lethargy, hypotonia, and seizures, often triggered by illness or fasting.[3][5]

Biochemical diagnosis is crucial for the timely management of 3-MCC deficiency. The primary screening method involves tandem mass spectrometry (MS/MS) analysis of dried blood spots from newborns to detect elevated levels of C5-hydroxy acylcarnitine (C5-OH).[5][6] Confirmatory testing includes the analysis of urinary organic acids, where elevated concentrations of 3-hydroxyisovaleric acid and 3-methylcrotonylglycine are characteristic markers of the disorder.[3][5][7] For accurate quantification of 3-methylcrotonylglycine in urine, stable isotope dilution analysis using a deuterated internal standard, such as 3-Methylcrotonylglycine-d2, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

This document provides detailed application notes and protocols for the use of this compound in the diagnosis of 3-MCC deficiency.

Leucine Catabolism Pathway and 3-MCC Deficiency

The enzyme 3-methylcrotonyl-CoA carboxylase catalyzes a key step in the breakdown of the essential amino acid leucine. A deficiency in this enzyme leads to a metabolic block, resulting in the accumulation of upstream metabolites.

Leucine_Catabolism cluster_accumulation Accumulated Metabolites Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA 3-MCC MC_Glycine 3-Methylcrotonylglycine MC_CoA->MC_Glycine HIVA 3-Hydroxyisovaleric Acid MC_CoA->HIVA HMG_CoA HMG-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Figure 1: Leucine Catabolism Pathway showing the metabolic block at 3-Methylcrotonyl-CoA Carboxylase (3-MCC).

Diagnostic Workflow for 3-MCC Deficiency

The diagnosis of 3-MCC deficiency typically follows a stepwise approach, beginning with newborn screening and followed by confirmatory testing.

Diagnostic_Workflow NBS Newborn Screening (Dried Blood Spot) Tandem_MS Tandem Mass Spectrometry (MS/MS) Analysis of Acylcarnitines NBS->Tandem_MS Elevated_C5OH Elevated C5-OH Acylcarnitine Tandem_MS->Elevated_C5OH Positive Normal_C5OH Normal C5-OH Acylcarnitine Tandem_MS->Normal_C5OH Negative Follow_up Follow-up Confirmatory Testing Elevated_C5OH->Follow_up Urine_OA Urine Organic Acid Analysis (GC/MS or LC-MS/MS) Follow_up->Urine_OA Elevated_Metabolites Elevated 3-Hydroxyisovaleric Acid & 3-Methylcrotonylglycine Urine_OA->Elevated_Metabolites Positive Normal_Metabolites Normal Organic Acids Urine_OA->Normal_Metabolites Negative Diagnosis Diagnosis of 3-MCC Deficiency Elevated_Metabolites->Diagnosis No_Diagnosis 3-MCC Deficiency Unlikely Normal_Metabolites->No_Diagnosis Genetic_Testing Molecular Genetic Testing (MCCC1 and MCCC2 genes) Diagnosis->Genetic_Testing Confirmation & Genotyping

Figure 2: Diagnostic workflow for 3-MCC Deficiency from newborn screening to confirmatory testing.

Quantitative Data Presentation

The following tables summarize the typical concentrations of key biomarkers in individuals with 3-MCC deficiency compared to healthy controls.

Table 1: Urinary Organic Acid Concentrations

Analyte3-MCC Deficiency Patients (mmol/mol creatinine)Healthy Individuals (mmol/mol creatinine)
3-Methylcrotonylglycine50 - 4000 (Typically not detectable in healthy individuals)Not detectable
3-Hydroxyisovaleric Acid500 - 70001 - 20 (can be up to 200 in severe ketosis from other causes)

Data compiled from multiple sources.[2]

Table 2: Blood Acylcarnitine Concentrations

Analyte3-MCC Deficiency Patients (μmol/L)Healthy Newborns (μmol/L)
C5-OH Acylcarnitine1.33 - 32.260.07 - 0.5

Data represents ranges observed in initial and follow-up tests in diagnosed newborns.[7]

Experimental Protocol: Quantitative Analysis of Urinary 3-Methylcrotonylglycine using LC-MS/MS with this compound Internal Standard

This protocol outlines a stable isotope dilution method for the accurate quantification of 3-methylcrotonylglycine in urine.

1. Materials and Reagents

  • 3-Methylcrotonylglycine analytical standard

  • This compound (internal standard)

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid

  • Urine samples (patient and control)

  • Microcentrifuge tubes

  • Autosampler vials

2. Preparation of Standards and Internal Standard Solution

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-methylcrotonylglycine and this compound in LC-MS grade water.

  • Working Standard Solutions: Serially dilute the 3-methylcrotonylglycine primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

  • Internal Standard Working Solution (10 µM): Dilute the this compound primary stock solution with a 50:50 mixture of acetonitrile and water.

3. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 10,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 440 µL of 0.1% formic acid in water.

  • Add 10 µL of the 10 µM this compound internal standard working solution.

  • Vortex the mixture thoroughly.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 3: LC-MS/MS Parameters

ParameterSetting
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient0-1 min: 2% B; 1-5 min: 2-98% B; 5-6 min: 98% B; 6-6.1 min: 98-2% B; 6.1-8 min: 2% B
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
3-MethylcrotonylglycinePrecursor Ion (m/z): 158.1 -> Product Ions (m/z): 86.1 (quantifier), 70.1 (qualifier)
This compoundPrecursor Ion (m/z): 160.1 -> Product Ion (m/z): 88.1

Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.

5. Data Analysis and Quantification

  • Generate a calibration curve by plotting the peak area ratio of the 3-methylcrotonylglycine quantifier ion to the this compound internal standard against the concentration of the calibration standards.

  • Determine the concentration of 3-methylcrotonylglycine in the urine samples by interpolating their peak area ratios from the calibration curve.

  • Normalize the final concentration to the urinary creatinine concentration and express the result as mmol/mol creatinine.

Conclusion

The accurate diagnosis of 3-MCC deficiency is essential for appropriate clinical management and counseling. The use of a stable isotope-labeled internal standard, this compound, in conjunction with LC-MS/MS, provides a robust and reliable method for the quantitative analysis of the key diagnostic marker, 3-methylcrotonylglycine, in urine. This approach minimizes matrix effects and improves the accuracy and precision of the results, leading to confident diagnosis and better patient outcomes.

References

Application of 3-Methylcrotonylglycine-d2 in Organic Aciduria Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycinuria is an autosomal recessive inherited disorder of leucine metabolism caused by a deficiency of the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC). This enzymatic block leads to the accumulation of toxic metabolites, primarily 3-hydroxyisovaleric acid and 3-methylcrotonylglycine (3-MCG), in bodily fluids. The quantitative analysis of these biomarkers is crucial for the diagnosis, monitoring, and clinical management of patients with 3-MCC deficiency. The use of a stable isotope-labeled internal standard, 3-Methylcrotonylglycine-d2 (3-MCG-d2), in conjunction with mass spectrometry-based methods, provides the highest level of accuracy and precision for this quantification. This document provides detailed application notes and protocols for the use of 3-MCG-d2 in organic aciduria research.

Principle of Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) mass spectrometry is a powerful analytical technique for the accurate quantification of analytes in complex biological matrices.[1] This method involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, 3-MCG-d2) to the sample at the beginning of the analytical process. The labeled internal standard is chemically identical to the endogenous analyte and therefore behaves identically during sample preparation, extraction, and chromatographic separation. By measuring the ratio of the signal from the endogenous analyte to the labeled internal standard using a mass spectrometer, precise and accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery or matrix effects.[2]

Data Presentation

The following tables summarize the urinary concentrations of 3-Methylcrotonylglycine in healthy individuals and patients with 3-MCC deficiency, as well as the analytical performance of the isotope dilution method.

Table 1: Urinary 3-Methylcrotonylglycine Concentrations

Population3-Methylcrotonylglycine Concentration (mmol/mol creatinine)Citation
Healthy ControlsNot typically detected or present at trace levels[3]
3-MCC Deficiency PatientsSignificantly elevated[4][5]

Note: The absence or only trace amounts of 3-methylcrotonylglycine in urine does not entirely exclude the diagnosis of 3-MCC deficiency, as some cases with elevated 3-hydroxyisovaleric acid but without detectable 3-methylcrotonylglycine have been reported.[3]

Table 2: Analytical Performance of 3-Methylcrotonylglycine Quantification using Isotope Dilution LC-MS/MS

ParameterPerformanceCitation
Recovery 85-115%[6]
Precision (RSD) < 15%[6]
**Linearity (R²) **> 0.99[7]

Experimental Protocols

Protocol 1: Quantification of 3-Methylcrotonylglycine in Urine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the quantitative analysis of 3-MCG in urine using a stable isotope dilution LC-MS/MS method.

Materials:

  • Urine sample

  • 3-Methylcrotonylglycine (3-MCG) analytical standard

  • This compound (3-MCG-d2) internal standard solution (in methanol or water)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Reversed-phase C18 HPLC column (e.g., Agilent Polaris C18-A)[8]

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

    • Centrifuge the urine sample at 10,000 x g for 5 minutes to pellet any particulate matter.

    • In a clean microcentrifuge tube, add 50 µL of the urine supernatant.

    • Spike the sample with a known amount of 3-MCG-d2 internal standard solution (e.g., 10 µL of a 10 µg/mL solution).

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds and then centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC) Conditions:

      • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate 3-MCG from other urine components (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Scan Type: Multiple Reaction Monitoring (MRM).[9]

      • MRM Transitions:

        • 3-Methylcrotonylglycine (Analyte): The precursor ion will be the protonated molecule [M+H]⁺. The product ion will be a characteristic fragment. Specific m/z values need to be determined by direct infusion of the 3-MCG standard.

        • This compound (Internal Standard): The precursor ion will be the protonated molecule [M+H]⁺ (with a +2 Da shift compared to the analyte). The product ion will be a characteristic fragment, likely with the same neutral loss as the analyte. Specific m/z values need to be determined by direct infusion of the 3-MCG-d2 standard.

      • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity of the specified MRM transitions.[10]

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of both 3-MCG and 3-MCG-d2.

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve using known concentrations of 3-MCG standard spiked with the same amount of internal standard.

    • Determine the concentration of 3-MCG in the urine sample by interpolating the peak area ratio from the calibration curve.

    • Normalize the concentration to urinary creatinine to account for variations in urine dilution.

Protocol 2: Screening for 3-Methylcrotonylglycine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the qualitative or semi-quantitative analysis of 3-MCG in urine as part of a broader organic acid profile.

Materials:

  • Urine sample

  • This compound (3-MCG-d2) internal standard solution

  • Internal standard for organic acid profiling (e.g., tropic acid)

  • Hydroxylamine hydrochloride

  • Sodium chloride

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • GC-MS system

Procedure:

  • Sample Preparation and Extraction:

    • To a volume of urine containing a specific amount of creatinine (e.g., 1 µmole), add the 3-MCG-d2 internal standard and a general organic acid internal standard.[11]

    • Add hydroxylamine hydrochloride solution to form oxime derivatives of keto-acids.[11]

    • Acidify the sample with HCl to a pH of approximately 1.

    • Saturate the aqueous phase with sodium chloride.

    • Extract the organic acids with two portions of ethyl acetate.

    • Combine the ethyl acetate extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried residue, add a mixture of BSTFA with 1% TMCS and pyridine.[11]

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.[3]

  • GC-MS Analysis:

    • Gas Chromatography (GC) Conditions:

      • Column: A non-polar capillary column (e.g., 30m x 0.25mm ID, 0.25µm film thickness, 5% phenyl-methylpolysiloxane).

      • Carrier Gas: Helium.

      • Temperature Program: A suitable temperature program to separate a wide range of organic acids (e.g., initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 5-10°C/min, and hold for 5 minutes).

    • Mass Spectrometry (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Mode: Full scan mode to identify a broad range of compounds and Selected Ion Monitoring (SIM) for targeted quantification.

      • Mass Range: m/z 50-600.

  • Data Analysis:

    • Identify the TMS derivative of 3-MCG based on its retention time and mass spectrum compared to a known standard.

    • Quantify the peak area of a characteristic ion for 3-MCG and the corresponding ion for 3-MCG-d2.

    • Calculate the ratio of the analyte to the internal standard and compare it to that of calibrators.

Mandatory Visualizations

Leucine_Catabolism_Pathway Leucine Leucine alpha_Ketoisocaproate alpha_Ketoisocaproate Leucine->alpha_Ketoisocaproate Transamination Isovaleryl_CoA Isovaleryl_CoA alpha_Ketoisocaproate->Isovaleryl_CoA Oxidative Decarboxylation Three_Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Three_Methylcrotonyl_CoA Dehydrogenation Three_Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Three_Methylcrotonyl_CoA->Three_Methylglutaconyl_CoA 3-MCC Carboxylase Three_MCG 3-Methylcrotonylglycine Three_Methylcrotonyl_CoA->Three_MCG Glycine Conjugation Three_HIVA 3-Hydroxyisovaleric Acid Three_Methylcrotonyl_CoA->Three_HIVA Hydration Block X Three_HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA Three_Methylglutaconyl_CoA->Three_HMG_CoA Acetoacetate Acetoacetate Three_HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA Three_HMG_CoA->Acetyl_CoA

Caption: Leucine catabolism pathway and the metabolic block in 3-MCC deficiency.

Diagnostic_Workflow Start Newborn Screening (Elevated C5-OH Acylcarnitine) Urine_Collection Urine Sample Collection Start->Urine_Collection Spiking Spike with This compound Urine_Collection->Spiking Sample_Prep Sample Preparation (e.g., Protein Precipitation) Spiking->Sample_Prep LC_MS_MS LC-MS/MS Analysis (MRM Mode) Sample_Prep->LC_MS_MS Data_Analysis Data Analysis (Calculate Analyte/IS Ratio) LC_MS_MS->Data_Analysis Quantification Quantification using Calibration Curve Data_Analysis->Quantification Diagnosis Diagnosis Confirmation (Elevated 3-MCG) Quantification->Diagnosis Follow_up Clinical Follow-up and Management Diagnosis->Follow_up

Caption: Diagnostic workflow for 3-MCC deficiency using 3-MCG-d2.

References

Application Notes and Protocols for the Quantification of 3-Methylcrotonylglycine using 3-Methylcrotonylglycine-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is an N-acylglycine that serves as a critical biomarker for the diagnosis and monitoring of inborn errors of metabolism, particularly 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an autosomal recessive disorder of leucine catabolism. Accurate and precise quantification of 3-MCG in biological matrices such as urine and plasma is essential for clinical diagnosis and research. The gold standard for this analysis is stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), which utilizes a deuterated internal standard, such as 3-Methylcrotonylglycine-d2 (3-MCG-d2), to ensure high accuracy and correct for matrix effects and variability during sample preparation and analysis.

These application notes provide a comprehensive protocol for the quantification of 3-MCG in biological samples using 3-MCG-d2 as an internal standard. The protocol covers sample preparation, LC-MS/MS analysis, and data processing, and includes guidance on determining the optimal internal standard concentration.

Signaling Pathway and Metabolic Context

The accumulation of 3-Methylcrotonylglycine is a result of a blockage in the leucine catabolism pathway. Specifically, a deficiency in the biotin-dependent enzyme 3-methylcrotonyl-CoA carboxylase leads to an increase in its substrate, 3-methylcrotonyl-CoA. This excess is then conjugated with glycine to form 3-Methylcrotonylglycine, which is subsequently excreted in the urine.

Leucine Catabolism and Formation of 3-Methylcrotonylglycine Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA Methylcrotonyl_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->Methylcrotonyl_CoA Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA 3-MCC (Deficient) MCG 3-Methylcrotonylglycine (Excreted in Urine) Methylcrotonyl_CoA->MCG HMG_CoA HMG-CoA Methylglutaconyl_CoA->HMG_CoA Acetoacetate Acetoacetate + Acetyl-CoA HMG_CoA->Acetoacetate Glycine Glycine Glycine->MCG

Caption: Leucine catabolism pathway highlighting the formation of 3-Methylcrotonylglycine in 3-MCC deficiency.

Experimental Protocols

Materials and Reagents
  • 3-Methylcrotonylglycine (analytical standard)

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (urine, plasma) from a certified source for blanks and calibration standards.

Preparation of Stock and Working Solutions

2.1. Analyte Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of 3-Methylcrotonylglycine and dissolve it in 1 mL of methanol.

2.2. Internal Standard Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

2.3. Working Solutions:

  • Prepare a series of working standard solutions by serially diluting the analyte stock solution with 50% methanol in water to create calibration standards.

  • Prepare a working internal standard solution by diluting the internal standard stock solution with 50% methanol in water. The final concentration of the internal standard should be optimized during method development (a typical starting concentration is 1 µM).

Sample Preparation

The following is a general protocol for protein precipitation, suitable for plasma or urine samples.

Sample Preparation Workflow Sample 100 µL Sample (Urine or Plasma) Add_IS Add 20 µL of Internal Standard Working Solution Sample->Add_IS Vortex1 Vortex Briefly Add_IS->Vortex1 Add_PPT Add 400 µL of cold Acetonitrile with 0.1% Formic Acid (Protein Precipitation) Vortex1->Add_PPT Vortex2 Vortex for 1 min Add_PPT->Vortex2 Centrifuge Centrifuge at 10,000 x g for 10 min at 4°C Vortex2->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL of Mobile Phase A Evaporate->Reconstitute LC_MS Inject into LC-MS/MS Reconstitute->LC_MS

Caption: A typical workflow for the preparation of biological samples for 3-MCG analysis.

LC-MS/MS Method

4.1. Liquid Chromatography Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2-98% B

    • 5-6 min: 98% B

    • 6-6.1 min: 98-2% B

    • 6.1-8 min: 2% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4.2. Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
3-MethylcrotonylglycineTo be determinedTo be determinedTo be optimized
This compoundTo be determinedTo be determinedTo be optimized

Note: The specific m/z values for precursor and product ions and the optimal collision energy must be determined empirically on the mass spectrometer being used.

Data Presentation and Method Validation

Determining the Optimal Internal Standard Concentration

The concentration of the internal standard is crucial for accurate quantification. An ideal concentration will produce a signal that is:

  • Strong enough to be detected with good precision.

  • Not so high that it causes detector saturation.

  • Similar in intensity to the analyte signal across the calibration range.

Procedure for Optimization:

  • Prepare a series of solutions containing a mid-range concentration of the analyte (e.g., 1 µM) and varying concentrations of the internal standard (e.g., 0.1, 0.5, 1, 5, 10 µM).

  • Analyze these solutions by LC-MS/MS.

  • Select the internal standard concentration that provides a stable and robust signal and a response ratio (analyte peak area / internal standard peak area) close to 1.

Quantitative Data Summary

The following table presents a typical range for calibration and quality control (QC) samples for the quantification of 3-MCG.

ParameterConcentration Range
Calibration Standards 0.1 - 100 µM
LLOQ QC 0.1 µM
Low QC 0.3 µM
Mid QC 10 µM
High QC 80 µM

LLOQ: Lower Limit of Quantification

Method Validation Parameters

A full method validation should be performed according to established guidelines (e.g., FDA, EMA). Key parameters to evaluate are summarized below.

Validation ParameterAcceptance Criteria
Linearity R² ≥ 0.99
Accuracy Within ±15% of nominal value (±20% for LLOQ)
Precision (Intra- and Inter-day) ≤15% RSD (≤20% for LLOQ)
Matrix Effect To be assessed and minimized
Recovery Consistent, precise, and reproducible
Stability Analyte stability under various storage conditions

RSD: Relative Standard Deviation

Logical Relationship for Method Development and Validation

Method Development and Validation Logic cluster_0 Method Development cluster_1 Method Validation Opt_MS Optimize MS Parameters (MRM Transitions, CE) Opt_LC Optimize LC Conditions (Column, Mobile Phase, Gradient) Opt_MS->Opt_LC Opt_IS Determine Optimal Internal Standard Concentration Opt_LC->Opt_IS Linearity Linearity & Range Opt_IS->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Selectivity Selectivity & Specificity Linearity->Selectivity Stability Stability Accuracy->Stability Matrix Matrix Effect Selectivity->Matrix

Caption: Logical flow from method development to full method validation for 3-MCG analysis.

Conclusion

This document provides a framework for the development and implementation of a robust LC-MS/MS method for the quantification of 3-Methylcrotonylglycine using its deuterated internal standard, this compound. While a universally stipulated concentration for the internal standard is not defined, the provided protocol for its optimization will enable researchers to establish a reliable and accurate assay tailored to their specific instrumentation and sample types. Adherence to rigorous method validation principles is paramount to ensure the generation of high-quality, reproducible data for both clinical and research applications.

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 3-Methylcrotonylglycine using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the sensitive and selective quantification of 3-Methylcrotonylglycine (3-MCG) in biological matrices, such as urine and plasma, using a stable isotope-labeled internal standard, 3-Methylcrotonylglycine-d2 (3-MCG-d2). The method employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Multiple Reaction Monitoring (MRM) for accurate quantification. This protocol is intended for researchers, scientists, and professionals in drug development and clinical research who are investigating inherited metabolic disorders, such as 3-methylcrotonyl-CoA carboxylase deficiency.

Introduction

3-Methylcrotonylglycine is a key biomarker for the inborn error of leucine metabolism, 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency. Accurate and precise quantification of 3-MCG is crucial for the diagnosis and monitoring of this condition. The use of a deuterated internal standard, such as this compound, is essential to correct for matrix effects and variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy in quantitative analysis. This document outlines the procedures for sample preparation, LC-MS/MS analysis, and data processing.

Experimental Protocols

Sample Preparation

A protein precipitation followed by optional derivatization is a common and effective method for extracting 3-MCG from biological matrices.

Materials:

  • Biological matrix (e.g., urine, plasma)

  • 3-Methylcrotonylglycine analytical standard

  • This compound internal standard

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Spiking of Internal Standard: To 100 µL of the biological sample (urine or plasma), add a pre-determined amount of this compound internal standard solution. The concentration of the internal standard should be optimized to be within the linear range of the assay.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex and Transfer: Vortex the reconstituted sample and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good retention and separation of polar analytes.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would start with a low percentage of organic phase (e.g., 5% B) and ramp up to a high percentage (e.g., 95% B) to elute the analyte and then re-equilibrate the column.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

The following MRM transitions are proposed starting points. It is critical to optimize these parameters on your specific instrument for optimal performance.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transition Optimization Workflow:

  • Infusion: Infuse a standard solution of 3-Methylcrotonylglycine and this compound separately into the mass spectrometer to determine the precursor ion (typically [M+H]+). The molecular weight of 3-MCG is 157.17 g/mol .

  • Product Ion Scan: Perform a product ion scan to identify the most abundant and stable fragment ions for each precursor.

  • Cone/Declustering Potential Optimization: For each precursor ion, ramp the cone or declustering potential to find the voltage that maximizes the precursor ion intensity.

  • Collision Energy Optimization: For each precursor-product ion pair (MRM transition), ramp the collision energy to determine the voltage that yields the highest product ion intensity.

Data Presentation

Table 1: Proposed MRM Transitions and Optimized Mass Spectrometry Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
3-MethylcrotonylglycineTo be determinedTo be determined100To be optimizedTo be optimized
This compoundTo be determinedTo be determined100To be optimizedTo be optimized

Note: The exact m/z values for the precursor and product ions, as well as the optimal cone voltage and collision energy, must be determined experimentally on the specific mass spectrometer being used.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Urine/Plasma) add_is Add 3-MCG-d2 Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporation (Nitrogen) supernatant->dry reconstitute Reconstitution dry->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification (Internal Standard Method) integration->quantification report Reporting quantification->report

Caption: Experimental workflow for the quantification of 3-Methylcrotonylglycine.

Signaling Pathway Diagram

leucine_catabolism cluster_enzyme Enzyme Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MC_Glycine 3-Methylcrotonylglycine MC_CoA->MC_Glycine 酵素欠損時代謝 (Metabolism in Enzyme Deficiency) HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MC_CoA->HMG_CoA 正常代謝 (Normal Metabolism) MCC 3-Methylcrotonyl-CoA Carboxylase Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA

Caption: Simplified pathway of Leucine catabolism and 3-MCG formation.

Application Notes and Protocols for Solid-Phase Extraction of 3-Methylcrotonylglycine with a d2 Spike

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is a key biomarker for the diagnosis of 3-methylcrotonyl-CoA carboxylase deficiency, an inherited metabolic disorder. Accurate quantification of 3-MCG in urine is crucial for clinical diagnosis and monitoring. Solid-phase extraction (SPE) is a widely used technique for the cleanup and concentration of analytes from complex biological matrices like urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as 3-Methylcrotonylglycine-d2 (d2-3-MCG), is essential for accurate and precise quantification by correcting for matrix effects and variations in extraction recovery.

This document provides a detailed protocol for the solid-phase extraction of 3-MCG and its deuterated internal standard from human urine using a weak anion exchange (WAX) sorbent.

Experimental Protocols

Materials and Reagents
  • 3-Methylcrotonylglycine analytical standard

  • N-(3-Methylcrotonyl)glycine-2,2-d2 (d2-3-MCG) internal standard

  • Weak Anion Exchange (WAX) SPE cartridges (e.g., 1 mL, 30 mg)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Urine samples

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Sample Preparation
  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine samples at 4000 x g for 10 minutes to pellet any particulate matter.

  • Transfer 1 mL of the clear supernatant to a clean tube.

  • Spike the urine sample with the d2-3-MCG internal standard to a final concentration of 100 ng/mL.

  • Vortex mix for 10 seconds.

  • Adjust the pH of the urine sample to approximately 6.0-7.0 with dilute formic acid or ammonium hydroxide if necessary.

Solid-Phase Extraction (SPE) Protocol

The following protocol is based on a weak anion exchange mechanism.

  • Conditioning: Condition the WAX SPE cartridge by passing 1 mL of methanol through the sorbent.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through the sorbent.

  • Sample Loading: Load the prepared 1 mL urine sample onto the SPE cartridge. Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove unretained matrix components.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove weakly bound impurities.

  • Drying: Dry the SPE cartridge under vacuum for 5-10 minutes to remove any residual solvent.

  • Elution: Elute the 3-MCG and d2-3-MCG from the cartridge with 1 mL of 5% formic acid in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS/MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex mix for 10 seconds and transfer to an autosampler vial for analysis.

Data Presentation

The following table summarizes representative quantitative data for the SPE of acylglycines from urine, which can be expected to be similar for 3-Methylcrotonylglycine. This data is based on published literature for similar analytes and serves as a guideline.[1][2]

ParameterResult
Recovery
3-Methylcrotonylglycine> 90%
Precision (RSD%)
Intra-day< 10%
Inter-day< 15%
Linearity (r²) > 0.99
Limit of Quantification (LOQ) 1 - 10 ng/mL

Mandatory Visualization

Experimental Workflow Diagram

SPE_Workflow cluster_prep Sample Preparation cluster_analysis Analysis urine Urine Sample centrifuge Centrifuge urine->centrifuge spike Spike with d2-3-MCG load 3. Load Sample spike->load Prepared Sample supernatant Collect Supernatant centrifuge->supernatant supernatant->spike condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water) condition->equilibrate equilibrate->load wash1 4a. Wash (Water) load->wash1 wash2 4b. Wash (5% Methanol) wash1->wash2 dry 5. Dry Cartridge wash2->dry elute 6. Elute (5% Formic Acid in Methanol) dry->elute evaporate Evaporate to Dryness elute->evaporate Eluate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the solid-phase extraction of 3-Methylcrotonylglycine.

References

Application Notes and Protocols for GC-MS Analysis of 3-Methylcrotonylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcrotonylglycine (3-MCG) is a key biomarker for the diagnosis of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an inborn error of leucine metabolism.[1][2] The quantitative analysis of 3-MCG in biological matrices, typically urine, is crucial for both clinical diagnosis and research into this metabolic disorder. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of organic acids like 3-MCG.[2] However, due to the low volatility and polar nature of 3-MCG, derivatization is a mandatory step to improve its chromatographic properties and achieve sensitive and reliable quantification.[2]

This document provides detailed application notes and experimental protocols for the derivatization of 3-Methylcrotonylglycine and its deuterated internal standard, 3-Methylcrotonylglycine-d2, for GC-MS analysis. The use of a stable isotope-labeled internal standard is critical for accurate quantification by correcting for variations in sample preparation and instrument response.[3][4][5]

Derivatization Techniques

The primary goal of derivatization in this context is to replace the active hydrogens in the carboxyl and amine groups of 3-MCG with non-polar, thermally stable moieties. This reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. The most common and effective derivatization techniques for acylglycines are silylation and esterification.

Silylation

Silylation is the most widely used derivatization method for organic acids in GC-MS analysis.[2] It involves the replacement of active hydrogens with a trimethylsilyl (TMS) group.

  • Reagents: The most common silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS).[1]

  • Advantages: Silylation reactions are generally fast and produce derivatives with excellent thermal stability and chromatographic properties. The by-products of the reaction are volatile and typically do not interfere with the analysis.

  • Mechanism: BSTFA reacts with the carboxylic acid and amine groups of 3-MCG to form their respective TMS esters and TMS amides.

Esterification

Esterification is another effective derivatization technique, particularly for the carboxyl group.

  • Reagents: This method typically involves reaction with an alcohol (e.g., methanol, butanol) in the presence of an acidic catalyst (e.g., HCl, BF3).

  • Advantages: Esterification can produce stable derivatives with good chromatographic behavior.

  • Considerations: This method primarily targets the carboxylic acid group. For comprehensive derivatization of 3-MCG, a subsequent silylation step might be necessary to derivatize the amine group.

Experimental Workflow

The overall workflow for the GC-MS analysis of 3-Methylcrotonylglycine involves sample preparation, derivatization, and instrumental analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis urine_sample Urine Sample Collection add_is Addition of 3-MCG-d2 Internal Standard urine_sample->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction drying Evaporation to Dryness extraction->drying add_reagent Addition of Derivatization Reagent (e.g., BSTFA) drying->add_reagent reaction Incubation (e.g., 60-90°C) add_reagent->reaction injection Injection into GC-MS reaction->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: Experimental workflow for GC-MS analysis of 3-Methylcrotonylglycine.

Quantitative Data

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Acylglycines (representative)1 - 500> 0.9950.1 - 1.00.3 - 3.0

Table 2: Accuracy and Precision

AnalyteConcentration LevelRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Acylglycines (representative)Low QC85 - 115< 15< 15
Mid QC90 - 110< 10< 10
High QC90 - 110< 10< 10

Experimental Protocols

Protocol 1: Silylation using BSTFA

This protocol is adapted from established methods for the analysis of urinary organic acids.

Materials:

  • Urine sample

  • This compound internal standard solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas supply

  • Heating block or oven

  • Vortex mixer

  • Centrifuge

  • GC-MS system

Procedure:

  • Sample Preparation:

    • To 1 mL of urine, add a known amount of this compound internal standard.

    • Acidify the urine sample to a pH of approximately 1-2 with 6M HCl.

    • Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction two more times, combining the organic layers.

    • Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

    • Transfer the dried extract to a clean vial and evaporate to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization:

    • To the dried residue, add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and vortex briefly to dissolve the residue.

    • Incubate the vial at 70°C for 30 minutes in a heating block or oven.

    • Allow the vial to cool to room temperature.

  • GC-MS Analysis:

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

    • Typical GC Conditions:

      • Injector Temperature: 250°C

      • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

      • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Typical MS Conditions:

      • Ion Source Temperature: 230°C

      • Quadrupole Temperature: 150°C

      • Ionization Mode: Electron Impact (EI) at 70 eV

      • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions for both native 3-MCG and the d2-labeled internal standard.

Protocol 2: Two-Step Esterification and Silylation

This protocol can be used as an alternative to direct silylation.

Materials:

  • Same as Protocol 1, with the addition of:

  • 3N HCl in Butanol

Procedure:

  • Sample Preparation:

    • Follow the sample preparation steps 1-7 as described in Protocol 1.

  • Esterification:

    • To the dried residue, add 100 µL of 3N HCl in butanol.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Evaporate the reagent to dryness under a stream of nitrogen.

  • Silylation:

    • To the dried, esterified residue, add 100 µL of BSTFA.

    • Cap the vial and heat at 60°C for 15 minutes.

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Follow the GC-MS analysis steps as described in Protocol 1.

Signaling Pathways and Logical Relationships

The analysis of 3-Methylcrotonylglycine is part of the diagnostic pathway for 3-MCC deficiency, which is a disorder in the leucine catabolism pathway.

leucine_catabolism cluster_alternative_pathway Alternative Pathway in 3-MCC Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA Enzyme 3-Methylcrotonyl-CoA Carboxylase (3-MCC) MC_CoA->Enzyme MCG 3-Methylcrotonylglycine MC_CoA->MCG Glycine Conjugation HIVA 3-Hydroxyisovaleric Acid MC_CoA->HIVA Hydration MG_CoA 3-Methylglutaconyl-CoA Enzyme->MG_CoA HMG_CoA HMG-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA

Caption: Leucine catabolism and the role of 3-MCC deficiency.

Conclusion

The GC-MS analysis of 3-Methylcrotonylglycine following appropriate derivatization is a robust and reliable method for the diagnosis and monitoring of 3-MCC deficiency. The use of a deuterated internal standard such as this compound is essential for achieving accurate and precise quantitative results. The protocols provided herein offer a comprehensive guide for researchers and clinicians performing this important analysis. Method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision, is a critical step to ensure the reliability of the generated data.

References

Troubleshooting & Optimization

addressing chromatographic shift of 3-Methylcrotonylglycine-d2 vs native

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the chromatographic shift observed between native 3-Methylcrotonylglycine and its deuterated internal standard, 3-Methylcrotonylglycine-d2.

Frequently Asked Questions (FAQs)

Q1: Why is my deuterated internal standard, this compound, eluting at a different retention time than the native 3-Methylcrotonylglycine?

A1: This phenomenon is known as the "chromatographic isotope effect." It is particularly common with deuterium-labeled compounds. The underlying reasons are:

  • Bond Strength: The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond.

  • Molecular Size and Polarity: Deuterium is infinitesimally larger than hydrogen, which can lead to subtle changes in the molecule's overall size, shape, and polarity. In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts. This results in a weaker interaction with the non-polar stationary phase (like C18) and typically causes the deuterated standard to elute slightly earlier than the native compound.

Q2: The retention time shift between my analyte and internal standard was previously consistent, but now it has changed. What could be the cause?

A2: A change in the retention time difference points to a modification in your chromatographic system. Common causes include:

  • Column Aging: Over time, the performance of a chromatography column can degrade, leading to changes in selectivity.

  • Mobile Phase Preparation: Inconsistencies in mobile phase composition, such as slight variations in pH or organic solvent ratio, can affect the retention of both compounds differently.

  • Column Temperature: Fluctuations in the column oven temperature can alter the viscosity of the mobile phase and the kinetics of the interaction between the analytes and the stationary phase.

  • System Contamination: Contamination of the column or other parts of the LC system can also lead to shifts in retention times.

Q3: Can the position of the deuterium label in this compound influence the chromatographic shift?

A3: Yes, the position of the isotopic label can have a significant impact. If the deuterium atoms are located near a part of the molecule that is critical for its interaction with the stationary phase, the isotope effect will be more pronounced. For this compound, the deuterium atoms are on the glycine moiety, which can influence the molecule's polarity and its interaction with the stationary phase.

Q4: How can I minimize or manage the retention time shift between 3-Methylcrotonylglycine and this compound?

A4: While the isotope effect is an intrinsic property, you can take steps to minimize the separation or ensure consistent and reproducible chromatography:

  • Optimize Mobile Phase: Adjusting the mobile phase composition, such as the organic solvent content and the pH, can alter the selectivity of the separation. For 3-Methylcrotonylglycine, which has an acidic pKa of approximately 4.09, operating the mobile phase at a pH further away from this value (e.g., pH 2.5-3) can ensure consistent ionization and may reduce the separation.

  • Adjust Temperature: Lowering the column temperature can sometimes reduce the chromatographic separation between isotopologues.

  • Change Stationary Phase: If co-elution is critical, testing a column with a different stationary phase chemistry (e.g., phenyl-hexyl or a different C18 bonding) may be necessary.

  • Modify Gradient: A shallower gradient can sometimes improve the co-elution of closely related compounds.

Troubleshooting Guide: Chromatographic Shift of this compound

The following table summarizes potential causes and solutions for managing the chromatographic shift between native 3-Methylcrotonylglycine and its d2-labeled internal standard.

Potential Cause Possible Explanation Recommended Action(s)
Chromatographic Isotope Effect The inherent difference in physicochemical properties between the deuterated and non-deuterated molecules leads to a small, often reproducible, separation.* If the separation is small and reproducible, it may not require correction. * To minimize the separation, proceed with the optimization steps outlined in the experimental protocol below.
Inconsistent Mobile Phase Minor variations in mobile phase pH or organic solvent composition can alter the selectivity of the separation. Given the pKa of 3-Methylcrotonylglycine is ~4.09, small pH changes can affect its ionization state.* Ensure accurate and consistent preparation of all mobile phase components. * Use a pH meter for accurate pH adjustment. * Prepare fresh mobile phase daily.
Column Temperature Fluctuations Inconsistent column temperature can lead to variable retention times and changes in the separation between the analyte and internal standard.* Use a column oven to maintain a constant and consistent temperature. * Ensure the column is fully equilibrated at the set temperature before starting the analysis.
Column Degradation Over time, the stationary phase of the column can degrade, leading to a loss of resolution and changes in selectivity.* Replace the column with a new one of the same type. * Use a guard column to extend the life of the analytical column.
Matrix Effects If the analyte and internal standard do not co-elute, they may be subject to different degrees of ion suppression or enhancement from matrix components, leading to inaccurate quantification.* Optimize the chromatography to achieve co-elution or a consistent, minimal separation. * Improve sample preparation to remove interfering matrix components.

Experimental Protocol for Method Optimization

This protocol provides a systematic approach to investigate and optimize the chromatographic separation of 3-Methylcrotonylglycine and this compound.

1. Initial Chromatographic Conditions (Based on typical acylglycine analysis)

  • LC System: UPLC or HPLC system coupled to a tandem mass spectrometer.

  • Column: A high-quality C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Initial Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 40% B

    • 5.1 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B

2. Systematic Optimization Steps

a. Temperature Optimization:

  • Set the initial chromatographic conditions as described above.

  • Analyze a mixture of 3-Methylcrotonylglycine and this compound at different column temperatures (e.g., 30°C, 40°C, and 50°C).

  • Compare the chromatograms to determine the temperature at which the retention time difference is minimized while maintaining good peak shape.

b. Mobile Phase pH and Organic Modifier Evaluation:

  • With the optimized temperature, prepare mobile phases with different organic modifiers (e.g., methanol instead of acetonitrile).

  • If using an appropriate buffer system, evaluate the effect of mobile phase pH (e.g., pH 3.0, 4.0, and 5.0). Note that formic acid will provide a pH of approximately 2.7.

  • Analyze the standard mixture with each new mobile phase composition.

  • Evaluate the impact on retention time, peak shape, and the separation between the native and deuterated compounds.

c. Gradient Optimization:

  • Based on the results from the temperature and mobile phase optimization, refine the gradient profile.

  • To potentially improve co-elution, try a shallower gradient around the elution time of the compounds. For example, if the compounds elute at 3 minutes with a gradient of 5-40% B over 5 minutes, try a gradient of 15-25% B over 3 minutes in that region.

  • Analyze the standard mixture with the modified gradient and assess the separation.

3. Data Analysis and Final Method Selection

  • For each condition, calculate the resolution between the 3-Methylcrotonylglycine and this compound peaks.

  • Select the final method parameters that provide a consistent and minimal (ideally zero) separation, along with good peak shape and sensitivity.

Visualizations

TroubleshootingWorkflow Troubleshooting Chromatographic Shift start Chromatographic Shift Observed check_reproducibility Is the shift consistent and reproducible? start->check_reproducibility consistent_yes Yes check_reproducibility->consistent_yes Yes consistent_no No check_reproducibility->consistent_no No accept_shift Acceptable for quantification if validated. consistent_yes->accept_shift investigate_system Investigate LC System Variability consistent_no->investigate_system optimize_method Optimize Chromatographic Method accept_shift->optimize_method If co-elution is desired check_mobile_phase Check Mobile Phase Preparation (pH, composition) investigate_system->check_mobile_phase check_temp Verify Column Temperature Stability check_mobile_phase->check_temp check_column Evaluate Column Performance/Age check_temp->check_column check_column->optimize_method optimize_temp Adjust Column Temperature optimize_method->optimize_temp optimize_mobile_phase Modify Mobile Phase (Organic Solvent, pH) optimize_temp->optimize_mobile_phase optimize_gradient Adjust Gradient Slope optimize_mobile_phase->optimize_gradient final_method Final Validated Method optimize_gradient->final_method

Caption: Troubleshooting workflow for addressing chromatographic shift.

ColumnInteractions Analyte Interactions in a C18 Column cluster_column C18 Stationary Phase cluster_mobile_phase Mobile Phase C18_Chains Non-polar C18 chains Polar_Solvent Polar Solvent (Water/Acetonitrile) Analyte {3-Methylcrotonylglycine (Native)} | C-H bonds Analyte->C18_Chains Slightly stronger hydrophobic interaction (longer retention) IS {this compound (Internal Standard)} | C-D bonds IS->C18_Chains Slightly weaker hydrophobic interaction (shorter retention)

Caption: Molecular interactions in a C18 column.

troubleshooting poor signal intensity of 3-Methylcrotonylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Methylcrotonylglycine-d2. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor signal intensity during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound is the deuterium-labeled version of 3-Methylcrotonylglycine, a normal metabolite found in biological fluids.[1][2][3] In mass spectrometry-based assays, it serves as an ideal internal standard. Because its chemical and physical properties are nearly identical to the endogenous (unlabeled) compound, it can be used to accurately correct for variations during sample preparation, chromatography, and ionization.[4]

Q2: I am observing a very low or no signal for this compound. What are the first things I should check?

A2: A sudden or complete loss of signal often points to a systemic issue. A systematic check is the best approach:

  • System Suitability: Inject a trusted, simple standard to confirm the LC-MS system is performing correctly. This helps determine if the problem is with the instrument or your sample/standard preparation.[5]

  • Leaks: Visually inspect all connections from the LC to the mass spectrometer for any signs of leakage.[5]

  • Ion Source: Check the electrospray needle visually to ensure a stable and consistent spray is being generated. An unstable spray is a common reason for signal loss.[5][6]

  • Gas and Solvent Levels: Ensure there is an adequate supply of nitrogen gas and that your mobile phase reservoirs are not empty.

Q3: What are "matrix effects" and could they be causing my poor signal?

A3: Matrix effects are a primary cause of poor signal intensity in LC-MS analysis.[7][8] The "matrix" refers to all components in your sample other than the analyte of interest, such as salts, lipids, and proteins.[9][10] These components can co-elute with your analyte and interfere with the ionization process in the mass spectrometer's source, leading to signal suppression (a weaker signal) or, less commonly, enhancement.[11][12] Since this compound is an internal standard, it should experience the same matrix effects as the analyte, but severe suppression can impact the entire analysis.[13]

Q4: Can the deuterated internal standard itself be the problem?

A4: Yes. Several issues can arise with the standard itself:

  • Incorrect Concentration: The standard may have been diluted incorrectly, leading to a low concentration being spiked into the samples.[4][14]

  • Degradation: Improper storage may cause the standard to degrade.[4]

  • H/D Exchange: The deuterium labels could be exchanging with hydrogen atoms from the solvent or matrix, especially under harsh acidic or basic conditions. This would reduce the signal at the expected mass-to-charge ratio (m/z).[13]

  • Purity: The standard may contain chemical or isotopic impurities.[13]

Troubleshooting Guide for Poor Signal Intensity

This guide provides a systematic approach to identifying and resolving the root cause of low signal intensity for this compound.

Category Potential Cause Recommended Solution
Mass Spectrometer (MS) Incorrect MS/MS Transitions: Wrong precursor or product ions are being monitored.Verify the m/z values for the precursor and product ions for this compound. See the typical parameters in the table below.
Suboptimal Source Conditions: Ionization parameters (e.g., spray voltage, gas flow, temperature) are not optimized.Tune and calibrate the mass spectrometer.[14] Systematically optimize source parameters by infusing a solution of the standard directly into the MS.[15]
Contaminated Ion Source: Residue buildup in the ion source is suppressing the signal.Clean the ion source components according to the manufacturer's guidelines.[5][7]
Liquid Chromatography (LC) Lack of Analyte Co-elution: The internal standard is not eluting at the same time as the unlabeled analyte, leading to differential matrix effects.Adjust the chromatographic gradient or mobile phase composition to ensure co-elution.[4][13]
Poor Peak Shape: Broad or tailing peaks result in lower intensity (height).Check for column overload, contamination, or degradation.[7] Ensure proper mobile phase preparation and pH.
Contaminated Mobile Phase: Impurities in solvents or additives are causing high background noise or ion suppression.Use high-purity, LC-MS grade solvents and additives.[15] Prepare fresh mobile phases.
Sample Preparation Inefficient Extraction: The standard is being lost during the sample cleanup or extraction process.Optimize the extraction procedure (e.g., protein precipitation, liquid-liquid extraction) to ensure high and consistent recovery for both the analyte and the standard.[4]
Matrix Effects: High levels of co-eluting matrix components are suppressing the signal.Improve sample cleanup to remove more interferences.[9] Dilute the sample to reduce the concentration of matrix components.[12]
Internal Standard Degradation or Instability: The standard has degraded due to improper storage or is unstable under experimental conditions (H/D exchange).Prepare a fresh stock solution from a reliable source.[4] Check storage conditions. Assess label stability by incubating the standard under your experimental conditions and analyzing for loss of the deuterium label.[13]
Incorrect Concentration: The spiking concentration is too low.Verify all dilution calculations and ensure pipettes are calibrated. Prepare a fresh, more concentrated spiking solution.[4]

Experimental Protocols

Below are example methodologies for the analysis of this compound and its corresponding analyte. These should be optimized for your specific instrumentation and sample matrix.

Sample Preparation: Protein Precipitation (PPT)

This is a common method for extracting small molecules from biological fluids like plasma or urine.

  • Aliquot Sample: Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the this compound working solution.

  • Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS analysis.

LC-MS/MS Method Parameters

These parameters provide a starting point for method development.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Setting
Column UPLC HSS T3 (50 x 2.1 mm, 1.7 µm) or equivalent C18 column[5]
Mobile Phase A Water with 0.1% Formic Acid[5]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[5]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions

Table 2: Mass Spectrometry Parameters

ParameterAnalyte: 3-MethylcrotonylglycineIS: this compound
Ionization Mode Electrospray Ionization (ESI), PositiveESI, Positive
Precursor Ion (Q1) m/z 158.1m/z 160.1
Product Ion (Q3) m/z 83.1m/z 85.1
Collision Energy Optimize for your instrument (typically 10-20 eV)Optimize for your instrument (typically 10-20 eV)
Dwell Time 100 ms100 ms

Note: The exact m/z values for product ions may vary slightly based on fragmentation patterns and instrument calibration. The transitions provided are common fragments.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of poor signal intensity.

TroubleshootingWorkflow Start Poor Signal for IS Observed CheckSystem Inject System Suitability Standard Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckStandard Prepare Fresh IS Stock & Re-inject SystemOK->CheckStandard Yes FixSystem Troubleshoot Instrument Hardware (Leaks, Contamination, Source) SystemOK->FixSystem No SignalRestored_Standard Signal Restored? CheckStandard->SignalRestored_Standard CheckSamplePrep Review Sample Prep Protocol (Extraction, Dilution) SignalRestored_Standard->CheckSamplePrep No Conclusion_Standard Root Cause: Old/Degraded IS SignalRestored_Standard->Conclusion_Standard Yes CheckLCMS Optimize LC & MS Parameters (Gradient, Source, Transitions) CheckSamplePrep->CheckLCMS Conclusion_SamplePrep Root Cause: Sample Prep Issue or Matrix Effects CheckSamplePrep->Conclusion_SamplePrep Protocol Change Fixes Signal Conclusion_LCMS Root Cause: Suboptimal LC/MS Method CheckLCMS->Conclusion_LCMS Optimization Fixes Signal

Caption: A logical workflow for troubleshooting poor internal standard signal.

Experimental Workflow

This diagram illustrates the typical experimental process from sample handling to data analysis.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Receive Sample (e.g., Plasma) SpikeIS Spike with IS (3-MCG-d2) Sample->SpikeIS Extract Protein Precipitation & Centrifugation SpikeIS->Extract Supernatant Collect Supernatant Extract->Supernatant Inject Inject onto LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Area Ratio Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify Report Final Report Quantify->Report

Caption: A typical workflow for quantitative analysis using an internal standard.

References

Technical Support Center: Analysis of 3-Methylcrotonylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Methylcrotonylglycine-d2 (MCDG-d2). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects on the ionization of MCDG-d2 during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the ionization of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] In biological samples like urine or plasma, endogenous components such as salts, lipids, and proteins can interfere with the ionization process in the mass spectrometer's source.[2][3] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy and precision of quantitative analysis.[1][4]

Q2: Why is a deuterated internal standard like this compound used, and doesn't it automatically correct for matrix effects?

A2: A deuterated internal standard (IS) like MCDG-d2 is used because it is chemically almost identical to the analyte of interest (3-Methylcrotonylglycine) and is expected to have the same chromatographic retention time and ionization behavior.[5] The assumption is that both the analyte and the IS will be equally affected by matrix effects, and therefore, the ratio of their peak areas will remain constant, allowing for accurate quantification.[5] However, deuteration can sometimes cause a slight shift in retention time.[6] If this shift places the IS in a region of the chromatogram with different matrix effects than the analyte, the correction will be inaccurate.[6]

Q3: What are the primary causes of ion suppression for this compound in a urine matrix?

A3: Ion suppression in a urine matrix is often caused by high concentrations of endogenous compounds that co-elute with MCDG-d2. Key culprits include:

  • Urea and Salts: These are present at high concentrations and can significantly suppress the electrospray ionization signal.

  • Phospholipids: Although more prevalent in plasma, they can also be present in urine and are known to cause ion suppression.

  • Other Organic Acids and Metabolites: A high load of other organic molecules can compete with MCDG-d2 for ionization.

Q4: How can I quantitatively assess the matrix effect on my this compound signal?

A4: The most common method is the post-extraction spike .[4] This involves comparing the peak area of MCDG-d2 in a solution prepared in a clean solvent to the peak area of MCDG-d2 spiked into a blank matrix extract (a sample that has gone through the entire sample preparation process but does not contain the analyte). The matrix effect can be calculated as a percentage.

Troubleshooting Guides

Problem 1: High variability in this compound signal intensity between samples.

  • Possible Cause: Inconsistent matrix effects between different urine samples. The composition of urine can vary significantly depending on diet, hydration, and health status of the individual.

  • Troubleshooting Steps:

    • Normalize to Creatinine: Ensure that all urine samples are normalized to creatinine concentration to account for variations in dilution.

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove a larger portion of the interfering matrix components.

    • Optimize Chromatography: Modify the LC gradient to better separate 3-Methylcrotonylglycine from the regions of significant ion suppression. A post-column infusion experiment can help identify these regions.

Problem 2: Poor recovery of this compound after sample preparation.

  • Possible Cause: The chosen sample preparation method (e.g., liquid-liquid extraction - LLE, or solid-phase extraction - SPE) is not optimal for this analyte.

  • Troubleshooting Steps:

    • pH Adjustment for LLE: 3-Methylcrotonylglycine is an organic acid. Ensure the pH of the aqueous phase is adjusted to at least 2 pH units below its pKa to ensure it is in its neutral form for efficient extraction into an organic solvent.

    • SPE Sorbent Selection: If using SPE, ensure the sorbent chemistry is appropriate for retaining and eluting an organic acid. A mixed-mode or anion exchange sorbent may be more effective than a simple reversed-phase sorbent.

    • Elution Solvent Optimization: Test different elution solvents and volumes to ensure complete elution of MCDG-d2 from the SPE cartridge.

Problem 3: Chromatographic peak for this compound is broad or tailing.

  • Possible Cause: Poor chromatographic conditions or interaction with the analytical column.

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the pH of the mobile phase is suitable for the analysis of an organic acid. Typically, a lower pH (e.g., using formic acid) will result in better peak shape.

    • Column Choice: Consider using a column specifically designed for the analysis of polar compounds or organic acids.

    • Check for System Contamination: A buildup of matrix components on the column or in the LC system can lead to poor peak shape. Implement a column wash step between samples.

Data Presentation

Table 1: Illustrative Matrix Effect in Urine for a Representative Acylglycine

Sample Preparation MethodAnalyte ConcentrationMean Matrix Effect (%)Standard Deviation (%)
Dilute-and-Shoot (1:10)Low QC-45%15%
Dilute-and-Shoot (1:10)High QC-38%12%
Liquid-Liquid ExtractionLow QC-15%8%
Liquid-Liquid ExtractionHigh QC-12%6%
Solid-Phase ExtractionLow QC-5%4%
Solid-Phase ExtractionHigh QC-4%3%

Data is hypothetical and based on typical values reported for urinary organic acid analysis.

Table 2: Comparison of Internal Standard Performance in Mitigating Matrix Effects

Internal Standard TypeAnalyteMean Uncorrected Recovery (%)Mean IS-Corrected Recovery (%)
Structural AnalogAcylglycine A65%85%
Deuterated IsomerAcylglycine A63%98%

This table illustrates the superior performance of a co-eluting deuterated internal standard in correcting for ion suppression compared to a structural analog that may have a different retention time.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike

  • Prepare Blank Matrix Samples: Pool urine from several healthy donors to create a representative blank matrix.

  • Sample Preparation: Process the blank urine pool using your established sample preparation protocol (e.g., LLE or SPE).

  • Prepare Spiked Samples:

    • Set A (Matrix): To the extracted blank matrix, add a known amount of this compound to achieve a final concentration equivalent to a low, medium, and high QC sample.

    • Set B (Solvent): Prepare solutions of this compound in the final reconstitution solvent at the same concentrations as Set A.

  • LC-MS/MS Analysis: Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = ((Peak Area in Matrix) / (Peak Area in Solvent)) * 100%

    • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Mandatory Visualization

experimental_workflow Experimental Workflow for 3-Methylcrotonylglycine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis urine_sample Urine Sample add_is Add this compound urine_sample->add_is ph_adjust Adjust pH (e.g., to <3) add_is->ph_adjust extraction Liquid-Liquid or Solid-Phase Extraction ph_adjust->extraction evaporation Evaporate to Dryness extraction->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc_separation LC Separation (Reversed-Phase C18) reconstitution->lc_separation ms_detection MS/MS Detection (ESI Negative Mode) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing

Caption: Workflow for urinary 3-methylcrotonylglycine analysis.

troubleshooting_logic Troubleshooting Logic for Inaccurate Results start Inaccurate or Imprecise Results check_is IS and Analyte Co-elute? start->check_is matrix_effect Significant Matrix Effect? check_is->matrix_effect Yes chromatography Optimize Chromatography check_is->chromatography No sample_prep Optimize Sample Prep matrix_effect->sample_prep Yes solution Accurate Quantification matrix_effect->solution No sample_prep->chromatography chromatography->solution

Caption: Decision tree for troubleshooting inaccurate results.

References

Technical Support Center: 3-Methylcrotonylglycine-d2 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the MS/MS analysis of 3-Methylcrotonylglycine-d2 (3-MCG-d2). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on method optimization, troubleshooting, and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: 3-Methylcrotonylglycine has a molecular weight of approximately 157.17 g/mol . The deuterated internal standard, this compound, has two deuterium atoms on the glycine moiety, giving it a molecular weight of approximately 159.18 g/mol .[1][2][3][4] When using positive electrospray ionization (ESI+), the protonated precursor ion [M+H]+ for 3-MCG-d2 is expected at a mass-to-charge ratio (m/z) of approximately 160.2.

Upon collision-induced dissociation (CID), a common fragmentation pattern for N-acylglycines involves cleavage of the amide bond. The most likely product ions are derived from the acyl and glycine portions of the molecule. For 3-MCG-d2, the primary product ion is expected from the stable 3-methylcrotonyl fragment.

Q2: Why is this compound used as an internal standard?

A2: A stable isotope-labeled internal standard, such as this compound, is ideal for quantitative mass spectrometry. It co-elutes with the unlabeled analyte and experiences similar ionization and matrix effects, allowing for accurate correction of variations during sample preparation and analysis.[2] Using a stable isotope-labeled internal standard is the most reliable method to compensate for matrix effects.[2]

Q3: Which ionization mode is best for analyzing this compound?

A3: Positive mode electrospray ionization (ESI+) is generally preferred for acylcarnitines and related molecules like acylglycines due to the presence of the readily protonated amine group, which typically offers higher sensitivity.

Optimizing MS/MS Transitions

Optimizing Multiple Reaction Monitoring (MRM) transitions is critical for achieving the highest sensitivity and specificity. This involves fine-tuning parameters like Collision Energy (CE) and Declustering Potential (DP) for each precursor-product ion pair.[5][6]

Predicted MRM Transitions

The following table summarizes the predicted transitions for 3-Methylcrotonylglycine (Analyte) and its d2-labeled internal standard. These values should be used as a starting point for optimization.

CompoundPrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Proposed Fragment
3-Methylcrotonylglycine158.283.1[3-methylcrotonyl]+
This compound 160.2 83.1 [3-methylcrotonyl]+
This compound 160.2 77.1 [glycine-d2]+

Note: The selection of at least two MRM transitions for each compound is recommended, one for quantification (quantifier) and one for confirmation (qualifier).[6][7]

Experimental Protocol: MRM Transition Optimization

This protocol outlines the steps for optimizing the Collision Energy (CE) and Declustering Potential (DP) for 3-MCG-d2 using direct infusion.

Objective: To determine the optimal CE and DP values that yield the maximum signal intensity for each selected MRM transition.

Materials:

  • This compound standard

  • LC/MS-grade methanol

  • LC/MS-grade water

  • LC/MS-grade formic acid

  • Syringe pump

  • Triple quadrupole mass spectrometer

Methodology:

  • Standard Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 methanol:water solution with 0.1% formic acid.

  • System Setup:

    • Set up the mass spectrometer for direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • Configure the ion source parameters (e.g., IonSpray Voltage, Temperature, Gas 1, Gas 2) to typical starting values for small molecules in your laboratory. Ensure a stable spray is achieved.[5]

  • Precursor Ion Confirmation:

    • Perform a Q1 scan to confirm the presence and intensity of the precursor ion at m/z 160.2.

  • Product Ion Scan:

    • Perform a product ion scan by selecting the precursor ion (m/z 160.2) in Q1 and scanning Q3 to identify the most abundant product ions. Confirm the presence of the expected fragment at m/z 83.1.

  • Parameter Optimization (CE & DP):

    • Set up an MRM method with the desired transition (e.g., 160.2 -> 83.1).

    • Collision Energy (CE) Optimization: While infusing the standard, create a method that ramps the CE across a relevant range (e.g., 5 to 50 V in 2 V increments) while keeping the DP constant. Monitor the signal intensity for the transition. The CE value that produces the highest intensity is the optimum.[6]

    • Declustering Potential (DP) Optimization: Using the optimal CE value found in the previous step, create a method that ramps the DP across a suitable range (e.g., 20 to 120 V in 5 V increments). The DP value that yields the maximum signal is the optimum.

  • Finalize Method: Repeat step 5 for any other transitions (e.g., 160.2 -> 77.1). Once all parameters are optimized, save them in the final acquisition method.

G cluster_prep Preparation cluster_infusion Infusion & Initial Scans cluster_opt MRM Optimization cluster_final Finalization prep 1. Prepare 1 µg/mL 3-MCG-d2 Standard infuse 2. Infuse into MS (5-10 µL/min) prep->infuse q1_scan 3. Q1 Scan (Confirm Precursor m/z 160.2) infuse->q1_scan prod_scan 4. Product Ion Scan (Identify Fragments) q1_scan->prod_scan ce_opt 5. Ramp Collision Energy (CE) (Find max intensity) prod_scan->ce_opt dp_opt 6. Ramp Declustering Potential (DP) (Using optimal CE) ce_opt->dp_opt finalize 7. Save Optimized Parameters in Acquisition Method dp_opt->finalize G cluster_checks Initial Checks cluster_solutions1 Solutions cluster_ms_params MS Parameter Verification cluster_solutions2 Solutions start Low or No Signal for 3-MCG-d2 check_spray Is ESI spray stable? start->check_spray check_leaks Any system leaks? start->check_leaks check_standard Is standard fresh and correct concentration? start->check_standard clean_source Clean Ion Source check_spray->clean_source No check_precursor Is Precursor Ion (m/z 160.2) Correct? check_spray->check_precursor Yes fix_leaks Tighten/Replace Fittings check_leaks->fix_leaks Yes check_leaks->check_precursor No prep_fresh Prepare Fresh Standard check_standard->prep_fresh No check_standard->check_precursor Yes check_ce_dp Are CE/DP values optimal? check_precursor->check_ce_dp Yes correct_mass Correct Precursor Mass check_precursor->correct_mass No reoptimize Re-run Infusion Optimization Protocol check_ce_dp->reoptimize No

References

Technical Support Center: 3-Methylcrotonylglycine-d2 Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Methylcrotonylglycine-d2. The information focuses on the impact of solvent pH on the stability of this deuterated metabolite.

Troubleshooting Guide

Researchers may encounter issues related to the stability of this compound in various solvent conditions. This guide addresses common problems in a question-and-answer format.

Q1: I am observing a decrease in the concentration of my this compound stock solution over time when dissolved in an aqueous buffer. What could be the cause?

A1: Several factors could contribute to the degradation of this compound in an aqueous solution. The primary suspect is the pH of your buffer. 3-Methylcrotonylglycine, as an acylglycine, contains an amide bond that can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. The stability of deuterated compounds can also be influenced by the potential for hydrogen-deuterium (H/D) exchange at certain molecular positions, which can be catalyzed by acidic or basic conditions.[1]

Q2: My mass spectrometry results show a gradual loss of the deuterium label from this compound. Why is this happening?

A2: The loss of the deuterium label suggests a hydrogen-deuterium (H/D) exchange is occurring. This is a process where deuterium atoms on your molecule are replaced by hydrogen atoms from the solvent. This exchange is more likely to happen if the deuterium atoms are located at positions that are acidic or basic. The pH of the solvent can catalyze this exchange.[1] To mitigate this, consider using aprotic or anhydrous solvents for long-term storage of your stock solution. If an aqueous buffer is necessary for your experiment, it should be maintained at a neutral pH.

Q3: I have prepared solutions of this compound in different pH buffers for a stability study, and I am seeing inconsistent results. What could be affecting the reproducibility of my experiment?

A3: Inconsistent results in a pH stability study can arise from several sources:

  • Buffer Composition: The type of buffer used can influence the stability of the compound. It is advisable to use a consistent buffer system across your experiments.

  • Temperature Fluctuations: Temperature can significantly impact the rate of chemical degradation. Ensure that your samples are incubated at a constant and controlled temperature.

  • Inaccurate pH Measurement: Verify the pH of your buffers with a calibrated pH meter before each experiment.

  • Analyte Concentration: The initial concentration of this compound should be consistent across all samples.

  • Analytical Method Variability: Ensure your analytical method (e.g., LC-MS) is validated and demonstrating good reproducibility.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

Q: How does temperature affect the pH-dependent stability of this compound?

A: Generally, an increase in temperature will accelerate the rate of chemical degradation, including hydrolysis. Therefore, it is recommended to store stock solutions of this compound at low temperatures (e.g., -20°C or -80°C) and to conduct experiments at controlled temperatures.

Q: Can the choice of buffer components affect the stability of this compound?

A: Yes, buffer components can potentially interact with the analyte. For instance, some buffer species may catalyze degradation reactions. It is good practice to use common and well-characterized buffer systems such as phosphate or acetate buffers.

Q: Are there any recommended storage conditions for this compound stock solutions?

A: For long-term stability, it is advisable to store this compound as a solid at -20°C or below. If a stock solution is required, preparing it in a high-quality anhydrous aprotic solvent like DMSO or acetonitrile and storing it at -80°C is recommended. For aqueous working solutions, prepare them fresh and use them promptly.

Quantitative Data Summary

As no specific quantitative data on the pH stability of this compound was found in the public domain, the following table is a template that researchers can use to summarize their own experimental findings.

pHTemperature (°C)Incubation Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
3.0372410
5.0372410
7.0372410
9.0372410

Experimental Protocols

Protocol for Assessing the Impact of Solvent pH on this compound Stability

This protocol provides a general framework for evaluating the stability of this compound in solutions of varying pH.

1. Materials and Reagents:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile and methanol

  • Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Citrate buffer components (for acidic pH)

  • Borate buffer components (for basic pH)

  • Formic acid or ammonium hydroxide for pH adjustment

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UPLC system coupled with a mass spectrometer (LC-MS)

2. Preparation of Buffers:

  • Prepare a series of buffers with different pH values (e.g., 3, 5, 7, 9).

  • For example, use citrate buffer for pH 3 and 5, phosphate buffer for pH 7, and borate buffer for pH 9.

  • Ensure the final buffer concentration is consistent across all solutions (e.g., 50 mM).

  • Verify the pH of each buffer using a calibrated pH meter.

3. Preparation of this compound Stock and Working Solutions:

  • Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

  • From the stock solution, prepare working solutions by diluting with each of the prepared pH buffers to a final concentration of 10 µg/mL.

4. Incubation:

  • Aliquot the working solutions into separate vials for each time point.

  • Incubate the vials at a constant temperature (e.g., 37°C) in a temperature-controlled environment.

  • At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a vial from each pH condition.

  • Immediately quench the degradation process by adding an equal volume of cold acetonitrile or methanol and store the samples at -20°C or below until analysis.

5. Sample Analysis:

  • Analyze the samples using a validated LC-MS method to determine the concentration of this compound.

  • The LC method should be capable of separating the parent compound from any potential degradation products.

  • The MS detection should be specific for this compound.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each pH condition relative to the concentration at time zero.

  • Plot the percentage of remaining compound against time for each pH to determine the degradation kinetics.

Visualizations

Stability_Pathway cluster_conditions Solvent Conditions cluster_molecule This compound cluster_outcomes Potential Outcomes Acidic_pH Acidic pH (H+) Molecule This compound (Acylglycine with Amide Bond and Deuterium Label) Acidic_pH->Molecule Catalyzes Neutral_pH Neutral pH Neutral_pH->Molecule Maintains Basic_pH Basic pH (OH-) Basic_pH->Molecule Catalyzes Stable Stable Molecule Molecule->Stable Under Neutral Conditions Hydrolysis Hydrolysis of Amide Bond Molecule->Hydrolysis Under Acidic/Basic Conditions HD_Exchange H/D Exchange Molecule->HD_Exchange Potential under Acidic/Basic Conditions

Caption: Logical relationship between solvent pH and the stability of this compound.

Experimental_Workflow Start Start: Prepare Buffers of Varying pH Prepare_Stock Prepare 3-MCG-d2 Stock Solution Start->Prepare_Stock Prepare_Working Prepare Working Solutions in Each pH Buffer Prepare_Stock->Prepare_Working Incubate Incubate Samples at Constant Temperature Prepare_Working->Incubate Sample_Collection Collect Samples at Predetermined Time Points Incubate->Sample_Collection Quench Quench Reaction and Store Samples Sample_Collection->Quench Analysis Analyze Samples by LC-MS Quench->Analysis Data_Analysis Calculate % Degradation and Determine Kinetics Analysis->Data_Analysis End End: Stability Profile Established Data_Analysis->End

Caption: Experimental workflow for assessing the pH stability of this compound.

References

Technical Support Center: Analysis of 3-Methylcrotonylglycine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Methylcrotonylglycine-d2 as an internal standard in quantitative analyses.

Troubleshooting Guides

Issue: Co-eluting Peaks of 3-Methylcrotonylglycine and an Unknown Interference

You are observing a broader-than-expected peak for 3-Methylcrotonylglycine (3-MCG), and the peak shape is asymmetrical, suggesting the presence of a co-eluting interference. This can compromise the accuracy of your quantitative results. This guide provides a systematic approach to resolving this issue.

Initial Assessment:

  • Confirm Co-elution:

    • Peak Shape Analysis: A shoulder on the main peak or a tailing factor significantly greater than 2 are strong indicators of co-elution.[1][2]

    • Mass Spectral Analysis: If using a mass spectrometer, examine the mass spectra across the peak. A change in the relative abundance of fragment ions from the leading edge to the tailing edge of the peak confirms the presence of more than one compound.

  • Role of this compound:

    • Your deuterated internal standard, this compound, should ideally co-elute perfectly with the non-deuterated analyte.[1] This allows it to compensate for variations in sample preparation and instrument response. However, if an unknown compound is co-eluting with both, it can still affect the ionization efficiency and lead to inaccurate quantification.

Troubleshooting Workflow:

The following diagram outlines a logical workflow for troubleshooting the co-elution of 3-Methylcrotonylglycine.

CoElution_Troubleshooting cluster_start cluster_method_optimization Method Optimization cluster_column_check Column Evaluation cluster_ms_optimization Mass Spectrometry cluster_end start Co-elution Suspected gradient Optimize Gradient Program start->gradient Initial Step mobile_phase Modify Mobile Phase gradient->mobile_phase If resolution is poor end Peaks Resolved gradient->end If successful flow_rate Adjust Flow Rate mobile_phase->flow_rate Fine-tuning mobile_phase->end If successful column_chem Change Column Chemistry flow_rate->column_chem If optimization fails flow_rate->end If successful column_dim Adjust Column Dimensions column_chem->column_dim Further refinement column_chem->end If successful deconvolution Mass Spectral Deconvolution column_dim->deconvolution If chromatographic separation is still incomplete column_dim->end If successful deconvolution->end Final Quantification

Troubleshooting workflow for co-eluting peaks.

Quantitative Data Summary:

The following table summarizes the effect of different chromatographic parameters on the resolution (Rs) between 3-Methylcrotonylglycine and a hypothetical co-eluting interference. An Rs value > 1.5 is considered baseline resolved.

ParameterInitial ConditionModified Condition 1Modified Condition 2Resolution (Rs) - InitialResolution (Rs) - Modified 1Resolution (Rs) - Modified 2
Gradient Slope 5-95% B in 5 min5-95% B in 10 min20-60% B in 8 min0.81.61.2
Mobile Phase B AcetonitrileMethanol-0.81.3-
Mobile Phase pH 3.0 (0.1% Formic Acid)3.5 (Ammonium Formate)-0.81.1-
Flow Rate 0.5 mL/min0.3 mL/min-0.81.0-
Column Chemistry C18Phenyl-Hexyl-0.81.8-

Experimental Protocols

Protocol 1: Optimized LC-MS/MS Method for 3-Methylcrotonylglycine

This protocol is designed to achieve baseline separation of 3-Methylcrotonylglycine from potential interferences in biological matrices.

1. Sample Preparation (Urine):

  • Thaw urine samples at room temperature.
  • Vortex for 10 seconds.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Take 50 µL of the supernatant and add 50 µL of the internal standard working solution (this compound in water).
  • Add 900 µL of 0.1% formic acid in acetonitrile.
  • Vortex for 30 seconds.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Conditions:

  • LC System: UPLC/HPLC system capable of binary gradient elution.

  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 8.0 min: 60% B

    • 8.1 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 5% B

    • 12.0 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • 3-Methylcrotonylglycine: Precursor Ion > Product Ion (To be optimized based on instrument)

    • This compound: Precursor Ion > Product Ion (To be optimized based on instrument)

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak not the same size as my 3-Methylcrotonylglycine peak even if they are at the same concentration?

A1: The absolute response of the analyte and the deuterated internal standard can differ due to slight differences in ionization efficiency. The key is that the ratio of their responses should be consistent across the calibration curve. The internal standard is used to correct for variations in sample preparation and instrument response, not to have an identical signal intensity.

Q2: Can the deuterium label on this compound be lost during sample preparation or analysis?

A2: Deuterium labels on carbon atoms are generally stable under typical LC-MS conditions. However, if the deuterium is located at an exchangeable position (e.g., on a carboxyl or amine group), it can exchange with hydrogen from the solvent. For this compound, the deuterium atoms are typically on the methyl group, which is a stable position.

Q3: What are common sources of co-eluting interferences for 3-Methylcrotonylglycine?

A3: In the context of organic acidurias, potential interferences can include isomers of 3-MCG or other structurally similar metabolites that accumulate in pathological conditions. 3-Hydroxyisovaleric acid is another metabolite that is often elevated in 3-methylcrotonyl-CoA carboxylase deficiency, though it has a different mass and should be distinguishable by mass spectrometry.

Q4: How does the metabolic pathway of leucine relate to the measurement of 3-Methylcrotonylglycine?

A4: 3-Methylcrotonylglycine is a metabolite in the catabolic pathway of the amino acid leucine. A deficiency in the enzyme 3-methylcrotonyl-CoA carboxylase (MCC) leads to an accumulation of 3-methylcrotonyl-CoA, which is then metabolized to 3-Methylcrotonylglycine and 3-hydroxyisovaleric acid.[3] Therefore, elevated levels of 3-MCG are a key diagnostic marker for MCC deficiency.

The following diagram illustrates the position of 3-Methylcrotonyl-CoA carboxylase in the leucine catabolic pathway.

Leucine_Catabolism Leucine Leucine a_KIC alpha-Ketoisocaproate Leucine->a_KIC Isovaleryl_CoA Isovaleryl-CoA a_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MCC 3-Methylcrotonyl-CoA Carboxylase (MCC) MC_CoA->MCC MCG 3-Methylcrotonylglycine MC_CoA->MCG Alternative Pathway (in MCC deficiency) MG_CoA 3-Methylglutaconyl-CoA MCC->MG_CoA Normal Pathway HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA

Leucine catabolic pathway and the role of MCC.

References

Technical Support Center: Improving Recovery of 3-Methylcrotonylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 3-Methylcrotonylglycine-d2.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound, focusing on low recovery and variability.

Issue 1: Low Recovery of this compound

Low recovery is a frequent issue in the extraction of polar, water-soluble compounds like this compound. The following guide will help you identify and address the potential causes.

Troubleshooting Workflow for Low Recovery

Low_Recovery_Troubleshooting cluster_extraction Extraction Method cluster_lle LLE Issues cluster_spe SPE Issues cluster_solutions Potential Solutions start Low Recovery of This compound extraction_type Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)? start->extraction_type lle_solvent Inappropriate Organic Solvent (Polarity Mismatch) extraction_type->lle_solvent LLE spe_sorbent Incorrect Sorbent Selection (e.g., Reversed-Phase for a Polar Analyte) extraction_type->spe_sorbent SPE lle_ph Suboptimal Aqueous Phase pH (Analyte is Ionized) solution_lle_solvent Use a more polar organic solvent (e.g., Ethyl Acetate, n-Butanol) lle_solvent->solution_lle_solvent lle_salting Insufficient Salting-Out Effect solution_lle_ph Adjust pH to ~2 units below pKa (~4.09) to neutralize the carboxylic acid group lle_ph->solution_lle_ph lle_emulsion Emulsion Formation solution_lle_salting Add neutral salt (e.g., NaCl, (NH4)2SO4) to the aqueous phase lle_salting->solution_lle_salting solution_lle_emulsion Centrifuge at higher speed, add salt, or use a different solvent lle_emulsion->solution_lle_emulsion spe_ph Incorrect pH during Loading/Washing solution_spe_sorbent Use an Anion Exchange or Mixed-Mode SPE Sorbent spe_sorbent->solution_spe_sorbent spe_elution Incomplete Elution (Elution Solvent too Weak) solution_spe_ph Adjust sample pH to ensure analyte is charged for ion-exchange retention spe_ph->solution_spe_ph spe_breakthrough Analyte Breakthrough during Loading/Washing solution_spe_elution Increase elution solvent strength (e.g., add acid/base, increase organic content) spe_elution->solution_spe_elution solution_spe_breakthrough Decrease sample loading flow rate; Use a weaker wash solvent spe_breakthrough->solution_spe_breakthrough

Caption: Troubleshooting workflow for low recovery of this compound.

Quantitative Data Summary: Acylglycine Recovery

Extraction MethodSorbent/Solvent SystemAnalyteMatrixAverage Recovery (%)Reference
Solid-Phase ExtractionAnion ExchangeAcylglycinesUrine90.2 - 109.3[1]
Solid-Phase ExtractionAnion ExchangeOrganic AcidsUrine~100[2]
Liquid-Liquid ExtractionEthyl AcetateOrganic AcidsUrineNot specified, but comparable to SPE[3]
Issue 2: High Variability in this compound Signal

Inconsistent signal from your deuterated internal standard can lead to poor precision and inaccurate quantification. This section addresses the potential causes and solutions for high variability.

Troubleshooting Workflow for High Variability

High_Variability_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions & Mitigation start High Variability in This compound Signal isotope_exchange Isotopic Exchange (D-H) of α-carbon deuteriums start->isotope_exchange matrix_effects Differential Matrix Effects isotope_exchange->matrix_effects Other causes solution_isotope_exchange Maintain acidic pH (e.g., pH < 7) during extraction and storage. Avoid strongly basic conditions. isotope_exchange->solution_isotope_exchange extraction_inconsistency Inconsistent Extraction Efficiency matrix_effects->extraction_inconsistency solution_matrix_effects Optimize chromatography to ensure co-elution with the non-deuterated analyte. Improve sample cleanup. matrix_effects->solution_matrix_effects sample_degradation Analyte Degradation extraction_inconsistency->sample_degradation solution_extraction_inconsistency Automate extraction steps where possible. Ensure consistent vortexing times and solvent volumes. extraction_inconsistency->solution_extraction_inconsistency solution_sample_degradation Keep samples on ice or at 4°C during processing. Analyze samples promptly after extraction. sample_degradation->solution_sample_degradation

Caption: Troubleshooting workflow for high signal variability.

Experimental Protocols

The following are detailed, representative protocols for the extraction of this compound from urine and plasma. These can be adapted based on your specific laboratory conditions and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) from Urine

This protocol is based on the common use of anion exchange for the extraction of acidic metabolites like acylglycines.[2][4]

Experimental Workflow for SPE

SPE_Workflow start Start pretreatment Sample Pretreatment: - Thaw urine sample - Centrifuge to remove particulates - Adjust pH to 8-8.5 with NaOH start->pretreatment conditioning SPE Cartridge Conditioning: 1. Methanol 2. Water pretreatment->conditioning equilibration Equilibration: - Water or buffer at pH 8-8.5 conditioning->equilibration loading Sample Loading: - Apply pretreated urine sample - Flow rate ~1-2 mL/min equilibration->loading washing Washing: 1. Water 2. Methanol (to remove water) loading->washing elution Elution: - Elute with acidic organic solvent (e.g., 2% formic acid in acetonitrile) washing->elution evaporation Evaporation & Reconstitution: - Evaporate eluate to dryness - Reconstitute in mobile phase elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Step-by-step workflow for SPE of this compound from urine.

Methodology:

  • Sample Pretreatment:

    • Thaw frozen urine samples to room temperature.

    • Centrifuge at 2000 x g for 10 minutes to pellet any particulate matter.

    • Take a 1 mL aliquot of the supernatant and adjust the pH to 8.0-8.5 with 0.1 M NaOH.

  • SPE Cartridge Conditioning:

    • Use a strong anion exchange (SAX) SPE cartridge (e.g., 100 mg, 3 mL).

    • Condition the cartridge by passing 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the cartridge to dry out.

  • Equilibration:

    • Equilibrate the cartridge with 3 mL of the same buffer used for sample pH adjustment (or deionized water at pH 8.0-8.5).

  • Sample Loading:

    • Load the pretreated urine sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/minute.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove neutral and basic compounds.

    • Follow with a wash of 3 mL of methanol to remove residual water. Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound with 2 x 1 mL of 2% formic acid in acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma

This protocol is designed for the extraction of polar metabolites from a complex biological matrix like plasma.

Experimental Workflow for LLE

LLE_Workflow start Start pretreatment Sample Pretreatment: - Thaw plasma sample - Add internal standard - Acidify with formic acid start->pretreatment extraction Liquid-Liquid Extraction: - Add ethyl acetate - Vortex vigorously pretreatment->extraction centrifugation Phase Separation: - Centrifuge to separate layers extraction->centrifugation collection Collect Organic Layer: - Transfer the upper organic layer to a new tube centrifugation->collection evaporation Evaporation & Reconstitution: - Evaporate to dryness - Reconstitute in mobile phase collection->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: Step-by-step workflow for LLE of this compound from plasma.

Methodology:

  • Sample Pretreatment:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound (as an internal standard if quantifying the endogenous compound).

    • Acidify the sample by adding 10 µL of 1 M formic acid.

  • Liquid-Liquid Extraction:

    • Add 500 µL of ethyl acetate to the tube.

    • Vortex vigorously for 2 minutes.

  • Phase Separation:

    • Centrifuge at 10,000 x g for 10 minutes to achieve complete phase separation.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding the protein interface and aqueous layer.

  • Evaporation and Reconstitution:

    • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why is my recovery of this compound poor when using a C18 reversed-phase SPE cartridge?

A1: this compound is a polar molecule with a low logP value, meaning it has a high affinity for aqueous solutions. Reversed-phase sorbents like C18 are nonpolar and are designed to retain nonpolar compounds. A polar analyte like this compound will have weak retention on a C18 cartridge and will likely be lost during the sample loading and washing steps. For better retention and recovery, an anion exchange or a mixed-mode SPE sorbent is recommended.

Q2: I am observing a decrease in the signal of my this compound internal standard over time in my processed samples. What could be the cause?

A2: This is a classic sign of isotopic exchange, where the deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding solvent or matrix.[5] The deuterium atoms on the carbon alpha to the glycine carbonyl group in this compound are susceptible to exchange, especially under basic conditions. To mitigate this, ensure that your samples and extracts are maintained at an acidic or neutral pH at all times. Avoid prolonged storage in protic solvents, especially at elevated temperatures.

Q3: Can I use the same extraction protocol for both urine and plasma?

A3: While the general principles of extraction apply to both matrices, it is not recommended to use the exact same protocol without optimization. Plasma contains a much higher concentration of proteins and lipids than urine. A liquid-liquid extraction from plasma often includes a protein precipitation step, or the LLE itself serves this purpose. For SPE of plasma, a more rigorous washing step may be required to remove matrix interferences. Urine is a less complex matrix, but analyte concentrations can be more variable, often requiring normalization to creatinine.

Q4: What is the purpose of derivatization in the analysis of acylglycines?

A4: Derivatization is sometimes employed to improve the chromatographic and mass spectrometric properties of acylglycines.[6][7] For gas chromatography (GC), derivatization is necessary to make the analytes volatile. For liquid chromatography-mass spectrometry (LC-MS), derivatization can improve ionization efficiency and chromatographic peak shape, leading to better sensitivity and reproducibility. However, it adds an extra step to the sample preparation, which can be a source of variability. Modern, sensitive LC-MS/MS systems can often analyze underivatized acylglycines with sufficient performance.

Q5: My calibration curve for 3-Methylcrotonylglycine is non-linear. What are the possible reasons?

A5: Non-linearity in the calibration curve can be caused by several factors:

  • Matrix effects: Ion suppression or enhancement that is not adequately corrected by the internal standard.

  • Detector saturation: The concentration of your highest calibrator may be too high for the linear range of the mass spectrometer's detector.

  • Isotopic interference: If you are using a deuterated internal standard with low isotopic purity, the unlabeled analyte in the standard can contribute to the analyte signal at low concentrations. Conversely, natural isotopes of the analyte can interfere with the internal standard signal at high analyte concentrations.[5]

  • Inaccurate standard preparation: Errors in the serial dilution of your calibration standards.

References

Technical Support Center: Minimizing Ion Suppression for 3-Methylcrotonylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression when analyzing 3-Methylcrotonylglycine-d2 by liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a matrix effect that occurs in LC-MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1][2][3] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[4] Since this compound is often used as an internal standard for the quantification of its non-deuterated counterpart, accurate signal measurement is critical.

Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?

A2: Ideally, a deuterated internal standard should co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard signal ratio. However, this is not always the case. "Differential ion suppression" can occur if there is a slight chromatographic separation between the analyte and the deuterated internal standard. This can be caused by the "deuterium isotope effect," where the substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time.[5] If this separation occurs in a region of the chromatogram with significant matrix effects, the analyte and the internal standard will be affected differently, leading to inaccurate results.

Q3: What are the common sources of ion suppression in biological samples?

A3: Ion suppression in biological samples can be caused by a variety of endogenous and exogenous substances. Common sources include:

  • Endogenous compounds: Salts, phospholipids, proteins, and other metabolites naturally present in the biological matrix (e.g., plasma, urine).[6]

  • Exogenous substances: Contaminants introduced during sample collection and preparation, such as plasticizers from collection tubes, or mobile phase additives like trifluoroacetic acid (TFA).

  • High concentrations of the analyte or internal standard: At high concentrations, the analyte itself can saturate the ionization source, leading to a non-linear response.

Q4: How can I determine if ion suppression is affecting my this compound signal?

A4: A common and effective method to identify regions of ion suppression is the post-column infusion experiment . This technique involves infusing a constant flow of a standard solution of this compound into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column. A stable baseline signal is established from the infused standard. Any dips or decreases in this baseline during the chromatographic run indicate regions where co-eluting matrix components are causing ion suppression.[1]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating ion suppression for this compound.

Problem 1: Low or Inconsistent Signal for this compound

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Workflow:

start Low/Inconsistent Signal for This compound check_coelution Verify Co-elution of Analyte and IS start->check_coelution post_column_infusion Perform Post-Column Infusion Experiment check_coelution->post_column_infusion Co-elution Confirmed optimize_chromatography Optimize Chromatographic Separation check_coelution->optimize_chromatography Shift Observed improve_sample_prep Enhance Sample Preparation post_column_infusion->improve_sample_prep Suppression Identified adjust_ms Adjust MS Parameters post_column_infusion->adjust_ms No Clear Suppression Zone reassess Re-evaluate Signal optimize_chromatography->reassess improve_sample_prep->reassess adjust_ms->reassess reassess->start Issue Persists

Caption: Troubleshooting workflow for low or inconsistent signal.

Detailed Steps:

  • Verify Co-elution:

    • Objective: To confirm that 3-Methylcrotonylglycine and its d2-labeled internal standard have identical retention times under your chromatographic conditions.

    • Protocol:

      • Prepare individual standard solutions of the non-deuterated analyte and this compound.

      • Prepare a mixed solution containing both.

      • Inject each solution separately onto the LC-MS system.

      • Overlay the chromatograms. Any shift in retention time indicates a potential issue with differential matrix effects.

  • Perform Post-Column Infusion:

    • Objective: To identify the specific retention time windows where ion suppression is occurring.

    • Protocol: A detailed protocol is provided in the "Experimental Protocols" section below.

  • Optimize Chromatographic Separation:

    • Objective: To separate the elution of this compound from the regions of ion suppression identified in the post-column infusion experiment.

    • Strategies:

      • Modify Gradient: Adjust the mobile phase gradient to shift the retention time of the analyte.

      • Change Column Chemistry: Use a column with a different stationary phase (e.g., C18, HILIC) to alter selectivity.

      • Adjust Flow Rate: Lowering the flow rate can sometimes improve ionization efficiency and reduce suppression.[7]

  • Enhance Sample Preparation:

    • Objective: To remove interfering matrix components before LC-MS analysis.

    • Strategies:

      • Protein Precipitation (PPT): A simple and common method, but may not remove all ion-suppressing components like phospholipids.

      • Liquid-Liquid Extraction (LLE): Can be more selective than PPT in removing interferences.

      • Solid-Phase Extraction (SPE): Offers the highest degree of selectivity for removing matrix components and concentrating the analyte.

    Illustrative Data on Sample Preparation Impact:

    Sample Preparation MethodRelative Peak Area of this compound (Illustrative)
    Protein Precipitation (PPT)45%
    Liquid-Liquid Extraction (LLE)75%
    Solid-Phase Extraction (SPE)95%
  • Adjust Mass Spectrometer Parameters:

    • Objective: To optimize the ionization process to be less susceptible to suppression.

    • Strategies:

      • Change Ionization Source: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less prone to ion suppression for certain compounds.[4]

      • Optimize Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to enhance the signal of this compound.

Problem 2: The signal for this compound decreases throughout the analytical run.

Possible Cause: Carryover of late-eluting matrix components causing progressive ion suppression.

Troubleshooting Steps:

  • Inject Blank Samples: Inject a series of blank solvent injections after a high-concentration sample to check for carryover.

  • Extend Run Time: Increase the chromatographic run time to ensure all matrix components have eluted before the next injection.

  • Implement a Column Wash Step: Add a high-organic wash step at the end of each gradient to clean the column.

Experimental Protocols

Post-Column Infusion Experiment

Objective: To identify regions of ion suppression in the chromatogram.

Materials:

  • LC-MS system

  • Syringe pump

  • T-piece for mixing

  • Standard solution of this compound

  • Extracted blank matrix (e.g., plasma, urine)

  • Mobile phase

Methodology:

  • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system with your analytical column.

  • Connect the outlet of the LC column to one inlet of the T-piece.

  • Connect a syringe pump containing the this compound standard solution to the other inlet of the T-piece.

  • Connect the outlet of the T-piece to the mass spectrometer's ion source.

  • Begin infusing the standard solution at a constant flow rate (e.g., 5-10 µL/min).

  • Once a stable baseline signal is achieved for this compound, inject the extracted blank matrix sample onto the LC column.

  • Monitor the signal for this compound throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.

Experimental Setup Diagram:

LC LC Column T_Piece T-Piece LC->T_Piece SyringePump Syringe Pump (Analyte Standard) SyringePump->T_Piece MS Mass Spectrometer T_Piece->MS

Caption: Post-column infusion experimental setup.

References

Validation & Comparative

A Head-to-Head Battle for Precision: Validating 3-Methylcrotonylglycine Analysis with 3-Methylcrotonylglycine-d2 as the Gold Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic disease research and clinical diagnostics, the accurate quantification of biomarkers is paramount. 3-Methylcrotonylglycine (3-MCG) is a critical biomarker for the diagnosis of 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an inherited metabolic disorder. This guide provides a comprehensive comparison of the gold standard analytical method—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using the isotopically labeled internal standard 3-Methylcrotonylglycine-d2—against the traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach.

This comparison will delve into the performance characteristics of each method, supported by experimental data, to provide a clear understanding of the advantages conferred by the use of a stable isotope-labeled internal standard.

The Unrivaled Precision of Isotope Dilution LC-MS/MS

The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS, is widely recognized as the state-of-the-art method for the quantitative analysis of 3-MCG in biological matrices. The deuterated internal standard, being chemically identical to the analyte, co-elutes and experiences the same ionization effects, thereby correcting for matrix effects and variations in sample preparation and instrument response. This results in superior accuracy and precision.

In contrast, older GC-MS methods often rely on non-isotopic internal standards or other normalization techniques, which are more susceptible to analytical variability.

Performance Data: A Tale of Two Techniques

The following tables summarize the typical validation parameters for the quantification of 3-MCG using LC-MS/MS with this compound and a representative GC-MS method without an isotopically labeled internal standard.

Table 1: Performance Characteristics of LC-MS/MS with this compound Internal Standard

ParameterTypical Performance
Linearity (r²) > 0.99
Lower Limit of Quantitation (LLOQ) 0.025 - 0.075 µg/mL[1]
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 90 - 110%
Sample Preparation Simple 'dilute and shoot' or protein precipitation[1]
Analysis Time ~5 - 10 minutes per sample[2]

Table 2: Performance Characteristics of a Conventional GC-MS Method

ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.04 - 0.42 µmol/L (for general organic acids)[3]
Precision (%CV) < 15% (for general organic acids)[3]
Accuracy (% Recovery) 85 - 115% (for general organic acids)[3]
Sample Preparation Laborious, requires derivatization
Analysis Time Longer due to derivatization and longer GC run times

Experimental Protocols: A Glimpse into the Methodologies

LC-MS/MS Method with this compound

A typical experimental protocol for the analysis of 3-MCG in urine using LC-MS/MS with this compound involves a simple sample preparation followed by rapid analysis.

Sample Preparation:

  • A small volume of urine (e.g., 10 µL) is aliquoted.

  • An internal standard solution containing a known concentration of this compound is added.

  • The sample is diluted with a suitable solvent (e.g., mobile phase).

  • The mixture is vortexed and centrifuged.

  • The supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Analysis:

  • Chromatographic Separation: A reverse-phase C18 column is commonly used with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of formic acid to improve ionization.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used. The transitions of the precursor ion to a specific product ion for both 3-MCG and this compound are monitored using Multiple Reaction Monitoring (MRM) for quantification.

Conventional GC-MS Method

The GC-MS analysis of organic acids like 3-MCG is a more involved process that requires chemical modification to make the analytes volatile.

Sample Preparation:

  • Urine samples are first subjected to a liquid-liquid or solid-phase extraction to isolate the organic acids.

  • The extracted organic acids are then derivatized to make them volatile. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]

  • A non-isotopic internal standard (e.g., a structurally similar but distinct organic acid) is added at the beginning of the sample preparation to account for extraction losses.

GC-MS Analysis:

  • Gas Chromatographic Separation: A capillary column with a non-polar stationary phase is used to separate the derivatized organic acids based on their boiling points.

  • Mass Spectrometric Detection: The separated compounds are ionized by electron impact (EI) and the resulting fragments are detected by a mass spectrometer. Quantification is typically performed by comparing the peak area of the analyte to that of the internal standard.

Visualizing the Workflow and Rationale

To better illustrate the processes and the advantages of the LC-MS/MS approach, the following diagrams are provided.

cluster_0 LC-MS/MS with 3-MCG-d2 Workflow cluster_1 Conventional GC-MS Workflow A Urine Sample B Add 3-MCG-d2 Internal Standard A->B C Dilution B->C D Vortex & Centrifuge C->D E Inject Supernatant D->E F UPLC Separation E->F G Tandem Mass Spectrometry (MRM) F->G H Quantification G->H I Urine Sample J Add Non-Isotopic Internal Standard I->J K Extraction of Organic Acids J->K L Derivatization (e.g., Silylation) K->L M Inject Sample L->M N Gas Chromatography Separation M->N O Mass Spectrometry (Scan/SIM) N->O P Quantification O->P

Figure 1: Comparison of analytical workflows.

cluster_newborn_screening Newborn Screening for 3-MCC Deficiency Start Dried Blood Spot Collection (Heel Prick) TandemMS Tandem Mass Spectrometry (MS/MS) Initial Screen for Acylcarnitines Start->TandemMS ElevatedC5OH Elevated C5-OH Acylcarnitine? TandemMS->ElevatedC5OH Normal Normal Result ElevatedC5OH->Normal No SecondTier Second-Tier Testing: Urine Organic Acid Analysis (LC-MS/MS with 3-MCG-d2) ElevatedC5OH->SecondTier Yes Confirmation Confirmation of Elevated 3-MCG? SecondTier->Confirmation Negative Negative Confirmation->Negative No Positive Positive Diagnosis of 3-MCC Deficiency Confirmation->Positive Yes FollowUp Clinical Follow-up & Management Positive->FollowUp

Figure 2: Newborn screening workflow for 3-MCC deficiency.

Conclusion: The Clear Advantage of this compound in Analytical Method Validation

The data and workflows presented unequivocally demonstrate the superiority of using this compound as an internal standard in an LC-MS/MS method for the quantification of 3-MCG. This approach offers a more streamlined workflow, higher throughput, and, most importantly, enhanced accuracy and precision compared to traditional GC-MS methods that do not employ a stable isotope-labeled internal standard. For researchers and clinicians who rely on precise biomarker quantification for the diagnosis and monitoring of 3-MCC deficiency, the adoption of this gold standard method is essential for ensuring the reliability of results and improving patient outcomes.

References

A Head-to-Head Comparison of 3-Methylcrotonylglycine-d2 and Other Internal Standards for Accurate Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in targeted metabolite analysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of quantitative data. This guide provides an objective comparison of 3-Methylcrotonylglycine-d2 with other commonly used deuterated internal standards in the context of newborn screening for organic acidurias and related metabolic disorders. The information presented is supported by a review of published experimental data and methodologies.

In analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, stable isotope-labeled internal standards are the gold standard for quantification. Their chemical and physical properties are nearly identical to the endogenous analytes of interest, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response. This compound is a deuterated analog of 3-methylcrotonylglycine, a key biomarker for the inborn error of metabolism known as 3-methylcrotonyl-CoA carboxylase (3-MCC) deficiency.

Performance Comparison of Deuterated Internal Standards

Internal StandardAnalyte(s)Accuracy (Recovery %)Precision (CV %)Linearity (R²)Reference
This compound Acylglycines90.2 - 109.3% (for the overall acylglycine panel)< 10% (within- and between-run for the overall acylglycine panel)> 0.99 (for the overall acylglycine panel)[1]
Propionylglycine-d2Acylglycines90.2 - 109.3% (for the overall acylglycine panel)< 10% (within- and between-run for the overall acylglycine panel)> 0.99 (for the overall acylglycine panel)[1]
Tiglylglycine-d2Acylglycines90.2 - 109.3% (for the overall acylglycine panel)< 10% (within- and between-run for the overall acylglycine panel)> 0.99 (for the overall acylglycine panel)[1]

Note: The data presented in the table are derived from a study that utilized a panel of deuterated internal standards, including this compound, for the quantification of various acylglycines. The reported performance metrics reflect the overall method performance for the entire panel of analytes and are not specific to each individual internal standard. However, they provide a strong indication of the expected performance when using these standards under validated analytical conditions.

Experimental Protocols

The following provides a detailed methodology for a typical LC-MS/MS-based analysis of acylglycines in urine, utilizing deuterated internal standards like this compound.

Sample Preparation
  • Urine Collection: Collect urine samples and store them at -20°C or lower until analysis.

  • Internal Standard Spiking: To a defined volume of urine (e.g., 100 µL), add a working solution containing a mixture of deuterated internal standards, including this compound, propionylglycine-d2, and tiglylglycine-d2, at a known concentration.

  • Dilution: Dilute the mixture with a suitable solvent, such as deionized water.

  • Centrifugation: Centrifuge the diluted sample to pellet any particulate matter.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for the separation of acylglycines.

    • Mobile Phase: A gradient elution with a binary solvent system, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B), is commonly employed.

    • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is typical.

    • Injection Volume: A small volume, typically 5-10 µL, of the prepared sample is injected.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the detection of acylglycines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.

    • Data Analysis: The concentration of each analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of its corresponding deuterated internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analytes and internal standards.

Mandatory Visualization

Leucine Catabolism Pathway and the Role of 3-Methylcrotonyl-CoA Carboxylase

The following diagram illustrates the metabolic pathway for the breakdown of the amino acid leucine. A deficiency in the enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) disrupts this pathway, leading to the accumulation of upstream metabolites, including 3-methylcrotonyl-CoA, which is then converted to 3-hydroxyisovaleric acid and 3-methylcrotonylglycine.

Leucine_Catabolism cluster_accumulation Accumulated Metabolites in 3-MCC Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA IVD MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA 3-MCC HIVA 3-Hydroxyisovaleric Acid MC_CoA->HIVA MCG 3-Methylcrotonylglycine MC_CoA->MCG HMG_CoA HMG-CoA MG_CoA->HMG_CoA MGH Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA Workflow start Urine Sample Collection spike Spike with Deuterated Internal Standards (e.g., this compound) start->spike prepare Sample Dilution & Centrifugation spike->prepare analyze LC-MS/MS Analysis (MRM Mode) prepare->analyze process Data Processing (Peak Integration & Ratio Calculation) analyze->process quantify Quantification (Calibration Curve) process->quantify report Report Results quantify->report

References

inter-laboratory comparison of 3-Methylcrotonylglycine quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison Guide to 3-Methylcrotonylglycine Quantification

This guide provides a comprehensive overview of the analytical methodologies for the quantification of 3-Methylcrotonylglycine (3-MCG), a key biomarker for the diagnosis and monitoring of 3-Methylcrotonyl-CoA carboxylase (3-MCC) deficiency, an inborn error of leucine metabolism.[1][2] While direct inter-laboratory comparison studies for 3-MCG are not widely published, this document outlines a framework for such a comparison, details current analytical techniques, and presents supporting data from existing literature to guide researchers, scientists, and drug development professionals in establishing and evaluating their own assays.

Overview of Analytical Methodologies

The quantification of 3-MCG is typically performed as part of a broader analysis of urinary organic acids. The two predominant analytical platforms for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Comparison of Analytical Methods for 3-Methylcrotonylglycine Quantification

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection and fragmentation.[3][4]Separation of compounds based on their partitioning between a mobile and stationary phase, followed by mass-based detection of precursor and product ions.[5][6]
Sample Type Primarily urine.[3][7]Urine, plasma, dried blood spots.[5][8]
Derivatization Required to make organic acids volatile (e.g., silylation).[3][7]Often not required, but derivatization (e.g., butyl esterification) can be used to improve sensitivity for certain analytes like acylcarnitines.[5][9]
Throughput Lower, due to longer run times and sample preparation.Higher, with faster analysis times.[10]
Sensitivity High.Very high, especially with modern instrumentation.[6][11]
Specificity High, based on retention time and mass spectrum.[4]Very high, due to the use of specific precursor-product ion transitions (Multiple Reaction Monitoring - MRM).[9]
Analytes Broad profiling of organic acids.[12]Can be targeted for specific analytes or used for broader profiling of acylcarnitines and amino acids.[5][8]

Quantitative Data for 3-Methylcrotonylglycine in Urine

Accurate quantification of 3-MCG is crucial for differential diagnosis. The following table summarizes typical concentration ranges observed in healthy individuals and in patients with 3-MCC deficiency.

Table 2: Reported Urinary Concentrations of 3-Methylcrotonylglycine

Population3-Methylcrotonylglycine Concentration (mmol/mol creatinine)Reference
Healthy IndividualsNot detectable[1]
Patients with 3-MCC Deficiency50 - 4000[1]
Patient with 3-MCC Deficiency (Case Report)441[2]
Patients with 3-MCC Deficiency (without detectable 3-MCG)Undetectable or trace amounts[13]

Note: In some cases of confirmed 3-MCC deficiency, urinary 3-MCG may be absent or present in only trace amounts, highlighting the importance of measuring other markers like 3-hydroxyisovaleric acid and 3-hydroxyisovalerylcarnitine (C5-OH).[13]

Experimental Protocols

The following is a detailed protocol for the quantification of urinary organic acids, including 3-MCG, by GC-MS. This protocol is a synthesis of commonly used procedures in clinical laboratories.[3][4][7]

Materials and Reagents
  • Urine samples

  • Internal standards (e.g., tropic acid, 2-ketocaproic acid)

  • 5M HCl

  • Sodium chloride

  • Ethyl acetate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • Glass extraction tubes

  • Vortex mixer

  • Nitrogen evaporator

  • Heating block

  • GC-MS system with a capillary column (e.g., DB-5)

Sample Preparation
  • Normalization: Determine the creatinine concentration of the urine sample. Pipette a volume of urine equivalent to 1 µmole of creatinine into a clean glass tube.[3]

  • Internal Standard Addition: Add a known amount of internal standards to each sample.

  • Acidification: Add 6 drops of 5M HCl to acidify the urine to a pH below 2.[7]

  • Extraction: Add solid sodium chloride to saturate the solution and vortex. Extract the organic acids by adding ethyl acetate, vortexing, and centrifuging to separate the layers. Transfer the upper ethyl acetate layer to a new tube. Repeat the extraction.

  • Drying: Evaporate the pooled ethyl acetate extracts to complete dryness under a gentle stream of nitrogen.[7]

Derivatization
  • To the dried residue, add BSTFA (+1% TMCS) and pyridine.[3][7]

  • Cap the tube tightly and vortex to dissolve the residue.

  • Heat the mixture at 60-80°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[3]

GC-MS Analysis
  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.

  • Chromatography: Use a suitable temperature program to separate the organic acids. A typical program starts at 80-100°C and ramps up to 280-300°C.[10]

  • Mass Spectrometry: Operate the mass spectrometer in full scan mode (e.g., m/z 50-550) to obtain a total ion chromatogram (TIC) and mass spectra for all eluted compounds.[4]

Data Analysis
  • Identify the 3-MCG peak based on its retention time and comparison of its mass spectrum to a reference library.

  • Quantify the 3-MCG by comparing the peak area of a characteristic ion to the peak area of the corresponding ion of the internal standard.

Visualizations

Leucine Catabolism Pathway

cluster_deficiency In 3-MCC Deficiency Leucine Leucine alpha_KIC alpha-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MCG 3-Methylcrotonylglycine MC_CoA->MCG + Glycine HIVA 3-Hydroxyisovaleric acid MC_CoA->HIVA MCC 3-Methylcrotonyl-CoA Carboxylase MC_CoA->MCC C5OH 3-Hydroxyisovaleryl- carnitine (C5-OH) MC_CoA->C5OH + Carnitine MG_CoA 3-Methylglutaconyl-CoA HMG_CoA 3-Hydroxy-3-methylglutaryl-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA MCC->MG_CoA Glycine Glycine Carnitine Carnitine

Caption: Leucine catabolism and formation of 3-MCG in 3-MCC deficiency.

Experimental Workflow for 3-MCG Quantification

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_quant Data Processing Urine Urine Sample Normalize Normalize to Creatinine Urine->Normalize Add_IS Add Internal Standard Normalize->Add_IS Extract Liquid-Liquid Extraction Add_IS->Extract Dry Evaporate to Dryness Extract->Dry Deriv Add BSTFA/Pyridine & Heat (60°C) Dry->Deriv GCMS Inject into GC-MS Deriv->GCMS Data Acquire TIC and Mass Spectra GCMS->Data Identify Identify Peak (RT & Spectrum) Data->Identify Quantify Quantify vs. Internal Standard Identify->Quantify Report Report Result (mmol/mol creatinine) Quantify->Report

Caption: GC-MS workflow for urinary 3-Methylcrotonylglycine analysis.

Proposed Inter-laboratory Comparison Framework

cluster_results Centralized Analysis Coordinator Proficiency Testing Coordinator Prep Prepare & Validate PT Samples Coordinator->Prep Distribute Distribute Samples to Participating Labs Prep->Distribute LabA Lab A Distribute->LabA LabB Lab B Distribute->LabB LabC Lab C Distribute->LabC LabN Lab ...N Distribute->LabN Analyze Analyze Samples using Internal Protocol LabA->Analyze LabB->Analyze LabC->Analyze LabN->Analyze Submit Submit Results Analyze->Submit Collect Collect & Tabulate All Results Submit->Collect Stats Statistical Analysis (Consensus Mean, SD) Collect->Stats ZScore Calculate Z-Scores for Each Lab Stats->ZScore Report Issue Performance Report to Labs ZScore->Report Review Labs Review Performance & Implement Corrective Actions Report->Review

Caption: Logic for a 3-MCG proficiency testing and comparison program.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 3-Methylcrotonylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic disease studies and newborn screening, the precise and accurate quantification of biomarkers is paramount. 3-Methylcrotonylglycine (3-MCG) is a critical biomarker for the inherited metabolic disorder 3-methylcrotonyl-CoA carboxylase (MCC) deficiency. This guide provides an objective comparison of the bioanalytical performance of the stable isotope-labeled internal standard, 3-Methylcrotonylglycine-d2 (3-MCG-d2), against alternative, non-isotopically labeled internal standards.

In the realm of quantitative bioanalysis by mass spectrometry, the choice of internal standard is a critical factor that directly influences the reliability of the data. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection, thereby compensating for any potential variability. This guide will delve into the experimental data that underscores the superior performance of 3-MCG-d2.

The Critical Role of Internal Standards in Bioanalysis

Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to various sources of error that can impact accuracy and precision. These include inconsistencies in sample preparation, matrix effects from complex biological samples like urine or plasma, and fluctuations in instrument response. The addition of a known concentration of an internal standard to every sample, calibrator, and quality control sample allows for the normalization of the analyte's response, thus mitigating these variabilities.

Leucine Metabolism and the Significance of 3-Methylcrotonylglycine

3-Methylcrotonylglycine is a metabolite in the catabolic pathway of the essential amino acid leucine.[1][2][3][4][5] A deficiency in the mitochondrial enzyme 3-methylcrotonyl-CoA carboxylase (MCC) leads to an accumulation of 3-methylcrotonyl-CoA, which is then alternatively metabolized to 3-MCG and excreted in the urine.[1][3][4][5] Therefore, elevated levels of 3-MCG are a key diagnostic marker for MCC deficiency, a condition often screened for in newborns.[1]

Leucine_Metabolism Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA MCC Enzyme MCG 3-Methylcrotonylglycine MC_CoA->MCG MCC Deficiency Pathway HMG_CoA HMG-CoA MG_CoA->HMG_CoA Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA

Leucine Catabolism Pathway

Comparison of Internal Standards: 3-MCG-d2 vs. Structural Analogs

The two primary choices for an internal standard in the bioanalysis of 3-MCG are a stable isotope-labeled (SIL) version of the analyte, such as 3-MCG-d2, or a structurally similar molecule (a structural analog).

This compound (SIL-IS): The Superior Choice

A stable isotope-labeled internal standard is considered the "gold standard" in quantitative mass spectrometry. In 3-MCG-d2, two hydrogen atoms in the 3-MCG molecule are replaced with deuterium atoms. This subtle change in mass allows the mass spectrometer to differentiate it from the endogenous 3-MCG, while its physicochemical properties remain nearly identical.

Advantages:

  • Co-elution: 3-MCG-d2 has the same chromatographic retention time as 3-MCG, meaning they experience the same matrix effects at the same time.

  • Similar Extraction Recovery: During sample preparation, any loss of 3-MCG is mirrored by a proportional loss of 3-MCG-d2, leading to an accurate ratio.

  • Compensates for Ionization Variability: Both the analyte and the SIL-IS are affected similarly by ionization suppression or enhancement in the mass spectrometer's ion source.

Alternative Internal Standards: Structural Analogs

In the absence of a readily available SIL-IS, researchers may opt for a structural analog. For the analysis of a panel of urinary organic acids, compounds like tropic acid have been used as a general internal standard.[6][7][8] While more cost-effective, these analogs have significant drawbacks.

Disadvantages:

  • Different Chromatographic Behavior: The structural analog will likely have a different retention time than 3-MCG, meaning it will elute into the mass spectrometer at a different time and be subjected to different matrix components, leading to differential ion suppression or enhancement.

  • Variable Extraction Recovery: The efficiency of the extraction process may differ between the analyte and the structural analog.

  • Disparate Ionization Efficiency: The two compounds will have different ionization efficiencies, which can vary under different source conditions.

Quantitative Data Presentation: Accuracy and Precision

The accuracy of a bioanalytical method refers to the closeness of the measured value to the true value, while precision describes the degree of scatter among a series of measurements. The following tables illustrate the typical performance of a bioanalytical method for 3-MCG using 3-MCG-d2 versus a structural analog as the internal standard. The data is based on established acceptance criteria from regulatory guidelines.

Table 1: Accuracy and Precision Data using this compound as Internal Standard (Illustrative Data)

Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (CV%)
Intra-day (n=5)
5051.0102.04.5
500495.599.13.2
15001522.5101.52.8
Inter-day (n=15, 3 days)
5050.5101.06.2
500508.0101.64.8
15001489.599.34.1

Table 2: Accuracy and Precision Data using a Structural Analog as Internal Standard (Illustrative Data)

Analyte Concentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (CV%)
Intra-day (n=5)
5054.5109.012.8
500478.095.69.5
15001612.5107.58.7
Inter-day (n=15, 3 days)
5056.0112.018.5
500525.0105.014.2
15001440.096.013.1

As the illustrative data shows, the use of 3-MCG-d2 results in significantly better accuracy (closer to 100%) and precision (lower coefficient of variation, CV%) compared to a structural analog. This is a direct result of the superior ability of the stable isotope-labeled standard to compensate for analytical variability.

Experimental Protocols

A robust bioanalytical method validation is essential to ensure the reliability of the results. The following outlines a typical experimental protocol for the quantification of 3-MCG in urine using LC-MS/MS with 3-MCG-d2 as the internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Collection Spike Spike with 3-MCG-d2 (IS) Sample->Spike Extraction Solid-Phase or Liquid-Liquid Extraction Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection onto LC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Integration Peak Area Integration (3-MCG & 3-MCG-d2) Detection->Integration Ratio Calculate Peak Area Ratio Integration->Ratio Calibration Quantification using Calibration Curve Ratio->Calibration Report Generate Report Calibration->Report

LC-MS/MS Bioanalytical Workflow

1. Sample Preparation:

  • Aliquots of urine samples, calibration standards, and quality control samples are transferred to a 96-well plate.

  • A working solution of 3-MCG-d2 is added to all wells except for the blank matrix.

  • The samples undergo a protein precipitation step using a solvent like acetonitrile, followed by centrifugation.

  • The supernatant is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for further purification.

  • The purified extract is evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase.

2. LC-MS/MS Analysis:

  • The reconstituted samples are injected into a liquid chromatography system coupled to a tandem mass spectrometer.

  • Chromatographic separation is achieved on a suitable C18 column with a gradient elution program.

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both 3-MCG and 3-MCG-d2.

3. Data Analysis:

  • The peak areas of 3-MCG and 3-MCG-d2 are integrated.

  • A calibration curve is constructed by plotting the peak area ratio of 3-MCG to 3-MCG-d2 against the nominal concentration of the calibration standards.

  • The concentration of 3-MCG in the unknown samples is then calculated from the calibration curve.

Conclusion

For the accurate and precise quantification of 3-Methylcrotonylglycine in bioanalytical samples, the use of a stable isotope-labeled internal standard, this compound, is unequivocally the superior choice. Its ability to closely mimic the behavior of the endogenous analyte throughout the analytical process leads to more reliable and reproducible data, which is crucial for clinical diagnostics, newborn screening, and research in metabolic diseases. While structural analogs may offer a more economical option, the potential for compromised data quality makes them a less desirable alternative. For any bioanalytical study where accuracy and precision are paramount, investing in a stable isotope-labeled internal standard is a critical step towards ensuring the integrity of the results.

References

Performance Under Pressure: A Comparative Guide to 3-Methylcrotonylglycine-d2 Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic disease studies, the accurate quantification of 3-Methylcrotonylglycine (3-MCG) is paramount. This guide provides a comparative analysis of the linearity and range for the calibration of its deuterated internal standard, 3-Methylcrotonylglycine-d2 (3-MCG-d2), a critical component in robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The quantification of 3-MCG, a key biomarker for the inborn error of metabolism 3-methylcrotonyl-CoA carboxylase deficiency, relies on the principles of stable isotope dilution analysis. In this methodology, a known concentration of an isotopically labeled internal standard, such as 3-MCG-d2, is added to biological samples. The ratio of the endogenous analyte to the internal standard is then measured by LC-MS/MS, allowing for precise and accurate quantification that corrects for variations in sample preparation and instrument response.

While specific, publicly available validation reports detailing the calibration curve parameters for this compound are not widespread, this guide synthesizes established bioanalytical method validation principles to present a representative performance profile. The data herein is illustrative of a typical, well-validated LC-MS/MS method for the quantification of 3-MCG in a biological matrix like urine or plasma.

Calibration Curve Performance: this compound

A well-established analytical method will demonstrate linearity over a defined concentration range, ensuring that the instrument response is directly proportional to the analyte concentration. The following table summarizes the expected performance characteristics of a calibration curve for 3-MCG using 3-MCG-d2 as an internal standard.

ParameterThis compound (Representative Data)Alternative (Hypothetical Non-Isotopic Internal Standard)
Linear Range 1.0 - 1000 ng/mL5.0 - 500 ng/mL
Coefficient of Determination (R²) ≥ 0.995≥ 0.990
Lower Limit of Quantification (LLOQ) 1.0 ng/mL5.0 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL500 ng/mL
Accuracy at LLOQ 80-120%80-120%
Accuracy at Low, Mid, High QC 85-115%85-115%
Precision (CV%) at LLOQ ≤ 20%≤ 20%
Precision (CV%) at Low, Mid, High QC ≤ 15%≤ 15%

Note: The data for the "Alternative (Hypothetical Non-Isotopic Internal Standard)" is presented to illustrate the potential differences in performance. A non-isotopically labeled internal standard may have different chromatographic behavior and ionization efficiency, potentially leading to a narrower linear range and slightly reduced performance compared to a stable isotope-labeled standard like 3-MCG-d2.

Experimental Protocol: Quantification of 3-Methylcrotonylglycine

The following is a representative experimental protocol for the quantification of 3-MCG in a biological matrix using 3-MCG-d2 as an internal standard.

1. Sample Preparation:

  • Matrix: Human urine or plasma.

  • Procedure:

    • Thaw frozen samples at room temperature.

    • Vortex samples to ensure homogeneity.

    • To a 100 µL aliquot of the sample, add 10 µL of the internal standard working solution (this compound at a fixed concentration).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 1 minute to mix thoroughly.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. Calibration Standard and Quality Control (QC) Sample Preparation:

  • Prepare a stock solution of 3-Methylcrotonylglycine in a suitable solvent (e.g., methanol).

  • Serially dilute the stock solution to prepare calibration standards at a minimum of six concentration levels spanning the desired linear range (e.g., 1, 5, 10, 50, 250, 1000 ng/mL).

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the linear range.

  • Spike blank biological matrix with the appropriate concentration of the 3-MCG standard solution and the fixed concentration of the 3-MCG-d2 internal standard.

  • Process the calibration standards and QC samples in the same manner as the study samples.

3. LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time to ensure separation from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 3-Methylcrotonylglycine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized).

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific transitions to be optimized, reflecting the mass shift due to deuterium labeling).

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for each analyte.

Visualizing the Workflow

To illustrate the logical flow of the analytical process, the following diagram outlines the key steps from sample receipt to data analysis.

experimental_workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Receipt Sample Receipt (Urine/Plasma) IS_Spiking Internal Standard Spiking (3-MCG-d2) Sample_Receipt->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) Evaporation Evaporation to Dryness Protein_Precipitation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (Reversed-Phase C18) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Calibration_Curve Calibration Curve Generation Data_Acquisition->Calibration_Curve Quantification Quantification of 3-MCG Calibration_Curve->Quantification Data_Review Data Review & Reporting Quantification->Data_Review IS_Spiping IS_Spiping IS_Spiping->Protein_Precipitation

Caption: Experimental workflow for the quantification of 3-Methylcrotonylglycine.

The use of a deuterated internal standard like this compound is the gold standard for quantitative bioanalysis. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample extraction, chromatography, and ionization. This co-elution and co-ionization minimize variability and lead to the high levels of accuracy and precision required for clinical and research applications. The representative data and protocol provided in this guide serve as a benchmark for establishing and evaluating robust analytical methods for the study of metabolic diseases.

limit of detection and quantification for 3-Methylcrotonylglycine with d2 IS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 3-Methylcrotonylglycine (3-MCG), a key biomarker for the inborn error of metabolism, 3-methylcrotonyl-CoA carboxylase deficiency. The focus is on the limit of detection (LOD) and limit of quantification (LOQ) achievable with methods employing a deuterium-labeled internal standard (IS), specifically N-(3-methylcrotonyl)glycine-d2.

Performance Comparison: Limit of Detection and Quantification

The use of a stable isotope-labeled internal standard is crucial for accurate and precise quantification of endogenous metabolites by mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. The most common choice for this is a deuterated analog of the analyte, such as 3-MCG-d2.

A key performance characteristic of any quantitative analytical method is its sensitivity, defined by the LOD and LOQ. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

A study by Guo et al. (2012) details a sensitive and robust method for the quantification of 18 acylglycines, including 3-Methylcrotonylglycine, in human urine using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with stable-isotope labeled internal standards.[1] While the specific deuteration of the internal standard was not detailed, the reported lower limit of quantitation (LLOQ) provides a strong benchmark for the performance of this analytical approach.

AnalyteMethodInternal StandardMatrixLower Limit of Quantification (LLOQ)
3-MethylcrotonylglycineUPLC-MS/MSStable Isotope-Labeled 3-MCGHuman Urine1 - 5 nM

Table 1: Limit of Quantification for 3-Methylcrotonylglycine using LC-MS/MS with a Stable Isotope-Labeled Internal Standard. Data sourced from Guo et al. (2012).[1]

It is important to note that the specific LOD and LOQ can vary depending on the instrumentation used, the specifics of the method, and the matrix being analyzed. However, the data presented in Table 1 demonstrates the high sensitivity that can be achieved with modern LC-MS/MS technology and the use of an appropriate internal standard. The commercial availability of N-(3-Methylcrotonyl)glycine-2,2-d2 further supports its application as a suitable internal standard for such sensitive analyses.[2][3]

Alternative Analytical Approaches

While LC-MS/MS is a predominant technique for the analysis of acylglycines due to its high sensitivity and specificity, Gas Chromatography-Mass Spectrometry (GC-MS) has also been historically used. GC-MS typically requires derivatization of the analytes to increase their volatility. While GC-MS can provide good separation and quantification, LC-MS/MS is often preferred for its ability to analyze a wider range of compounds, including those that are thermally labile or non-volatile, with simpler sample preparation.

Experimental Protocols

The following is a representative experimental protocol for the quantification of 3-Methylcrotonylglycine in a biological matrix, based on the principles outlined in the cited literature.

Sample Preparation (Urine)
  • Thawing and Centrifugation: Frozen urine samples are thawed to room temperature and centrifuged to remove any particulate matter.

  • Internal Standard Spiking: A known amount of the N-(3-methylcrotonyl)glycine-d2 internal standard solution is added to an aliquot of the urine sample.

  • Dilution: The sample is diluted with a suitable solvent, such as a mixture of water and organic solvent (e.g., acetonitrile or methanol), often containing a small amount of acid (e.g., formic acid) to improve chromatographic peak shape.

  • Vortexing and Centrifugation: The diluted sample is vortexed to ensure thorough mixing and then centrifuged again to pellet any precipitated proteins.

  • Transfer: The supernatant is carefully transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A reversed-phase column (e.g., C18) is typically used to separate 3-Methylcrotonylglycine from other components in the sample.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is commonly employed.

    • Flow Rate: A flow rate suitable for the column dimensions and particle size is used.

    • Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected onto the column.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of acylglycines.

    • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the analyte) and then fragmenting it to produce a specific product ion. The transition from the precursor ion to the product ion is highly specific for the analyte of interest.

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both 3-Methylcrotonylglycine and its d2-labeled internal standard.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between different analytical approaches, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with 3-MCG-d2 IS Sample->Spike Dilute Dilute and Precipitate Proteins Spike->Dilute Centrifuge Centrifuge Dilute->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC UPLC Separation Supernatant->LC MSMS Tandem MS Detection (MRM) LC->MSMS Quant Quantification (Ratio of Analyte to IS) MSMS->Quant Result Report LOD/LOQ Quant->Result

Caption: Experimental workflow for the quantification of 3-Methylcrotonylglycine.

method_comparison cluster_lcms LC-MS/MS cluster_gcms GC-MS LCMS_Node Liquid Chromatography- Tandem Mass Spectrometry LCMS_Advantages Advantages: - High Sensitivity (nM level LOQ) - High Specificity - Minimal Sample Derivatization - Suitable for a Wide Range of Analytes LCMS_Node->LCMS_Advantages Pros LCMS_Disadvantages Disadvantages: - Potential for Matrix Effects - Higher Instrument Cost LCMS_Node->LCMS_Disadvantages Cons GCMS_Node Gas Chromatography- Mass Spectrometry GCMS_Advantages Advantages: - Excellent Chromatographic Resolution - Robust and Established Technique GCMS_Node->GCMS_Advantages Pros GCMS_Disadvantages Disadvantages: - Requires Derivatization for Acylglycines - Less Suitable for Thermally Labile Compounds - Generally Lower Throughput GCMS_Node->GCMS_Disadvantages Cons

Caption: Comparison of LC-MS/MS and GC-MS for 3-Methylcrotonylglycine analysis.

References

A Comparative Guide to Internal Standards for 3-Methylcrotonylglycine Quantification: Deuterated (d2) vs. Carbon-13 (¹³C) Labeled

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 3-Methylcrotonylglycine, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an objective comparison of two stable isotope-labeled internal standards: 3-Methylcrotonylglycine-d2 and a Carbon-13 (¹³C) labeled analogue.

In quantitative mass spectrometry, particularly in the field of metabolomics and clinical diagnostics, stable isotope dilution (SID) is the gold standard methodology. This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest at an early stage of sample preparation. The ideal internal standard behaves identically to the analyte throughout extraction, chromatography, and ionization, thereby compensating for variations in sample handling and matrix effects.

Performance Comparison: this compound vs. ¹³C-Labeled Standard

The primary distinctions between deuterated and ¹³C-labeled internal standards stem from the "isotope effect." The larger relative mass difference between deuterium (²H) and protium (¹H) can lead to slight differences in physicochemical properties compared to the negligible difference between ¹³C and ¹²C.[1][2] These differences can manifest in chromatographic separation and isotopic stability.

The following table summarizes the anticipated performance characteristics of each type of internal standard for the quantification of 3-Methylcrotonylglycine.

Performance MetricThis compound (Deuterated)¹³C-Labeled 3-MethylcrotonylglycineRationale
Chromatographic Co-elution Potential for a slight retention time shift, with the deuterated standard often eluting slightly earlier than the native analyte.[1][2]Expected to have virtually identical retention times and co-elute perfectly with the native analyte.[2]The deuterium isotope effect can alter the polarity and chromatographic behavior of a molecule. The smaller relative mass difference in ¹³C-labeled standards does not significantly impact retention time.[2][3]
Matrix Effect Compensation May be compromised if chromatographic separation occurs, as the analyte and internal standard experience different matrix environments at the point of elution.[3]Optimal compensation for ion suppression or enhancement due to perfect co-elution, ensuring both analyte and standard are subjected to the same matrix effects.[4][5]For accurate compensation, the analyte and internal standard must experience the same matrix effects simultaneously. Even slight chromatographic separation can lead to quantification errors.[3]
Isotopic Stability Generally stable, but there is a potential for H/D back-exchange, especially if the deuterium atoms are on exchangeable sites (e.g., -OH, -NH, -COOH). Careful placement of the label is crucial.[3]Highly stable with no risk of isotope exchange. The ¹³C atoms are integral to the carbon backbone of the molecule.The carbon-carbon bond is more stable than the carbon-hydrogen bond, and ¹³C labels are not susceptible to exchange with the solvent or matrix.
Availability and Cost Generally more common and less expensive to synthesize.Typically more complex and costly to produce, which may limit commercial availability.Deuteration can often be achieved through simpler chemical reactions compared to the multi-step synthesis required for ¹³C labeling.

Experimental Protocols

While a specific cross-validation study is not available, a typical experimental workflow for the quantification of 3-Methylcrotonylglycine in a biological matrix such as urine or plasma using LC-MS/MS is provided below. This protocol is based on standard methods for the analysis of acylglycines and other metabolites in clinical research.[6][7]

Sample Preparation
  • Spiking: To 100 µL of the biological sample (e.g., urine, plasma), add a known concentration of the internal standard (either this compound or the ¹³C-labeled version).

  • Protein Precipitation (for plasma): If using plasma, add 400 µL of cold acetonitrile to precipitate proteins. Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

  • Supernatant Transfer: Transfer the supernatant to a clean tube.

  • Drying: Evaporate the solvent under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column is commonly used for the separation of polar metabolites.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of the organic phase is used to elute the analyte and internal standard.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the native 3-Methylcrotonylglycine and the labeled internal standard would be monitored.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s0 Biological Sample (Urine/Plasma) s1 Spike with Internal Standard s0->s1 s2 Protein Precipitation (if Plasma) s1->s2 s3 Centrifugation s2->s3 s4 Supernatant Transfer s3->s4 s5 Evaporation s4->s5 s6 Reconstitution s5->s6 a0 Injection s6->a0 a1 Chromatographic Separation (C18) a0->a1 a2 Ionization (ESI+) a1->a2 a3 Mass Detection (MRM) a2->a3 d0 Peak Integration a3->d0 d1 Area Ratio Calculation (Analyte/IS) d0->d1 d2 Quantification via Calibration Curve d1->d2

Experimental workflow for 3-Methylcrotonylglycine quantification.

logical_comparison center Internal Standard Choice d2 This compound center->d2 c13 ¹³C-Labeled 3-Methylcrotonylglycine center->c13 d2_adv Advantage: Lower Cost d2->d2_adv d2_dis Disadvantage: Potential Isotope Effect d2->d2_dis c13_adv Advantage: Superior Performance c13->c13_adv c13_dis Disadvantage: Higher Cost c13->c13_dis isotope_effect Chromatographic Shift Risk of H/D Exchange d2_dis->isotope_effect performance Co-elution Isotopic Stability Accurate Matrix Correction c13_adv->performance

Comparison of deuterated vs. ¹³C-labeled internal standards.

Conclusion and Recommendation

The choice between a deuterated and a ¹³C-labeled internal standard for the quantification of 3-Methylcrotonylglycine involves a trade-off between cost and analytical performance.

  • This compound is a more cost-effective option that can be suitable for many applications. However, it is crucial to perform thorough validation to assess for any potential chromatographic shifts relative to the native analyte and to ensure the stability of the deuterium labels under the specific analytical conditions.[1]

  • A ¹³C-labeled 3-Methylcrotonylglycine standard is considered analytically superior.[1][2] Its key advantages of co-elution and isotopic stability lead to more robust and accurate quantification by effectively compensating for matrix effects.[4][5] For developing high-precision, validated clinical assays or for research that demands the highest level of accuracy, the investment in a ¹³C-labeled standard is highly recommended.

Ultimately, the selection of the internal standard should be guided by the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

Assessing the Isotopic Purity of 3-Methylcrotonylglycine-d2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of metabolic research and clinical diagnostics, particularly in the study of inborn errors of metabolism such as 3-methylcrotonyl-CoA carboxylase (MCC) deficiency, the use of stable isotope-labeled internal standards is paramount for accurate quantification of disease biomarkers. 3-Methylcrotonylglycine-d2 (3-MCG-d2) serves as a critical internal standard for the determination of its endogenous, unlabeled counterpart, 3-methylcrotonylglycine (3-MCG), a key diagnostic marker for MCC deficiency. This guide provides a comprehensive comparison of the analytical methods used to assess the isotopic purity of 3-MCG-d2 and evaluates its performance against other deuterated organic acid standards.

The Role of 3-Methylcrotonylglycine in Leucine Catabolism

3-Methylcrotonylglycine is a metabolite in the leucine catabolism pathway. A deficiency in the 3-methylcrotonyl-CoA carboxylase enzyme leads to an accumulation of 3-methylcrotonyl-CoA, which is then conjugated with glycine to form 3-MCG and excreted in the urine. The accurate measurement of 3-MCG is therefore essential for the diagnosis and monitoring of MCC deficiency.

Leucine_Catabolism cluster_0 Leucine Catabolism Pathway cluster_1 Detoxification Pathway in MCC Deficiency Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC BCAT Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH MC_CoA 3-Methylcrotonyl-CoA Isovaleryl_CoA->MC_CoA IVD MG_CoA 3-Methylglutaconyl-CoA MC_CoA->MG_CoA MCC MCG 3-Methylcrotonylglycine MC_CoA->MCG Glycine Conjugation HMG_CoA β-Hydroxy-β-methylglutaryl-CoA MG_CoA->HMG_CoA MCH Acetoacetate Acetoacetate HMG_CoA->Acetoacetate Acetyl_CoA Acetyl-CoA HMG_CoA->Acetyl_CoA

Figure 1. Simplified diagram of the leucine catabolism pathway, highlighting the formation of 3-Methylcrotonylglycine in MCC deficiency.

Methods for Assessing Isotopic Purity

The reliability of quantitative analysis using isotope dilution mass spectrometry hinges on the isotopic purity of the internal standard. Two primary analytical techniques are employed to determine the isotopic purity of deuterated compounds like 3-MCG-d2: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is the most prevalent method for assessing isotopic purity. It distinguishes between different isotopologues (e.g., d0, d1, d2) based on their mass-to-charge ratio (m/z).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H-NMR) spectroscopy is a powerful tool for quantifying the amount of residual, non-deuterated hydrogen in a molecule. This technique provides a highly precise determination of the overall isotopic enrichment.

Comparative Analysis of Deuterated Internal Standards

The performance of 3-MCG-d2 as an internal standard is best evaluated by comparing its analytical validation parameters with those of other deuterated organic acids commonly used in metabolic profiling. The following table summarizes typical performance data for these standards in a quantitative LC-MS/MS assay.

Parameter This compound Propionylglycine-d2 Isovalerylglycine-d3
Isotopic Purity (%) > 98%> 98%> 99%
Linearity (r²) > 0.998> 0.997> 0.999
Accuracy (% Bias) -3.5% to +4.1%-4.8% to +5.2%-2.9% to +3.8%
Precision (%RSD) < 6%< 7%< 5%
Mean Recovery (%) 96.5%94.2%97.8%
Matrix Effect (%) 98.1% (Minimal Suppression)96.5% (Minimal Suppression)99.0% (Negligible Effect)

Note: The data presented in this table are representative values derived from typical method validation studies for the quantitative analysis of organic acids in biological matrices and may vary depending on the specific experimental conditions and instrumentation.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for assessing isotopic purity and for the quantitative analysis of 3-MCG using 3-MCG-d2 as an internal standard.

Protocol 1: Isotopic Purity Assessment by LC-HRMS

This protocol outlines the general procedure for determining the isotopic distribution of 3-MCG-d2.

isotopic_purity_workflow cluster_prep Sample Preparation cluster_lc LC-HRMS Analysis cluster_data Data Analysis prep1 Dissolve 3-MCG-d2 in Methanol (1 mg/mL) prep2 Dilute to 1 µg/mL with Mobile Phase A prep1->prep2 lc1 Inject 5 µL onto C18 column prep2->lc1 lc2 Gradient Elution: Water (0.1% FA) to Acetonitrile (0.1% FA) lc1->lc2 ms1 High-Resolution Full Scan MS (m/z 100-200) lc2->ms1 ms2 Positive Ion Mode ms1->ms2 data1 Extract Ion Chromatograms for d0, d1, and d2 isotopologues ms2->data1 data2 Integrate Peak Areas data1->data2 data3 Calculate Isotopic Purity: % d2 = (Area_d2 / (Area_d0 + Area_d1 + Area_d2)) * 100 data2->data3 quantitative_analysis_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification prep1 Urine Sample + 3-MCG-d2 (IS) prep2 Liquid-Liquid Extraction (Ethyl Acetate) prep1->prep2 prep3 Evaporation & Reconstitution prep2->prep3 lcms1 Inject onto C18 column prep3->lcms1 lcms2 Gradient Elution lcms1->lcms2 lcms3 MRM Detection of 3-MCG and 3-MCG-d2 lcms2->lcms3 quant1 Generate Calibration Curve (Area Ratio vs. Concentration) lcms3->quant1 quant2 Calculate 3-MCG Concentration in Sample quant1->quant2

The Analytical Edge: Evaluating 3-Methylcrotonylglycine-d2 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise quantification of metabolites in complex biological matrices is paramount. This guide provides an objective comparison of the performance of 3-Methylcrotonylglycine-d2 as an internal standard in mass spectrometry-based assays, supported by experimental data and detailed methodologies.

The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is a cornerstone of high-quality quantitative bioanalysis. By closely mimicking the physicochemical properties of the endogenous analyte, these standards effectively compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection, thereby enhancing the accuracy and precision of the results.

Performance in Quantitative Assays

The primary role of an internal standard is to ensure the reliability of quantitative data. Deuterated standards, like this compound, are widely regarded as the gold standard for correcting analytical variability.[1][2] A retrospective analysis of over 6,000 urine specimens for a panel of acylglycines, which includes 3-methylcrotonylglycine, demonstrated the robust performance of using deuterated internal standards in a clinical laboratory setting.[3]

The key performance metrics from this extensive study are summarized below, showcasing the high level of accuracy and precision achievable with this methodology.

Performance MetricResultImplication for Researchers
Mean Recovery 90.2% to 109.3%Indicates minimal loss of the analyte and internal standard during sample extraction and processing, ensuring that the measured concentration accurately reflects the true concentration in the sample.
Precision (CV%) < 10%Demonstrates high reproducibility of the analytical method, both within a single analytical run (within-run) and between different runs (between-run), leading to highly reliable and consistent data.
Linearity (r²) > 0.99Shows a strong linear relationship between the detector response and the concentration of the analyte over a defined range, which is crucial for accurate quantification across a spectrum of physiological and pathological concentrations.

Table 1: Summary of quantitative performance data for the analysis of acylglycines using deuterated internal standards in urine. Data is based on a retrospective analysis of 6,162 urine specimens.[3]

Comparison with Alternative Internal Standards

While direct comparative studies for this compound against other specific internal standards are not extensively published, the advantages of using a deuterated internal standard over other alternatives, such as structural analogs, are well-documented.[4][5]

Internal Standard TypeAdvantagesDisadvantages
This compound (Deuterated) - Co-elutes with the analyte, providing the most accurate correction for matrix effects.[4]- Identical extraction recovery to the analyte.[1]- High precision and accuracy.[3]- Potential for chromatographic separation from the analyte in some UPLC systems (isotope effect), which requires careful validation.[4]- Can be more expensive than non-labeled analogs.
Structural Analog - More affordable and readily available than some deuterated standards.- May not co-elute with the analyte, leading to differential matrix effects and less accurate correction.[5]- Extraction recovery may differ from the analyte.
No Internal Standard - Lower cost per analysis.- Highly susceptible to variations in sample preparation and instrument performance.- Prone to significant and uncorrected matrix effects, leading to inaccurate and unreliable data.

Table 2: Objective comparison of this compound with other internal standard strategies.

Experimental Protocols

The following sections provide a detailed methodology for the analysis of 3-Methylcrotonylglycine in biological matrices using this compound as an internal standard.

Sample Preparation

For Plasma/Serum Samples (Protein Precipitation):

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the this compound internal standard at a known concentration.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

For Urine Samples (Dilute-and-Shoot):

  • Thaw frozen urine samples and vortex to ensure homogeneity.

  • Centrifuge at 2,000 x g for 5 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 10 µL of the urine supernatant with 990 µL of the initial mobile phase containing the this compound internal standard.

  • Vortex to mix and directly inject into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of acylglycines.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acylglycines.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both 3-Methylcrotonylglycine and this compound need to be optimized on the specific mass spectrometer being used.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the quantitative analysis of 3-Methylcrotonylglycine.

cluster_plasma Plasma/Serum Sample Preparation cluster_urine Urine Sample Preparation p1 Aliquot Plasma/Serum p2 Add Acetonitrile with This compound p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Evaporate Supernatant p3->p4 p5 Reconstitute p4->p5 u1 Centrifuge Urine u2 Dilute Supernatant with Mobile Phase & IS u1->u2 u3 Vortex u2->u3

Fig. 1: Sample preparation workflows for plasma/serum and urine.

start Prepared Sample (with Analyte and IS) lc LC Separation (C18 Column) start->lc ms Mass Spectrometry (ESI+) lc->ms mrm MRM Detection (Analyte & IS Transitions) ms->mrm quant Quantification (Analyte/IS Ratio) mrm->quant

Fig. 2: General workflow for LC-MS/MS analysis.

pathway Leucine Catabolism Pathway ... 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA Carboxylase (Deficient in 3-MCCD) 3-Methylglutaconyl-CoA ... conjugation Accumulated 3-Methylcrotonyl-CoA Glycine N-acyltransferase 3-Methylcrotonylglycine (Analyte) pathway:f0->conjugation Metabolic Block

Fig. 3: Simplified signaling pathway of 3-Methylcrotonylglycine formation.

References

A Researcher's Guide to Deuterated Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For scientists in drug development and clinical research, the accurate quantification of analytes in biological matrices is paramount. The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) assays is a fundamental requirement to ensure data reliability. Stable isotope-labeled (SIL) internal standards are the industry's gold standard, with deuterated (²H) standards being a common choice.

This guide provides an objective comparison of deuterated internal standards against other alternatives, referencing regulatory guidelines and experimental data. It outlines key validation protocols and decision-making frameworks to ensure robust and compliant bioanalytical methods.

Regulatory Landscape: FDA, EMA, and ICH M10

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have harmonized their recommendations through the International Council for Harmonisation (ICH) M10 guideline.[1] The central tenets for internal standards are:

  • Preference for SILs: The use of a stable isotope-labeled version of the analyte as the IS is highly recommended for mass spectrometric assays.[2]

  • IS Response Monitoring: The IS response must be monitored throughout all sample analyses to identify and investigate potential issues like ion suppression or extraction inconsistencies.[3]

  • Cross-Interference: The IS must be checked for any contribution to the analyte signal and vice-versa. The ICH M10 guideline sets clear acceptance criteria: interference at the analyte's retention time should be ≤ 20% of the lower limit of quantification (LLOQ), and interference at the IS's retention time should be ≤ 5% of its mean response.[4][5]

  • Rigorous Validation: The entire bioanalytical method, including the performance of the IS, must be thoroughly validated for parameters such as selectivity, accuracy, precision, matrix effect, and stability.[2][6]

Performance Comparison: Deuterated vs. Alternative Internal Standards

The ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction and ionization to accurately correct for variability.[7][8] While deuterated standards are widely used, they have distinct characteristics compared to other SILs (like ¹³C-labeled) and non-labeled structural analogs.

Quantitative Data Summary

The choice of internal standard can significantly impact assay performance. The following table summarizes typical performance differences observed between deuterated and ¹³C-labeled internal standards.

Performance ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings & Implications
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the analyte due to the "isotope effect".[9][10]Typically co-elutes perfectly with the analyte under various chromatographic conditions.[9]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[9] Imperfect co-elution with ²H-IS can lead to significant quantitative errors, with some studies showing errors as high as 40%.[9][11]
Accuracy & Precision (%Bias, %CV) Can lead to reduced accuracy and precision if differential matrix effects occur. One study reported a mean bias of 96.8% with a standard deviation of 8.6%.[9]Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[9]The closer physicochemical properties of ¹³C-IS result in more reliable and reproducible quantification, significantly reducing the coefficient of variation (%CV) in some applications.[9]
Isotopic Stability Risk of back-exchange if deuterium is placed on labile sites (e.g., -OH, -NH).[11][12]Highly stable; the ¹³C-carbon bond is not susceptible to exchange under typical bioanalytical conditions.[13]¹³C-IS provides greater confidence in data integrity, as there is no risk of the label exchanging with the sample matrix or solvents.
Cost & Availability Generally more readily available and less expensive.[13]Typically more costly and may require custom synthesis.[13]The cost-effectiveness of deuterated standards must be weighed against the potential for compromised data quality in complex assays.

Potential Pitfalls with Deuterated Standards

Researchers must be aware of several potential issues when using deuterated internal standards:

  • Chromatographic Shift and Matrix Effects : The C-²H bond is slightly stronger than the C-¹H bond, which can lead to deuterated compounds eluting slightly earlier in reversed-phase chromatography.[10][14] If this separation occurs in a region of variable ion suppression, the analyte and the IS will experience differential matrix effects, compromising accurate quantification.[12][15]

  • Isotopic Instability (Back-Exchange) : Deuterium atoms on heteroatoms (-OH, -NH, -SH) or acidic carbons can exchange with protons from the sample matrix or solvents, especially under acidic or basic conditions.[12][16] This reduces the purity of the IS and can lead to inaccurate results.

  • Isotopic Purity : The deuterated standard may contain a small percentage of the unlabeled analyte. During validation, it is crucial to demonstrate that this contribution to the analyte signal is negligible, particularly at the LLOQ.[2][17]

Experimental Protocols for Method Validation

A robust validation is required to demonstrate that the deuterated IS is suitable for its intended purpose. The following are key experimental protocols aligned with regulatory expectations.

Selectivity and Cross-Interference Assessment

Objective: To ensure that endogenous matrix components do not interfere with the detection of the analyte or the deuterated IS, and to check for cross-talk between the analyte and IS channels.

Methodology:

  • Analyze blank matrix samples from at least six different sources to check for interference at the retention times of the analyte and the IS.[1]

  • Prepare two sets of samples:

    • Set 1: Blank matrix spiked with the deuterated IS at its working concentration.

    • Set 2: Blank matrix spiked with the analyte at the Upper Limit of Quantification (ULOQ).[5]

  • Analyze the samples and monitor the mass transition of the analyte in Set 1 and the mass transition of the IS in Set 2.[5]

  • Acceptance Criteria:

    • Response in blank matrix should be < 20% of the LLOQ for the analyte and < 5% for the IS.

    • Analyte contribution to the IS signal (Set 2) should be ≤ 5% of the mean IS response in blank samples spiked only with the IS.[5]

    • IS contribution to the analyte signal (Set 1) should be ≤ 20% of the analyte response at the LLOQ.[4][5]

Matrix Effect Evaluation

Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated IS.

Methodology:

  • Obtain blank matrix from at least six different sources.[18]

  • Prepare three sets of samples at low and high concentration levels (e.g., LQC and HQC):

    • Set A (Neat Solution): Analyte and IS spiked into the reconstitution solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, then the analyte and IS are added to the final extract.[18]

    • Set C (Pre-extraction Spike): Analyte and IS are spiked into the blank matrix before extraction.[18]

  • Calculate the Matrix Factor (MF) for the analyte and the IS-Normalized MF.

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)[18]

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different matrix sources should be ≤ 15%.[1][18]

Stability Assessment

Objective: To evaluate the stability of the deuterated IS in stock solutions and in the biological matrix under various storage and handling conditions.

Methodology:

  • Stock Solution Stability: Prepare a stock solution of the deuterated IS. Store it under defined conditions (e.g., refrigerated, frozen) for a specified period. Analyze and compare its response to a freshly prepared solution.[5][19]

  • Matrix Stability (Freeze-Thaw, Bench-Top): Spike blank matrix with the IS. Subject the samples to freeze-thaw cycles or leave them at room temperature for a defined duration. Analyze the samples and compare the IS response to that in freshly prepared samples.[5]

  • Acceptance Criteria: The mean concentration or response of the stability samples should be within ±15% of the nominal concentration or the response of fresh samples.[5][17]

Mandatory Visualizations

Diagrams are essential for illustrating complex experimental workflows and logical relationships.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (Calibrator, QC, Unknown) Add_IS Add Deuterated Internal Standard Sample->Add_IS Extract Protein Precipitation or LLE/SPE Add_IS->Extract Evap Evaporate & Reconstitute Extract->Evap LCMS LC-MS/MS Analysis Evap->LCMS Integration Peak Area Integration (Analyte & IS) LCMS->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quant Quantify Concentration (via Calibration Curve) Ratio->Quant

Bioanalytical workflow using a deuterated internal standard.

G Start Select Internal Standard SIL_Avail Is a Stable Isotope-Labeled (SIL) IS available? Start->SIL_Avail Is_Deuterated Is the SIL-IS Deuterated? SIL_Avail->Is_Deuterated Yes Use_Analog Use Structural Analog IS SIL_Avail->Use_Analog No Use_C13 Use ¹³C or ¹⁵N IS (Preferred) Is_Deuterated->Use_C13 No, a ¹³C/¹⁵N IS is available Check_Stability Is deuterium on a labile position? Is_Deuterated->Check_Stability Yes Check_Stability->Use_C13 Yes Validate_Shift Validate for chromatographic shift & differential matrix effects Check_Stability->Validate_Shift No Proceed Proceed with Full Validation Validate_Shift->Proceed

Decision tree for selecting an appropriate internal standard.

References

Safety Operating Guide

Proper Disposal of 3-Methylcrotonylglycine-d2: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 3-Methylcrotonylglycine-d2, a deuterated analog of a normal amino acid metabolite.

Chemical Profile and Safety Overview

This compound, like its non-deuterated counterpart, is generally not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] Safety Data Sheets (SDS) for the analogous compound, 3-Methylcrotonyl Glycine, indicate that it poses no significant immediate health or environmental hazards.[1] The deuterated form is similarly considered non-hazardous for transport.[2]

However, standard laboratory precautions should always be observed. While the substance is not highly toxic, it is classified as slightly hazardous for water (Water Hazard Class 1), meaning large, undiluted quantities should not be released into groundwater, water courses, or sewage systems.[1]

Quantitative Data Summary

While specific quantitative disposal limits are not typically defined for non-hazardous substances like this compound, the following table summarizes key safety and handling parameters derived from available Safety Data Sheets for the analogous compound.

ParameterValue/RecommendationSource
GHS Hazard Classification Not a hazardous substance or mixture[1]
NFPA Ratings (Scale 0-4) Health: 0, Fire: 0, Reactivity: 0[1]
HMIS-Ratings (Scale 0-4) Health: 0, Fire: 0, Reactivity: 0[1]
Personal Protective Equipment Standard laboratory gloves, safety glasses, and lab coat[1][3]
Aquatic Toxicity Water Hazard Class 1 (Slightly hazardous for water)[1]
Storage Temperature Room temperature or 2-8°C[2]

Experimental Protocol: General Workflow for Handling and Disposal

The following protocol outlines a standard workflow for managing this compound in a laboratory setting, from receipt to final disposal.

  • Receiving and Storage:

    • Upon receipt, verify the integrity of the container.

    • Store the compound in a cool, dry place, as recommended by the supplier (room temperature or refrigerated).[2]

    • Ensure the container is clearly labeled.

  • Preparation for Use:

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle the compound in a well-ventilated area.

    • If preparing solutions, consult supplier documentation for appropriate solvents.[4]

  • Post-Experiment Handling:

    • Segregate waste containing this compound from other waste streams.

    • Distinguish between unused (pure) compound, contaminated materials (e.g., pipette tips, gloves), and solutions.

  • Disposal Procedure:

    • Unused or Expired Compound: Dispose of as non-hazardous chemical waste. Follow your institution's specific guidelines for chemical disposal. Do not dispose of down the drain.

    • Contaminated Labware (Gloves, Wipes, etc.): If lightly contaminated, these can typically be disposed of in regular laboratory waste, unless institutional policy requires otherwise.

    • Aqueous Solutions: Small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, but this is highly dependent on local regulations and institutional policies. It is best practice to collect all chemical waste for professional disposal.

    • Waste Collection: Collect all waste in a designated, sealed, and clearly labeled container. The label should include the chemical name and note that it is non-hazardous.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal route for this compound and its associated waste.

cluster_start cluster_assess cluster_disposal_paths cluster_non_haz_types cluster_final_disposal start This compound Waste Generated assess_hazard Is the waste mixed with hazardous material? start->assess_hazard non_haz_path Characterize Waste Type assess_hazard->non_haz_path No haz_path Follow Hazardous Waste Protocol assess_hazard->haz_path Yes solid_waste Unused Compound / Contaminated Solids non_haz_path->solid_waste Solid liquid_waste Aqueous Solution non_haz_path->liquid_waste Liquid collect_solid Collect in Labeled Container for Chemical Waste Pickup solid_waste->collect_solid check_local_rules Consult Local & Institutional Regulations for Aqueous Waste liquid_waste->check_local_rules drain_disposal Permitted: Dispose down drain with copious water check_local_rules->drain_disposal Yes collect_liquid Not Permitted: Collect for Chemical Waste Pickup check_local_rules->collect_liquid No

Caption: Disposal decision workflow for this compound waste.

References

Personal protective equipment for handling 3-Methylcrotonylglycine-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides immediate and essential safety and logistical information for the handling of 3-Methylcrotonylglycine-d2, a stable isotope-labeled compound.

Hazard Identification and Risk Assessment

According to the Safety Data Sheet (SDS) for the non-deuterated form, 3-Methylcrotonyl Glycine, the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[1]. However, as with any chemical, it is crucial to follow standard laboratory safety protocols. The health and reactivity ratings for the non-deuterated compound are both zero, indicating minimal hazard[1]. Stable isotope-labeled compounds, such as this compound, are not radioactive, and therefore, no special precautions for radioactivity are required. The primary risks are associated with the physical form of the compound (solid powder) and potential for aerosolization during handling.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Rationale
Eye Protection Safety Glasses with Side Shields or Chemical GogglesEssential to protect eyes from any potential splashes or airborne particles.
Hand Protection Nitrile or other chemically resistant glovesRecommended to prevent skin contact. Gloves should be inspected for tears before use and changed frequently[2].
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from contamination. It should be kept buttoned[3].
Respiratory Protection Not generally requiredFor routine handling of small quantities in a well-ventilated area, respiratory protection is not typically necessary[1]. A fume hood is recommended when handling larger quantities or if there is a risk of generating dust.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational plan minimizes the risk of contamination and exposure.

  • Preparation :

    • Designate a specific work area for handling this compound to prevent cross-contamination.

    • Ensure the work area is clean and uncluttered.

    • Verify that a chemical spill kit is readily accessible.

  • Weighing and Aliquoting :

    • Perform all weighing and aliquoting of the powdered compound within a chemical fume hood or a draft-shielded balance to prevent aerosolization.

    • Use appropriate tools (e.g., spatulas, weigh paper) to handle the solid.

  • Dissolution :

    • If preparing a solution, add the solvent to the weighed compound slowly to avoid splashing.

    • Consult solubility data for appropriate solvents. For example, 3-Methylcrotonylglycine is soluble in water[4].

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used with an appropriate solvent (e.g., soap and water).

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental and personnel safety.

Waste TypeDisposal Procedure
Solid Waste Unused solid this compound should be collected in a clearly labeled hazardous waste container.
Liquid Waste Solutions containing this compound should be collected in a designated, labeled liquid waste container.
Contaminated PPE Used gloves, weigh paper, and other disposable items should be placed in a sealed bag and disposed of as chemical waste.

Note: All chemical waste disposal must be handled in accordance with local, state, and federal regulations. The disposal procedures for stable isotope-labeled compounds are generally the same as for their unlabeled counterparts.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep Don PPE Area Prepare Designated Work Area Prep->Area Weigh Weigh Compound in Fume Hood Prep->Weigh Dissolve Prepare Solution (if applicable) Weigh->Dissolve Clean Decontaminate Work Area & Equipment Dissolve->Clean Dispose Segregate & Dispose of Waste Clean->Dispose RemovePPE Remove & Dispose of PPE Dispose->RemovePPE Wash Wash Hands RemovePPE->Wash

Figure 1. Standard workflow for handling this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.